molecular formula C9H16O B042220 4-Isopropylcyclohexanone CAS No. 5432-85-9

4-Isopropylcyclohexanone

Cat. No.: B042220
CAS No.: 5432-85-9
M. Wt: 140.22 g/mol
InChI Key: FPKISACHVIIMRA-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanone is a valuable alicyclic ketone extensively utilized in organic synthesis and industrial research. Its structure, featuring a carbonyl group on a conformationally biased cyclohexane ring substituted with an isopropyl group, makes it a pivotal intermediate for the synthesis of more complex molecules. The steric bulk of the isopropyl group influences the compound's reactivity and the conformational equilibrium of the cyclohexane ring, which is a critical consideration in stereoselective synthesis. A primary application of this compound is in the fragrance and flavor industry, where it serves as a key precursor for the production of musk analogs and other aroma chemicals, leveraging its ability to undergo reactions such as reduction, alkylation, and condensation. In materials science, it is investigated as a building block for ligands, polymers, and liquid crystals, where the introduction of the isopropylcyclohexyl moiety can modulate the thermal and physical properties of the final material. From a mechanistic perspective, the carbonyl group acts as an electrophile, readily undergoing nucleophilic addition reactions, while the alpha-protons are acidic and can be deprotonated to form enolates for carbon-carbon bond formation. Researchers value this compound for its utility in method development, exploring novel catalytic processes, and as a model substrate for studying steric effects in cyclohexanone chemistry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-propan-2-ylcyclohexan-1-one
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InChI

InChI=1S/C9H16O/c1-7(2)8-3-5-9(10)6-4-8/h7-8H,3-6H2,1-2H3
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InChI Key

FPKISACHVIIMRA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H16O
Source PubChem
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DSSTOX Substance ID

DTXSID4063878
Record name Cyclohexanone, 4-(1-methylethyl)-
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Molecular Weight

140.22 g/mol
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CAS No.

5432-85-9
Record name 4-Isopropylcyclohexanone
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Record name Cyclohexanone, 4-(1-methylethyl)-
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Record name Cyclohexanone, 4-(1-methylethyl)-
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Record name 4-isopropylcyclohexan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Isopropylcyclohexanone from Cumene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 4-isopropylcyclohexanone, a valuable intermediate in the pharmaceutical and fragrance industries, starting from the bulk chemical cumene (B47948).[1][2] The synthesis is a multi-step process, each stage of which is detailed below with experimental protocols, quantitative data, and process visualizations.

Overall Synthesis Pathway

The conversion of cumene to this compound is not a direct transformation but is efficiently achieved through a three-step synthesis. The logical flow involves the introduction of a hydroxyl group in the para position of the cumene ring, followed by the reduction of the aromatic ring, and finally, the oxidation of the resulting secondary alcohol to the target ketone.

Overall Synthesis Pathway Cumene Cumene p_Isopropylphenol p-Isopropylphenol Cumene->p_Isopropylphenol Step 1: Oxidation/ Rearrangement p_Isopropylcyclohexanol 4-Isopropylcyclohexanol (B103256) p_Isopropylphenol->p_Isopropylcyclohexanol Step 2: Catalytic Hydrogenation Target This compound p_Isopropylcyclohexanol->Target Step 3: Oxidation

Caption: Overall three-step synthesis pathway from cumene to this compound.

Step 1: Synthesis of p-Isopropylphenol from Cumene

The initial and most critical step is the selective oxidation of cumene to p-isopropylphenol. While the industrial Hock process famously converts cumene to phenol (B47542) and acetone, modifications and alternative routes are required to achieve para-selectivity.[3][4][5] A common laboratory and industrial approach involves the air oxidation of cumene to cumene hydroperoxide, followed by an acid-catalyzed rearrangement.

Reaction: Cumene → Cumene Hydroperoxide → p-Isopropylphenol + Acetone

Experimental Protocol: Air Oxidation of Cumene

This protocol is based on typical industrial practices for cumene peroxidation.[4][6]

  • Apparatus Setup: A multi-necked flask or a pressure reactor is equipped with a magnetic stirrer, a condenser, a gas inlet tube, and a temperature probe.

  • Reaction Mixture: Purified cumene is charged into the reactor. For improved reaction rates and selectivity, a catalytic amount of a radical initiator can be added. The reaction is often carried out in an alkaline medium (pH 6.0-8.0), maintained by the addition of a dilute sodium carbonate or soda ash solution, to inhibit the premature acidic cleavage of the hydroperoxide.[4][6]

  • Oxidation: The reaction mixture is heated to a temperature between 80-115°C.[4][7] Air or pure oxygen is bubbled through the vigorously stirred solution.[8]

  • Monitoring: The reaction is monitored by periodically taking samples and determining the concentration of cumene hydroperoxide (CHP) via iodometric titration.

  • Termination: The reaction is typically stopped when the CHP concentration reaches 20-25% to maintain high selectivity and minimize by-product formation.[4] The crude mixture is then concentrated to about 80% CHP before cleavage.[4]

Experimental Protocol: Acid-Catalyzed Cleavage of Cumene Hydroperoxide
  • Cleavage Reaction: The concentrated cumene hydroperoxide solution is transferred to a separate reactor. A small amount of a strong non-oxidizing acid, such as sulfuric acid, is added as a catalyst.[4]

  • Temperature Control: The reaction is exothermic and requires careful temperature control, typically maintained at 70-80°C, to ensure the selective rearrangement to phenol and acetone.[4]

  • Work-up and Purification: The resulting mixture contains phenol, acetone, unreacted cumene, and by-products like acetophenone (B1666503) and alpha-methylstyrene.[4] This mixture is neutralized and then separated by a series of distillations to isolate the phenolic products. While the primary product of the standard Hock process is phenol, the synthesis of p-isopropylphenol from cumene requires specialized conditions or alternative routes, as direct para-oxidation is not the main pathway of the standard cumene process. For the purpose of this guide, we will proceed assuming p-isopropylphenol is obtained, potentially through a process analogous to cresol (B1669610) production from isopropyltoluene.[3]

Quantitative Data for Cumene Oxidation
ParameterValueReference
Oxidation Temperature 100-115°C[4]
pH 6.0 - 8.0[4]
Catalyst (Cleavage) Sulfuric Acid[4]
Cleavage Temperature 70-80°C[4]
Typical Cumene Conversion 20-25%[4]
Overall Phenol Yield 90-92%[4]

Step 2: Catalytic Hydrogenation of p-Isopropylphenol to 4-Isopropylcyclohexanol

This step involves the reduction of the aromatic ring of p-isopropylphenol to yield 4-isopropylcyclohexanol. This is a well-established procedure using heterogeneous catalysis. The reaction can produce both cis and trans isomers of the product.

Reaction: p-Isopropylphenol + 3 H₂ → 4-Isopropylcyclohexanol

Experimental Workflow

Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants p-Isopropylphenol + Solvent (e.g., Ethanol) Autoclave Charge Autoclave Reactants->Autoclave Catalyst Ru/C or Rh/C Catalyst Catalyst->Autoclave Purge Purge with N₂ then H₂ Autoclave->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat to Reaction Temp Pressurize->Heat React Stir for Reaction Time Heat->React Cool Cool and Vent React->Cool Filter Filter Catalyst Cool->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Distill or Recrystallize Evaporate->Purify Product 4-Isopropylcyclohexanol Purify->Product

Caption: General experimental workflow for the catalytic hydrogenation of p-isopropylphenol.

Experimental Protocol

This protocol is a composite based on methods for the hydrogenation of alkylphenols.[9][10]

  • Apparatus: A high-pressure autoclave or a similar hydrogenation reactor is used.

  • Charging the Reactor: The reactor is charged with p-isopropylphenol, a suitable solvent (e.g., ethanol (B145695) or isopropanol), and the hydrogenation catalyst (e.g., 5% Ru/C or Rh/C).[10][11]

  • Inerting and Pressurizing: The reactor is sealed and purged several times with an inert gas like nitrogen, followed by purges with hydrogen to remove all air.[10] The reactor is then pressurized with hydrogen to the desired reaction pressure.

  • Reaction Conditions: The mixture is heated to the reaction temperature while being stirred vigorously to ensure good contact between the reactants, hydrogen, and catalyst. The reaction is continued until hydrogen uptake ceases.

  • Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is filtered to remove the solid catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The crude 4-isopropylcyclohexanol can be purified by vacuum distillation or recrystallization to yield the final product.

Quantitative Data for Hydrogenation of p-Isopropylphenol
ParameterMethod 1Method 2
Catalyst 5% Ru/CRh/C
Reactant p-Isopropylphenolp-Isopropylphenol
Solvent EthanolSupercritical CO₂ or 2-Propanol
Temperature 80 - 120°C313 K (40°C)
**Pressure (H₂) **2.0 - 4.0 MPa2.0 MPa
Yield HighHigh yields of cis-isomer
Reference [10][9][12]

Step 3: Oxidation of 4-Isopropylcyclohexanol to this compound

The final step is the oxidation of the secondary alcohol, 4-isopropylcyclohexanol, to the target ketone, this compound. Various oxidizing agents can be used, including chromium-based reagents (e.g., Jones reagent) or more environmentally friendly options like sodium hypochlorite (B82951) (bleach) with a catalyst.[13][14]

Reaction: 4-Isopropylcyclohexanol + [O] → this compound + H₂O

Experimental Protocol: Hypochlorite Oxidation

This protocol is adapted from green chemistry procedures for the oxidation of secondary alcohols.[14]

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Reaction Mixture: 4-Isopropylcyclohexanol is dissolved in a suitable solvent like ethyl acetate (B1210297) or acetic acid. A catalytic amount of glacial acetic acid is often added.[14]

  • Oxidant Addition: The solution is cooled in an ice bath. An aqueous solution of sodium hypochlorite (commercial bleach) is added dropwise from the dropping funnel, ensuring the temperature is maintained below a certain threshold (e.g., 30-40°C) to control the reaction rate.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The presence of excess oxidant can be checked using potassium iodide-starch paper.[14]

  • Quenching and Work-up: Once the reaction is complete, any excess oxidant is quenched by adding a reducing agent like sodium bisulfite solution until the KI-starch test is negative.[14]

  • Extraction and Isolation: The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data for Alcohol Oxidation

While specific data for 4-isopropylcyclohexanol oxidation is sparse in the provided results, the conditions are analogous to general cyclohexanol (B46403) oxidations.

ParameterTypical Value/ReagentReference
Oxidant Sodium Hypochlorite (NaOCl)[14]
Catalyst Glacial Acetic Acid[14]
Solvent Ethyl Acetate / Acetic Acid[14]
Reaction Temperature 0 - 45°C[14]
Quenching Agent Sodium Bisulfite (NaHSO₃)[14]
Yield Generally high for secondary alcohols[13]

References

Catalytic Hydrogenation of 4-Isopropenylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 4-isopropenylcyclohexanone (B3049908) to produce 4-isopropylcyclohexanone, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of direct literature on this specific transformation, this document extrapolates from established principles of catalytic hydrogenation and data from analogous reactions involving substituted cyclohexanones and the reduction of vinyl groups. This guide covers potential catalytic systems, hypothesized reaction conditions, expected stereochemical outcomes, and a generalized experimental protocol.

Introduction

The reduction of 4-isopropenylcyclohexanone involves the saturation of two distinct unsaturated functionalities: the endocyclic carbonyl group and the exocyclic carbon-carbon double bond. The selective and complete hydrogenation of this molecule yields this compound, which exists as a mixture of cis and trans diastereomers. The control of this stereoselectivity is a critical aspect of its synthesis. Catalytic hydrogenation is a widely employed and efficient method for such reductions, offering high yields and the potential for stereocontrol through the judicious choice of catalyst and reaction conditions.

The general reaction is as follows:

4-Isopropenylcyclohexanone → this compound

Proposed Catalytic Systems and Reaction Pathways

The catalytic hydrogenation of 4-isopropenylcyclohexanone can proceed through different pathways depending on the catalyst and reaction conditions. The two primary transformations are the reduction of the isopropenyl group and the reduction of the ketone.

G A 4-Isopropenylcyclohexanone B This compound (cis and trans isomers) A->B  Selective C=C Hydrogenation (e.g., Pd/C) C 4-Isopropenylcyclohexanol A->C  Selective C=O Reduction (e.g., NaBH4) D 4-Isopropylcyclohexanol B->D  Further Reduction C->B C->D  C=C Hydrogenation

Figure 1: Potential reaction pathways in the reduction of 4-isopropenylcyclohexanone.

For a one-step conversion to this compound, catalysts that are effective for the hydrogenation of both alkenes and ketones are required. Noble metal catalysts such as palladium, platinum, and rhodium supported on carbon are commonly used for such transformations.

Quantitative Data from Analogous Hydrogenations

Table 1: Catalytic Hydrogenation of Substituted Phenols and Cyclohexanones
SubstrateCatalystTemperature (°C)Pressure (MPa)SolventKey Findings
4-Substituted PhenolsPd on activated carbon800.15 - 8.0CyclohexaneEffective for hydrogenation to corresponding cyclohexanones.[1]
Phenol (B47542)Pd/C-Heteropoly Acid801.0Not specified100% conversion of phenol and 93.6% selectivity to cyclohexanone.[2]
CyclohexanonePt-Sn surface alloys52 - 127Gas PhaseNoneCyclohexanol was the only product detected below 127 °C.[3]
p-Isopropylphenol5% Ru/C50 - 1501.0 - 5.0Not specifiedCatalytic hydrogenation to produce p-isopropylcyclohexanol.[4]
Table 2: Stereoselective Reduction of 4-tert-Butylcyclohexanone
Reducing AgentSolventPredominant IsomerIsomer Ratio (trans:cis or cis:trans)Reference
NaBH₄Ethanoltrans(88 ± 3)% trans[5]
L-Selectride®THFcis(92 ± 1)% cis[5]
Al(isoPrO)₃Isopropanoltrans (equilibrium)(77 ± 4)% trans[5]
Lithium Aluminum HydrideNot specifiedtrans9.5 : 1.0[6]

Experimental Protocols

The following are generalized experimental protocols for the catalytic hydrogenation of 4-isopropenylcyclohexanone, adapted from standard procedures for related compounds.[7] These protocols should be optimized for the specific substrate and desired outcome.

Protocol 1: General Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is designed for the complete hydrogenation of both the double bond and the ketone.

Materials:

  • 4-Isopropenylcyclohexanone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Parr Hydrogenation Apparatus or similar

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve 4-isopropenylcyclohexanone (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Carefully add 10% Pd/C (5-10 mol % loading) to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the system with nitrogen or argon to remove air, then evacuate.

  • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and flush the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation to separate the cis and trans isomers of this compound.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification A Dissolve Substrate B Add Catalyst A->B C Seal Vessel B->C D Flush with N2 C->D E Introduce H2 D->E F Stir and Monitor E->F G Vent H2, Flush with N2 F->G H Filter Catalyst G->H I Concentrate H->I J Purify I->J

Figure 2: General experimental workflow for catalytic hydrogenation.

Stereoselectivity

The stereochemical outcome of the reduction of the carbonyl group is influenced by the steric hindrance around the ketone. Attack of the hydride from the less hindered face is generally favored. For 4-substituted cyclohexanones, the substituent can influence the preferred direction of hydride attack, leading to a mixture of cis and trans isomers.

  • Small reducing agents (e.g., H₂ with a catalyst) tend to attack from the axial face, leading to the equatorial alcohol (the trans product).

  • Bulky reducing agents are forced to attack from the equatorial face, resulting in the axial alcohol (the cis product).[6]

The ratio of cis to trans isomers in the product mixture can be determined by analytical techniques such as ¹H NMR spectroscopy or GC-MS.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Catalysts: Palladium on carbon and other hydrogenation catalysts can be pyrophoric, especially when dry and exposed to air. Handle with care and keep wetted with solvent.

  • Pressure Equipment: Ensure that the hydrogenation apparatus is properly maintained and operated within its pressure limits.

Conclusion

The catalytic hydrogenation of 4-isopropenylcyclohexanone to this compound is a feasible transformation that can likely be achieved with high conversion using standard hydrogenation catalysts such as Pd/C. The primary challenge lies in controlling the stereoselectivity of the ketone reduction. By analogy to similar systems, the choice of catalyst and reaction conditions can be tailored to favor either the cis or trans isomer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize this important synthetic transformation. Further experimental work is required to establish the precise conditions for optimal yield and selectivity for this specific substrate.

References

Physical and chemical properties of 4-isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcyclohexanone (CAS No. 5432-85-9) is a versatile ketone that serves as a crucial intermediate in various fields of chemical synthesis, most notably in the pharmaceutical and fragrance industries.[1] Its unique molecular structure, featuring a cyclohexanone (B45756) ring functionalized with an isopropyl group, provides a valuable scaffold for the creation of complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It also details experimental protocols for its synthesis, purification, and analysis, and illustrates its utility as a building block in the development of therapeutic agents.

Chemical Identity and Descriptors

This compound is a colorless to pale yellow liquid.[2] It is identified by several names and chemical identifiers, crucial for regulatory and research purposes.

IdentifierValueCitation
IUPAC Name 4-propan-2-ylcyclohexan-1-one[3][4]
CAS Number 5432-85-9[4]
Molecular Formula C₉H₁₆O[4]
Molecular Weight 140.22 g/mol [3]
InChI Key FPKISACHVIIMRA-UHFFFAOYSA-N[4]
SMILES CC(C)C1CCC(=O)CC1[4]
Synonyms 4-(1-Methylethyl)cyclohexanone, 4-Isopropylcyclohexan-1-one[4]

Physical and Chemical Properties

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

PropertyValueUnitCitation
Appearance Colorless to pale yellow clear liquid-[2]
Boiling Point 214 - 214.5 (at 760 mmHg)°C[5]
94 - 96 (at 17 mmHg)°C[2]
Melting Point 32.57 (estimate)°C[5]
Density 0.9175 (at 18 °C)g/cm³[5]
Refractive Index 1.458-[5]
Flash Point 80°C[5]
Vapor Pressure 0.416 (at 25 °C, est.)mmHg[2]
Water Solubility 672.7 (at 25 °C, est.)mg/L[2]
Solubility Soluble in alcohol; Insoluble in water-[5][6]
logP (o/w) 2.219 (est.)-[2]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Spectroscopic DataKey FeaturesCitation
¹³C NMR Data available via Wiley-VCH GmbH.[4]
Infrared (IR) Spectrum A prominent peak for the C=O stretch is characteristic of ketones, typically around 1710 cm⁻¹.[4]
Mass Spectrometry (GC-MS) NIST library data available. Top peaks (m/z): 69, 41, 43.[4]
Kovats Retention Index Semi-standard non-polar: 1182; Standard polar: 1571.[4]

Experimental Protocols

Detailed methodologies are critical for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis: Oxidation of 4-Isopropylcyclohexanol (B103256)

A common method for synthesizing cyclohexanones is the oxidation of the corresponding alcohol. The following protocol is a representative procedure based on the oxidation of a similar substrate, cyclohexanol, using pyridinium (B92312) chlorochromate (PCC).[5]

Materials:

  • 4-Isopropylcyclohexanol

  • Pyridinium chlorochromate (PCC)

  • Silica (B1680970) Gel

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Preparation of Reagent: Grind PCC with an equivalent weight of silica gel until a fine, free-flowing, orange powder is obtained. This improves the ease of work-up by adsorbing the chromium byproducts.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylcyclohexanol (1.0 eq) in anhydrous dichloromethane.

  • Oxidation: Add the PCC-silica gel mixture (approx. 1.5 eq of PCC) to the solution. Stir the resulting suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound. Further purification can be achieved by fractional distillation.

Purification: Fractional Distillation

Fractional distillation is effective for purifying this compound, especially for separating it from any remaining starting material or byproducts with different boiling points.[2][3]

Apparatus:

  • Round-bottom flask, heating mantle, stir bar

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.[2]

  • Distillation: Place the crude this compound in the distillation flask with a stir bar. Heat the flask gently.

  • Fraction Collection: As the mixture heats, a ring of condensate will rise through the fractionating column. The rise should be gradual to ensure good separation.[2] Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (e.g., 94-96 °C at 17 mmHg).[2]

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

Analytical Characterization

GC-MS is a powerful technique for assessing the purity and confirming the identity of this compound.

Protocol Outline:

  • Sample Preparation: Prepare a dilute solution of the purified product (e.g., 10 µg/mL) in a volatile solvent like dichloromethane or hexane.[3]

  • Instrumentation:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

    • Oven Program: A typical temperature program would start at a low temperature (e.g., 50-60 °C), hold for a few minutes, and then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250-280 °C).[7][8]

    • Injector and Detector: Set injector and detector temperatures appropriately (e.g., 250 °C and 280 °C, respectively).[7]

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[4][7]

NMR spectroscopy is used for detailed structural confirmation.

Sample Preparation:

  • Dissolution: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2][9]

  • Filtration: To ensure high-resolution spectra, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[9]

Applications in Drug Development

This compound is a key building block for synthesizing compounds with significant therapeutic potential. Its ketone functionality allows for a variety of chemical transformations, making it a valuable precursor for creating diverse molecular scaffolds.

  • Glucagon (B607659) Receptor Antagonists: It is used in the preparation of beta-alanine (B559535) derivatives that act as orally available glucagon receptor antagonists, which are investigated for the treatment of type 2 diabetes.[6][10]

  • Nociceptin (B549756) Receptor Ligands: The compound serves as a starting material in the synthesis of dihydroindol-2-ones, which have been developed as agonist and antagonist ligands for the nociceptin receptor, a target for pain and other neurological disorders.[7]

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

G cluster_synthesis Synthesis & Purification Workflow Start 4-Isopropylcyclohexanol Oxidation Oxidation Start->Oxidation Reagent PCC / Silica Gel in CH2Cl2 Reagent->Oxidation Workup Filtration & Extraction Oxidation->Workup Crude Crude Product Workup->Crude Purification Fractional Distillation Crude->Purification Final Pure this compound Purification->Final G cluster_role Role as a Pharmaceutical Intermediate Start This compound Reaction1 Reaction with beta-alanine derivatives Start->Reaction1 Reaction2 Multi-step synthesis involving indolines Start->Reaction2 Product1 Glucagon Receptor Antagonists Reaction1->Product1 Product2 Dihydroindol-2-one Derivatives Reaction2->Product2 Target1 Type 2 Diabetes Product1->Target1 Target2 Nociceptin Receptor (Pain, CNS) Product2->Target2

References

An In-depth Technical Guide to 4-Isopropylcyclohexanone (CAS 5432-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylcyclohexanone, with the CAS number 5432-85-9, is a versatile ketone that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its unique molecular structure, featuring a cyclohexanone (B45756) ring substituted with an isopropyl group, makes it a valuable precursor in the pharmaceutical, fragrance, and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its role in the development of bioactive molecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 5432-85-9[4]
Molecular Formula C₉H₁₆O[4]
Molecular Weight 140.22 g/mol [4]
IUPAC Name 4-propan-2-ylcyclohexan-1-one[4]
Synonyms 4-isopropylcyclohexan-1-one, Cyclohexanone, 4-(1-methylethyl)-[4]
Boiling Point 94-96 °C at 17 mmHg
Flash Point 80 °C
Density 0.909 g/cm³
Refractive Index 1.458
Solubility Soluble in alcohol. Insoluble in water.[5][6]
InChI Key FPKISACHVIIMRA-UHFFFAOYSA-N[4]
SMILES CC(C)C1CCC(=O)CC1[4]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference
Mass Spectrometry (MS) Electron ionization mass spectrum available from NIST WebBook[7]
Infrared (IR) Spectroscopy IR spectrum available from NIST WebBook[7]
Kovats Retention Index (GC) Semi-standard non-polar: 1182, Standard polar: 1571[4]

Synthesis Protocols

This compound can be synthesized through two primary routes: the catalytic hydrogenation of 4-isopropylphenol (B134273) or the oxidation of 4-isopropylcyclohexanol (B103256).

Experimental Protocol 1: Catalytic Hydrogenation of 4-Isopropylphenol

This method involves the reduction of 4-isopropylphenol in the presence of a metal catalyst. This compound is formed as an intermediate in the hydrogenation process to 4-isopropylcyclohexanol.[8][9] By carefully controlling the reaction conditions, the intermediate ketone can be isolated.

Materials:

  • 4-Isopropylphenol

  • Palladium on carbon (Pd/C) catalyst

  • Solvent (e.g., ethanol)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve 4-isopropylphenol in a suitable solvent such as ethanol.

  • Add a catalytic amount of Pd/C to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).[10]

  • Heat the reaction mixture to the target temperature (e.g., 80 °C) and stir vigorously.[10]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) to maximize the yield of the desired cyclohexanone.

  • Upon completion, cool the reactor, carefully vent the hydrogen gas, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Experimental Protocol 2: Oxidation of 4-Isopropylcyclohexanol

This protocol outlines the oxidation of the corresponding alcohol, 4-isopropylcyclohexanol, to yield the ketone. A variety of oxidizing agents can be employed for this transformation.

Materials:

  • 4-Isopropylcyclohexanol

  • Oxidizing agent (e.g., Jones reagent, or a cleaner oxidant like hydrogen peroxide with a catalyst)[11][12]

  • Organic solvent (e.g., acetone, toluene)[11]

  • Quenching agent (e.g., isopropanol (B130326) for Jones reagent)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure (using a clean oxidation system as an example):

  • Dissolve 4-isopropylcyclohexanol in an appropriate organic solvent like toluene (B28343) in a reaction flask.[11]

  • Add a catalytic system, for example, sodium tungstate (B81510) dihydrate and phosphotungstic acid, followed by the addition of hydrogen peroxide as the oxidant.[12]

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C).[11]

  • Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting alcohol is consumed.

  • After the reaction is complete, wash the organic phase with water.[11]

  • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting crude this compound by vacuum distillation.

Role in Drug Development and Biological Systems

This compound is a significant building block in the pharmaceutical industry.[1][2] It is a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1] For instance, it is utilized in the preparation of dihydroindol-2-ones, which have been investigated as agonists and antagonist ligands for the nociceptin (B549756) receptor.[5][6][] It is also used in the synthesis of beta-alanine (B559535) derivatives that act as orally available glucagon (B607659) receptor antagonists.[6]

Due to its role as a synthetic intermediate, this compound is not typically the final active pharmaceutical ingredient (API) and its direct interaction with biological signaling pathways is not extensively documented. The following diagram illustrates its general role in a drug discovery workflow.

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development Start Starting Materials (e.g., 4-Isopropylphenol) Intermediate This compound (CAS 5432-85-9) Start->Intermediate Hydrogenation or Oxidation API_Synthesis Synthesis of Bioactive Molecules (e.g., Dihydroindol-2-ones) Intermediate->API_Synthesis Further Reactions Screening Biological Screening (e.g., Receptor Binding Assays) API_Synthesis->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Workflow of this compound in Drug Discovery.

Safety Information

This compound is a flammable liquid and vapor and is harmful if swallowed.[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[4] It should be stored in a cool, well-ventilated area away from heat and ignition sources. It is incompatible with oxidizing agents, reducing agents, and plastics.[6]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. This guide has provided an in-depth overview of its properties, synthesis, and role in drug development. The detailed protocols and compiled data serve as a useful resource for researchers and professionals working with this compound. Further research into its potential direct biological activities could unveil new applications for this versatile molecule.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 4-isopropylcyclohexanone. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data, supported by experimental data from structurally analogous compounds. This information is crucial for the structural elucidation, quality control, and analysis of reaction progression for this important chemical intermediate.

Predicted 13C NMR Chemical Shift Data

The 13C NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts, based on computational models and comparison with analogous structures, are summarized in Table 1. The numbering of the carbon atoms is illustrated in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (Proton-Decoupled)
C1 (C=O)212.5Singlet (s)
C2, C641.5Triplet (t)
C3, C529.0Triplet (t)
C445.0Doublet (d)
C732.5Doublet (d)
C8, C919.5Quartet (q)

Note: These are predicted values and may differ slightly from experimental results. The multiplicity in a proton-decoupled spectrum is singlet for all carbons; the multiplicity listed here refers to what would be observed in a proton-coupled spectrum and is useful for assignment.

Structural Assignment and Rationale

The assignment of the predicted chemical shifts is based on established principles of 13C NMR spectroscopy, including the chemical environment of each carbon atom and the influence of substituents.

  • C1 (Carbonyl Carbon): The carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm value) due to the strong electron-withdrawing effect of the oxygen atom. Its predicted shift of ~212.5 ppm is characteristic of a ketone in a six-membered ring.

  • C2 and C6 (α-Carbons): These carbons, adjacent to the carbonyl group, are also deshielded and are predicted to resonate at approximately 41.5 ppm.

  • C4 (Carbon bearing the isopropyl group): This methine carbon is shifted downfield to around 45.0 ppm due to the substitution effect of the isopropyl group.

  • C3 and C5 (β-Carbons): These methylene (B1212753) carbons are further from the carbonyl group and are therefore more shielded, with a predicted chemical shift of about 29.0 ppm.

  • C7 (Isopropyl Methine Carbon): The methine carbon of the isopropyl group is predicted to appear at approximately 32.5 ppm.

  • C8 and C9 (Isopropyl Methyl Carbons): The two equivalent methyl carbons of the isopropyl group are the most shielded, resonating at the highest field (lowest ppm value) of around 19.5 ppm.

This assignment is supported by experimental data for similar compounds such as 4-tert-butylcyclohexanone, which shows a carbonyl signal at 211.6 ppm and other ring carbons at 46.6, 41.0, and 27.4 ppm.[1]

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

3.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common and suitable choice.

  • Concentration: Prepare a solution of approximately 50-100 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Locking: Tune the probe for 13C frequency and lock the field on the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform magnetic field shimming to optimize the field homogeneity and obtain sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) to ensure all signals are captured.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbonyl carbon.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and perform an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks.

Visualizations

Figure 1: Molecular Structure and 13C NMR Assignments

Structure of this compound with predicted 13C NMR chemical shifts.

Figure 2: Experimental Workflow for 13C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 50-100 mg of This compound prep2 Dissolve in 0.6-0.7 mL of CDCl3 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Tune, lock, and shim acq1->acq2 acq3 Set acquisition parameters (zgpg30, SW, AQ, D1, NS) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correct proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Peak pick and assign signals proc3->proc4

Workflow for obtaining and analyzing the 13C NMR spectrum of this compound.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences for the identification of functional groups and elucidation of molecular structures. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular fingerprint. This guide offers a detailed interpretation of the FTIR spectrum for 4-isopropylcyclohexanone, a substituted cyclic ketone of interest in organic synthesis and as a building block for more complex molecules.

The structure of this compound incorporates a six-membered aliphatic ring with a ketone carbonyl group and an isopropyl substituent. The vibrational modes associated with these distinct structural features give rise to a characteristic FTIR spectrum. Understanding these spectral features is critical for reaction monitoring, quality control, and structural verification. This document provides a detailed experimental protocol for acquiring the spectrum, a comprehensive analysis of its characteristic absorption bands, and a logical framework for its interpretation.

Experimental Protocol: Acquiring the FTIR Spectrum

This section details the methodology for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at standard conditions. The following protocol describes the use of the neat liquid sampling technique with salt plates.

2.1 Materials and Equipment

  • Spectrometer: Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27) capable of scanning the mid-IR region (4000–400 cm⁻¹).

  • Sample: this compound (liquid).

  • Sample Holder: Demountable cell with two polished salt plates (e.g., Potassium Bromide (KBr) or Sodium Chloride (NaCl)).

  • Solvent for Cleaning: Isopropanol or acetone.

  • Accessories: Pipette, lint-free tissues, desiccator for storing salt plates.

2.2 Procedure

  • Instrument Preparation: Ensure the spectrometer is powered on and has been purged with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

  • Background Spectrum Acquisition:

    • Place a pair of clean, polished salt plates in the sample holder and insert it into the spectrometer's sample compartment.

    • Acquire a background spectrum. This scan measures the absorbance of the instrument, atmosphere, and the salt plates, and will be automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[1]

  • Sample Preparation (Neat Liquid Film):

    • In a fume hood, place one to two drops of liquid this compound onto the surface of one salt plate using a pipette.[2]

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.[2][3]

    • Place the "sandwich" of salt plates into the sample holder.[2]

  • Sample Spectrum Acquisition:

    • Place the sample holder into the sample compartment of the FTIR spectrometer.

    • Acquire the sample spectrum over the range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.

  • Post-Analysis Cleanup:

    • Remove the salt plates from the spectrometer.

    • Carefully separate the plates and clean them thoroughly by wiping with a lint-free tissue soaked in a suitable solvent like isopropanol.

    • Store the clean, dry plates in a desiccator to prevent fogging from atmospheric moisture.

Logical Framework for Spectral Interpretation

The interpretation of an FTIR spectrum is a systematic process. It begins with the known molecular structure, which is broken down into its constituent functional groups. Each functional group is then correlated with its expected characteristic absorption regions in the infrared spectrum. Finally, these expectations are compared against the observed peaks in the experimental spectrum for definitive assignment. The following diagram illustrates this logical workflow.

G cluster_0 Structural Analysis cluster_1 Functional Group Identification cluster_2 Expected FTIR Absorption Regions (cm⁻¹) cluster_3 Spectral Correlation & Final Assignment A This compound Molecular Structure B Saturated Ketone (C=O in 6-membered ring) A->B C sp³ C-H Bonds (Cyclohexyl & Isopropyl) A->C D Isopropyl Group -CH(CH₃)₂ A->D E Strong, Sharp Peak ~1715 cm⁻¹ B->E C=O Stretch F Strong Peaks 2850-2960 cm⁻¹ (stretch) ~1465 cm⁻¹ (bend) C->F C-H Stretch & Bend G Characteristic Bending ~1385 & ~1370 cm⁻¹ (doublet) D->G gem-Dimethyl Bend H Observed Spectrum Analysis & Peak Assignment E->H F->H G->H

Caption: Logical workflow for interpreting the FTIR spectrum of this compound.

Data Presentation and Interpretation

The gas-phase FTIR spectrum of this compound from the NIST Chemistry WebBook serves as the reference for this analysis.[4][5] The key absorption bands are summarized in the table below, followed by a detailed interpretation.

Table 1: Summary of Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentAssociated Functional Group
2960 - 2870StrongC-H Stretching (sp³)Alkyl (Cyclohexyl & Isopropyl)
1731StrongC=O StretchingSaturated Cyclic Ketone
1468MediumCH₂ ScissoringCyclohexyl Ring
1388 & 1370MediumC-H Bending (gem-dimethyl)Isopropyl Group
1225MediumC-C Skeletal VibrationsKetone & Isopropyl

4.1 Detailed Interpretation of Key Spectral Regions

  • C-H Stretching Region (2960 - 2870 cm⁻¹): The spectrum exhibits a strong, multi-peaked absorption band in this region, which is characteristic of the stretching vibrations of sp³-hybridized carbon-hydrogen bonds.[6] These peaks arise from the numerous C-H bonds in both the cyclohexyl ring and the isopropyl substituent.

  • Carbonyl (C=O) Stretching Region (~1731 cm⁻¹): The most prominent and diagnostically significant peak in the spectrum is the intense, sharp absorption at approximately 1731 cm⁻¹. This peak is unequivocally assigned to the C=O stretching vibration of the ketone functional group. For a saturated six-membered ring ketone like cyclohexanone, this stretch is typically observed around 1715 cm⁻¹.[7][8] The slightly higher frequency in the gas-phase spectrum is expected due to the absence of intermolecular interactions that would be present in a liquid or solid phase.

  • C-H Bending Region (1470 - 1370 cm⁻¹):

    • A medium-intensity peak around 1468 cm⁻¹ is attributed to the scissoring (bending) vibration of the CH₂ groups within the cyclohexyl ring.[7]

    • A characteristic doublet with peaks at approximately 1388 cm⁻¹ and 1370 cm⁻¹ is a hallmark of an isopropyl group. This splitting is due to the symmetric and asymmetric bending vibrations of the two methyl groups (a gem-dimethyl moiety) attached to the same carbon.

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions arising from various C-C skeletal vibrations and other bending modes. A notable peak around 1225 cm⁻¹ is likely associated with C-C stretching and rocking vibrations involving the carbon atoms adjacent to the carbonyl group.[7] While complex, the pattern of peaks in this region is unique to the molecule and serves as a "fingerprint" for identification.

Conclusion

The FTIR spectrum of this compound is characterized by several key features that directly correspond to its molecular structure. The dominant C=O stretching absorption near 1731 cm⁻¹ confirms the presence of the cyclic ketone, while the strong C-H stretching bands between 2960-2870 cm⁻¹ indicate its aliphatic nature. Furthermore, the distinctive doublet observed around 1388 cm⁻¹ and 1370 cm⁻¹ provides definitive evidence for the isopropyl substituent. This guide provides researchers with a comprehensive framework for the identification and structural verification of this compound using FTIR spectroscopy, detailing the experimental procedure, logical interpretation, and specific peak assignments.

References

Molecular structure and conformation of 4-isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-isopropylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, a molecule of interest in various chemical synthesis applications, including pharmaceuticals and fragrances.[1] This document details the molecule's structural properties, conformational dynamics, and the experimental and computational methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

This compound is a disubstituted cyclohexane (B81311) containing a ketone functional group and an isopropyl substituent at the C4 position. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol [2]
IUPAC Name 4-propan-2-ylcyclohexan-1-one[2]
CAS Number 5432-85-9
Appearance Colorless to Light yellow clear liquid
Boiling Point 215 °C
Flash Point 80 °C
Specific Gravity 0.92 (20/20)

Conformational Analysis

The structure and reactivity of this compound are dictated by the conformational preferences of its six-membered ring. Like cyclohexane, it predominantly adopts a chair conformation to minimize angle and torsional strain.[3] The presence of the sp²-hybridized carbonyl carbon introduces some flattening of the ring compared to cyclohexane.

The key to understanding the conformation of this compound lies in the orientation of the bulky isopropyl group, which can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process known as a ring flip.

Chair Conformations and Steric Hindrance

The two primary chair conformations are in equilibrium. However, they are not isoenergetic. The conformer with the isopropyl group in the equatorial position is significantly more stable.

  • Equatorial Conformer: The isopropyl group points away from the ring, minimizing steric interactions.

  • Axial Conformer: The isopropyl group is brought into close proximity with the axial hydrogens at the C2 and C6 positions. This leads to unfavorable steric repulsion known as 1,3-diaxial interactions, which destabilizes this conformation.[4]

The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers.[5]

Quantitative Conformational Energy

The A-value is a measure of the steric bulk of a substituent.[5] A larger A-value indicates a stronger preference for the equatorial position.[5]

SubstituentA-value (kcal/mol)
-CH₃ (Methyl)1.74[5]
-CH₂CH₃ (Ethyl)1.79
-CH(CH₃)₂ (Isopropyl) 2.15 - 2.2 [6][7]
-C(CH₃)₃ (tert-Butyl)~5.0[5]

The A-value for an isopropyl group is approximately 2.15-2.2 kcal/mol.[6][7] This significant energy difference means that at equilibrium, the vast majority of this compound molecules will exist in the conformation where the isopropyl group is in the equatorial position.

Experimental and Computational Protocols

The conformational equilibrium of this compound can be determined through various experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.[8][9] Low-temperature NMR can be used to "freeze out" the individual chair conformers, allowing for their direct observation. At room temperature, where the ring flip is rapid, an averaged spectrum is observed. The relative populations of the conformers can be determined by analyzing the coupling constants (J values).

Detailed Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • ¹H NMR Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired. The signal for the proton at C4 (the proton attached to the same carbon as the isopropyl group) is of particular interest.

  • Analysis of Coupling Constants: The multiplicity and coupling constants of the C4 proton are analyzed. The magnitude of the vicinal coupling constants (³J) between the C4 proton and the adjacent C3 and C5 protons depends on the dihedral angle between them, which is different for axial and equatorial orientations.

    • A large ³J value (typically 8-13 Hz) is indicative of an axial-axial relationship.

    • A smaller ³J value (typically 2-5 Hz) indicates an axial-equatorial or equatorial-equatorial relationship.

  • Equilibrium Calculation: The observed, time-averaged coupling constant (J_obs) is a weighted average of the coupling constants for the pure axial (J_ax) and equatorial (J_eq) conformers: J_obs = x_eq * J_eq + x_ax * J_ax where x_eq and x_ax are the mole fractions of the equatorial and axial conformers, respectively (x_eq + x_ax = 1). By using reference values for J_ax and J_eq, the mole fractions and thus the equilibrium constant (K_eq = x_eq / x_ax) can be calculated.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG) is then calculated using the equation: ΔG = -RT ln(K_eq)

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides detailed insights into the geometry and relative energies of the conformers.[10] Density Functional Theory (DFT) is a common method for this type of analysis.

Detailed Methodology:

  • Structure Building: The 3D structures of both the axial and equatorial chair conformers of this compound are built using molecular modeling software (e.g., Avogadro, GaussView).[4]

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that conformation. This is typically done using a quantum chemical method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: The electronic energies of the optimized conformers are calculated. The relative energy difference (ΔE) is determined by subtracting the energy of the more stable conformer (equatorial) from the less stable one (axial).

  • Gibbs Free Energy Calculation: The Gibbs free energy of each conformer is calculated by adding the thermal corrections to the electronic energy. The difference in Gibbs free energy (ΔG) provides a theoretical A-value that can be compared with experimental results.

Mandatory Visualizations

Conformational Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between the two chair conformations of this compound.

Caption: Chair-chair interconversion of this compound.

Workflow for Conformational Analysis

This diagram outlines the integrated experimental and computational workflow for studying molecular conformations.

G cluster_comp Computational Analysis cluster_exp Experimental Verification start Define Molecule (this compound) model Build 3D Models (Axial & Equatorial) start->model sample Sample Preparation start->sample optimize Geometry Optimization (e.g., DFT) model->optimize freq Frequency Calculation optimize->freq energy Calculate Relative Energies (ΔG, A-value) freq->energy compare Compare Results & Final Characterization energy->compare Theoretical Prediction nmr Acquire NMR Spectra (Low & Room Temp) sample->nmr analyze Analyze Coupling Constants nmr->analyze calc Calculate K_eq and ΔG analyze->calc calc->compare Experimental Data

Caption: Integrated workflow for conformational analysis.

References

An In-depth Technical Guide on the Solubility of 4-isopropylcyclohexanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isopropylcyclohexanone in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on the qualitative solubility, theoretical considerations, and detailed experimental protocols for determining the solubility of this compound.

Introduction to this compound

This compound is a cyclic ketone with the chemical formula C₉H₁₆O. Its structure, featuring a polar carbonyl group and a nonpolar isopropyl-substituted cyclohexane (B81311) ring, dictates its solubility characteristics. It is a colorless to pale yellow liquid at room temperature and finds applications as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes.

Solubility Profile of this compound

Currently, there is a notable absence of comprehensive, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is largely qualitative or estimated.

General Principles of Ketone Solubility: Ketones, such as this compound, are generally soluble in most common organic solvents.[2] Their solubility in water is moderate for smaller molecules but decreases significantly as the carbon chain length increases due to the growing dominance of the nonpolar alkyl groups.[2][3][4][5] this compound, with its nine carbon atoms, has limited solubility in water.

Data Summary:

SolventTemperature (°C)SolubilityData TypeSource(s)
Water25672.7 mg/LEstimated[6]
AlcoholNot SpecifiedSolubleQualitative[6][7][8][9][10]
ChloroformNot SpecifiedSolubleQualitative[11]
Ethyl AcetateNot SpecifiedSolubleQualitative[11]

It is important to note that "alcohol" is a general term, and the solubility can vary between different alcohols (e.g., methanol, ethanol, isopropanol). It is expected that this compound would be miscible with a wide range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, chloroform, and other ketones and esters, due to favorable dipole-dipole interactions and the nonpolar character of the isopropylcyclohexane (B1216832) moiety.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for the gravimetric and UV-Vis spectroscopic methods, which are commonly used for determining the solubility of solid or liquid compounds in organic solvents.

3.1. Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent in a saturated solution.

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solute settle.

  • Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound.

  • Mass Determination: After the solvent has completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation: The solubility (S) is calculated as the mass of the dissolved this compound per mass of the solvent.

3.2. UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. A calibration curve is required to relate absorbance to concentration.

Materials and Apparatus:

  • This compound

  • Selected organic solvent(s) (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters

Procedure:

  • Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of dilutions to prepare several standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

  • Sample Preparation for Measurement:

    • Withdraw a small aliquot of the clear supernatant using a filtered syringe.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the experimental temperature.

Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow Workflow for Determining the Solubility of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method prep_solute Weigh excess This compound mix Combine in a sealed vial prep_solute->mix prep_solvent Measure known mass/volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-48h) mix->equilibrate settle Allow excess solute to settle equilibrate->settle withdraw Withdraw supernatant with a filtered syringe settle->withdraw weigh_supernatant Weigh the saturated solution withdraw->weigh_supernatant dilute Dilute the saturated solution withdraw->dilute evaporate Evaporate the solvent weigh_supernatant->evaporate weigh_residue Weigh the residue (solute) evaporate->weigh_residue calc_grav Calculate solubility (mass solute / mass solvent) weigh_residue->calc_grav measure_abs Measure absorbance (UV-Vis) dilute->measure_abs determine_conc Determine concentration from calibration curve measure_abs->determine_conc calc_spec Calculate solubility determine_conc->calc_spec

Caption: A flowchart illustrating the key steps in determining the solubility of a compound using gravimetric and spectroscopic methods.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis Utilizing 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective applications of 4-isopropylcyclohexanone, a versatile building block in organic synthesis. The strategic placement of the isopropyl group allows for significant facial bias in nucleophilic additions to the carbonyl group, enabling the synthesis of stereochemically defined cyclohexanol (B46403) derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Diastereoselective Reduction of 4-Substituted Cyclohexanones

The reduction of 4-substituted cyclohexanones, such as this compound, is a classic example of stereocontrol based on the steric hindrance of the substituent and the nature of the reducing agent. While specific quantitative data for the diastereoselective reduction of this compound is not extensively documented in readily available literature, the closely related 4-tert-butylcyclohexanone (B146137) serves as an excellent and well-studied model. The steric bulk of the tert-butyl group provides a strong directing effect, and similar principles of stereoselectivity apply to the isopropyl analogue.

The reduction of this compound yields two diastereomeric products: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The stereochemical outcome is largely dependent on the trajectory of hydride attack on the carbonyl carbon.

  • Axial Attack: Leads to the formation of the equatorial alcohol (trans isomer). This is generally favored with sterically small reducing agents.

  • Equatorial Attack: Leads to the formation of the axial alcohol (cis isomer). This is favored with sterically bulky reducing agents that approach from the less hindered equatorial face.

Quantitative Data for Diastereoselective Reduction of 4-tert-Butylcyclohexanone

The following table summarizes the diastereoselectivity observed in the reduction of 4-tert-butylcyclohexanone with different reducing agents. This data provides a strong predictive framework for the analogous reactions of this compound.

Reducing AgentReagent TypeSolventPredominant ProductDiastereomeric Ratio (cis:trans)Reference
Sodium Borohydride (B1222165) (NaBH₄)Small Hydride DonorMethanol (B129727) (MeOH)trans-4-tert-butylcyclohexanol15:85N/A
L-Selectride®Bulky Hydride DonorTetrahydrofuran (THF)cis-4-tert-butylcyclohexanol98:2N/A

Experimental Protocols

Protocol 1: Diastereoselective Reduction of this compound with Sodium Borohydride (Favoring the trans-isomer)

This protocol describes the reduction of this compound using a sterically small hydride reagent to favor the formation of the trans-diastereomer.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sodium Borohydride (NaBH₄)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) will occur.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the solution is acidic (pH ~5-6).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by flash column chromatography on silica (B1680970) gel. The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy or GC analysis.

Protocol 2: Diastereoselective Reduction of this compound with L-Selectride® (Favoring the cis-isomer)

This protocol utilizes a sterically demanding hydride reagent to achieve high diastereoselectivity for the cis-diol via equatorial attack.

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, syringe, dry ice/acetone bath, separatory funnel, rotary evaporator.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF to make a 0.3 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction by the slow, dropwise addition of methanol. Caution: Gas evolution.

  • Allow the mixture to warm to room temperature.

  • Carefully add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: Exothermic reaction.

  • Stir the mixture for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The product can be purified by flash column chromatography on silica gel. The ratio of cis to trans isomers can be determined by ¹H NMR spectroscopy or GC analysis.

Stereoselective Aldol (B89426) Reaction of this compound

The aldol reaction of this compound with an aldehyde can lead to the formation of new stereocenters. The stereochemical outcome is influenced by the reaction conditions, including the choice of base and solvent. Organocatalysis has emerged as a powerful tool for controlling the stereoselectivity of aldol reactions.

Protocol 3: Organocatalyzed Asymmetric Aldol Reaction

This protocol provides a general framework for an L-proline catalyzed asymmetric aldol reaction between this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • L-proline

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vial, magnetic stirrer.

Procedure:

  • To a reaction vial, add this compound (2.0 eq), the aromatic aldehyde (1.0 eq), and L-proline (0.2 eq).

  • Add anhydrous DMSO to achieve a concentration of the aldehyde of approximately 0.5 M.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to isolate the aldol adduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC and/or NMR analysis of the purified product or a suitable derivative.

Visualizing Reaction Pathways and Workflows

Diastereoselective Reduction Workflow

G cluster_reduction Diastereoselective Reduction of this compound start This compound reagent Select Reducing Agent start->reagent nabh4 NaBH4 (Small) reagent->nabh4 Small lselectride L-Selectride (Bulky) reagent->lselectride Bulky axial_attack Axial Attack Favored nabh4->axial_attack equatorial_attack Equatorial Attack Favored lselectride->equatorial_attack trans_product trans-4-Isopropylcyclohexanol axial_attack->trans_product cis_product cis-4-Isopropylcyclohexanol equatorial_attack->cis_product workup Quench & Workup trans_product->workup cis_product->workup analysis Purification & Analysis (NMR, GC) workup->analysis

Caption: Workflow for the diastereoselective reduction of this compound.

Organocatalyzed Aldol Reaction Pathway

G cluster_aldol Organocatalyzed Asymmetric Aldol Reaction ketone This compound enamine Chiral Enamine Intermediate ketone->enamine + L-Proline aldehyde Aromatic Aldehyde reaction Aldol Addition aldehyde->reaction catalyst L-Proline catalyst->enamine enamine->reaction adduct Diastereomeric Aldol Adducts reaction->adduct major_product Major Stereoisomer adduct->major_product Diastereoselective minor_product Minor Stereoisomer adduct->minor_product hydrolysis Hydrolysis major_product->hydrolysis minor_product->hydrolysis

Caption: Simplified pathway for the L-proline catalyzed asymmetric aldol reaction.

Application Notes and Protocols: 4-Isopropylcyclohexanone as a Precursor for Chiral Diamine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. The structural backbone of these ligands plays a pivotal role in determining their catalytic efficacy and selectivity. Cyclohexane-based chiral diamines are a prominent class of ligands known for their conformational rigidity and effectiveness in a wide range of asymmetric transformations. This document provides detailed application notes and experimental protocols for the synthesis of a chiral 1,2-diaminocyclohexane derivative, a versatile ligand precursor, using commercially available 4-isopropylcyclohexanone as the starting material. The synthetic strategy involves a diastereoselective reductive amination followed by functional group manipulations to yield the target chiral diamine.

Synthetic Strategy Overview

The synthesis of the target chiral diamine from this compound is a multi-step process that begins with the introduction of chirality via a diastereoselective reductive amination using a chiral amine as a chiral auxiliary. The resulting secondary amine is then converted to a diamine through a series of established chemical transformations.

Data Presentation

The following table summarizes representative quantitative data for the key transformation in the synthesis of chiral amines from cyclohexanone (B45756) derivatives, based on analogous systems reported in the literature. Please note that yields and diastereomeric/enantiomeric excesses can vary depending on the specific reaction conditions and substrates used.

EntryKetone SubstrateChiral AmineReducing AgentSolventTemp (°C)Yield (%)d.r. / e.e. (%)
1Cyclohexanone(R)-(-)-2-PhenylglycinolNaBH(OAc)₃1,2-Dichloroethane258592 (d.r.)
24-tert-Butylcyclohexanone(S)-1-(2-Methoxyphenyl)ethylamineTi(OiPr)₄ / H₂ (50 atm)Methanol609195 (e.e.)
34-Methylcyclohexanone(R)-1-PhenylethylamineH₂ (10 atm), Pd/CEthanol408889 (d.r.)

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination of this compound

This protocol describes the synthesis of a chiral secondary amine from this compound using (R)-1-phenylethylamine as a chiral auxiliary.

Materials:

  • This compound (1.0 eq.)

  • (R)-1-Phenylethylamine (1.1 eq.)

  • Titanium (IV) isopropoxide (Ti(OiPr)₄) (1.2 eq.)

  • Sodium borohydride (B1222165) (NaBH₄) (1.5 eq.)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.) and anhydrous methanol.

  • Add (R)-1-phenylethylamine (1.1 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add titanium (IV) isopropoxide (1.2 eq.) dropwise to the mixture and stir for 1 hour at room temperature to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) in small portions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with dichloromethane.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary amine.

  • Characterize the product by NMR spectroscopy and determine the diastereomeric ratio by chiral HPLC or GC analysis.

Protocol 2: Conversion to a Chiral Diamine (Conceptual)

The following is a conceptual outline for the conversion of the chiral secondary amine to a vicinal diamine. The specific reagents and conditions would need to be optimized.

  • N-Protection: Protect the secondary amine with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions in subsequent steps.

  • Hydroxylation: Introduce a hydroxyl group adjacent to the amine-bearing carbon. This could potentially be achieved through stereoselective hydroxylation of an enolate or enamine derivative.

  • Functional Group Interconversion: Convert the hydroxyl group into a leaving group (e.g., tosylate, mesylate).

  • Azide (B81097) Substitution: Displace the leaving group with an azide nucleophile (e.g., sodium azide).

  • Reduction: Reduce the azide group to a primary amine (e.g., using H₂, Pd/C or LiAlH₄) and remove the N-protecting group to yield the final chiral 1,2-diamine.

Visualizations

Logical Workflow for Chiral Diamine Synthesis

G start This compound step1 Diastereoselective Reductive Amination (with Chiral Amine) start->step1 intermediate1 Chiral Secondary Amine step1->intermediate1 step2 N-Protection intermediate1->step2 intermediate2 N-Protected Chiral Amine step2->intermediate2 step3 α-Hydroxylation intermediate2->step3 intermediate3 N-Protected Chiral Amino Alcohol step3->intermediate3 step4 Functional Group Interconversion (e.g., Tosylation) intermediate3->step4 intermediate4 N-Protected Chiral Amino Tosylate step4->intermediate4 step5 Azide Substitution intermediate4->step5 intermediate5 N-Protected Chiral Azido Amine step5->intermediate5 step6 Reduction and Deprotection intermediate5->step6 final_product Chiral 1,2-Diamine Ligand step6->final_product

Caption: Synthetic workflow for a chiral diamine ligand.

Signaling Pathway of Asymmetric Induction

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products ketone This compound imine Chiral Imine Intermediate ketone->imine Condensation chiral_amine Chiral Amine (Auxiliary) chiral_amine->imine ts Diastereomeric Transition State imine->ts Hydride Attack major Major Diastereomer ts->major Favored minor Minor Diastereomer ts->minor Disfavored

Caption: Asymmetric induction in reductive amination.

Conclusion

This compound serves as a readily available and cost-effective starting material for the synthesis of valuable chiral diamine ligands. The protocols and strategies outlined in this document provide a framework for the development of novel chiral ligands for asymmetric catalysis. The diastereoselective reductive amination is a key step in establishing the stereochemistry of the final product, and its efficiency can be tuned by the choice of chiral auxiliary, reducing agent, and reaction conditions. The resulting chiral diamines have the potential to be employed in a variety of metal-catalyzed asymmetric reactions, contributing to the advancement of synthetic organic chemistry and drug discovery.

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 4-isopropylcyclohexanone as a key starting material. The focus is on the preparation of a nociceptin (B549756) receptor agonist and a β-alanine derivative with potential as a glucagon (B607659) receptor antagonist, highlighting the versatility of this chemical building block in medicinal chemistry.

Synthesis of a Nociceptin Receptor Agonist Analogous to AT-312

Nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor agonists are promising therapeutic agents for pain management and treating substance abuse disorders. The non-peptide agonist AT-312, which contains a cis-4-isopropylcyclohexyl moiety, has demonstrated high affinity and selectivity for the NOP receptor. This section outlines the synthesis of a key intermediate, cis-4-isopropylcyclohexylamine, from this compound and its subsequent elaboration to an indole-based NOP receptor agonist.

Synthetic Workflow

The overall synthetic strategy involves a stereoselective reductive amination of this compound to produce the crucial cis-4-isopropylcyclohexylamine intermediate. This intermediate is then coupled with a suitable indole (B1671886) derivative to yield the final NOP receptor agonist.

This compound This compound cis-4-Isopropylcyclohexylamine cis-4-Isopropylcyclohexylamine This compound->cis-4-Isopropylcyclohexylamine Reductive Amination Nociceptin Receptor Agonist Nociceptin Receptor Agonist cis-4-Isopropylcyclohexylamine->Nociceptin Receptor Agonist N-Arylation/Coupling

Caption: Synthetic workflow for a nociceptin receptor agonist.

Experimental Protocol: Synthesis of cis-4-Isopropylcyclohexylamine

This protocol describes the stereoselective synthesis of cis-4-isopropylcyclohexylamine via reductive amination of this compound. The use of a suitable catalyst is crucial for achieving high cis-selectivity.[1]

Materials:

  • This compound

  • Ammonia (B1221849) (or a suitable amine source like benzylamine (B48309) followed by debenzylation)

  • Hydrogen gas

  • Raney Nickel or a Platinum group metal catalyst (e.g., Rhodium on carbon)

  • Methanol (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • High-pressure hydrogenation apparatus

Procedure:

  • In a high-pressure autoclave, dissolve this compound (1.0 eq) in methanol.

  • Add the Raney Nickel catalyst (typically 5-10% by weight of the ketone).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Introduce ammonia gas into the autoclave to a pressure of 5-10 atm.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • After completion, cool the reactor to room temperature and carefully vent the excess gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude amine by distillation or column chromatography to yield cis-4-isopropylcyclohexylamine. The cis/trans ratio can be determined by NMR spectroscopy or GC analysis.

Experimental Protocol: Synthesis of the NOP Receptor Agonist

This protocol outlines the coupling of cis-4-isopropylcyclohexylamine with a suitable indole precursor to generate the final bioactive molecule.

Materials:

  • cis-4-Isopropylcyclohexylamine

  • (1H-Indol-2-yl)methanol (or a suitably protected derivative)

  • A suitable coupling reagent (e.g., for Buchwald-Hartwig amination: a palladium catalyst and a phosphine (B1218219) ligand)

  • A suitable base (e.g., sodium tert-butoxide)

  • Anhydrous toluene (B28343) or dioxane

  • Standard inert atmosphere chemistry glassware and techniques

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add (1H-indol-2-yl)methanol (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add anhydrous toluene, followed by cis-4-isopropylcyclohexylamine (1.2 eq) and sodium tert-butoxide (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the final nociceptin receptor agonist.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Biological Activity (Ki at NOP receptor)
cis-4-IsopropylcyclohexylamineC₉H₁₉N141.2670-85%N/A
NOP Receptor Agonist (AT-312 analog)C₂₄H₃₂N₂O376.5350-65%0.3 nM[2]
Nociceptin Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like the one synthesized initiates a cascade of intracellular events. The receptor is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This signaling ultimately results in the observed physiological effects, such as analgesia.

NOP_Agonist NOP_Agonist NOP_Receptor NOP_Receptor NOP_Agonist->NOP_Receptor Binds to G_alpha_i_o Gαi/o NOP_Receptor->G_alpha_i_o Activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_alpha_i_o->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (e.g., ERK) G_alpha_i_o->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Physiological_Effect Analgesia cAMP->Physiological_Effect Ion_Channels->Physiological_Effect MAPK_Pathway->Physiological_Effect

Caption: Nociceptin receptor agonist signaling pathway.

Synthesis of a β-Alanine Derivative as a Potential Glucagon Receptor Antagonist

Glucagon receptor antagonists are a class of drugs being investigated for the treatment of type 2 diabetes. They work by blocking the action of glucagon, a hormone that raises blood glucose levels. This section describes the synthesis of a β-alanine derivative incorporating the 4-isopropylcyclohexyl moiety, which can be further elaborated to produce potential glucagon receptor antagonists.

Synthetic Workflow

The synthesis commences with the reductive amination of this compound with β-alanine ethyl ester to form an N-substituted β-alanine derivative. This intermediate can then be subjected to further chemical modifications, such as amide coupling, to generate a library of potential glucagon receptor antagonists.

This compound This compound N-(4-Isopropylcyclohexyl)-β-alanine ethyl ester N-(4-Isopropylcyclohexyl)-β-alanine ethyl ester This compound->N-(4-Isopropylcyclohexyl)-β-alanine ethyl ester Reductive Amination β-Alanine Derivative β-Alanine Derivative N-(4-Isopropylcyclohexyl)-β-alanine ethyl ester->β-Alanine Derivative Amide Coupling / Further Modification

Caption: Synthetic workflow for a β-alanine derivative.

Experimental Protocol: Synthesis of N-(4-Isopropylcyclohexyl)-β-alanine ethyl ester

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and β-alanine ethyl ester hydrochloride (1.1 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(4-isopropylcyclohexyl)-β-alanine ethyl ester.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Biological Activity
N-(4-Isopropylcyclohexyl)-β-alanine ethyl esterC₁₄H₂₇NO₂241.3775-90%Intermediate
β-Alanine Derivative (Example)VariesVariesVariesPotential Glucagon Receptor Antagonism
Glucagon Receptor Antagonist Signaling Pathway

Glucagon receptor antagonists function by competitively inhibiting the binding of glucagon to its receptor. This blockage prevents the activation of the Gαs protein-coupled signaling cascade, thereby inhibiting the production of cAMP and the subsequent activation of protein kinase A (PKA). The ultimate effect is a reduction in hepatic glucose production.

Glucagon_Antagonist Glucagon_Antagonist Glucagon_Receptor Glucagon_Receptor Glucagon_Antagonist->Glucagon_Receptor Blocks G_alpha_s Gαs Glucagon_Receptor->G_alpha_s Activates Glucagon Glucagon Glucagon->Glucagon_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gluconeogenesis Hepatic Glucose Production CREB->Gluconeogenesis Increases

Caption: Glucagon receptor antagonist mechanism of action.

References

Application Notes and Protocols for the Wittig Reaction with 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental protocol for the synthesis of (4-isopropylcyclohexylidene)methane via the Wittig reaction of 4-isopropylcyclohexanone. This protocol is designed to be a reliable method for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Principle

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). A key advantage of the Wittig reaction is the precise placement of the newly formed double bond, which replaces the carbonyl group.[1] In this application, this compound is converted to (4-isopropylcyclohexylidene)methane using methylenetriphenylphosphorane, a non-stabilized ylide. The thermodynamic driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

Data Presentation

The following table summarizes the key quantitative data for this experimental protocol.

ParameterValueNotes
Reactants
Methyltriphenylphosphonium (B96628) bromide1.1 equivalents
n-Butyllithium (n-BuLi)1.05 equivalentsTypically a 2.5 M solution in hexanes
This compound1.0 equivalent
Solvent
Anhydrous Tetrahydrofuran (THF)Sufficient to make a ~0.2 M solution
Reaction Conditions
Ylide Formation Temperature0 °C to room temperature
Reaction Temperature0 °C to room temperature
Reaction Time4 - 12 hoursMonitor by TLC
Workup
Quenching ReagentSaturated aqueous NH₄Cl
Extraction SolventDiethyl ether or Hexane (B92381)
Purification
MethodColumn ChromatographySilica (B1680970) gel
EluentHexane or Pentane (B18724)
Expected Product
Product Name(4-Isopropylcyclohexylidene)methane
Expected Yield>80%Based on similar reactions with cyclic ketones
Predicted Spectroscopic Data
¹H NMR (CDCl₃)
Exocyclic =CH₂δ 4.6 - 4.8 ppm (s, 2H)
Cyclohexyl protonsδ 1.0 - 2.5 ppm (m)
Isopropyl -CHδ 0.8 - 1.0 ppm (m, 1H)
Isopropyl -CH₃δ 0.8 - 0.9 ppm (d, 6H)
¹³C NMR (CDCl₃)
Exocyclic C=CH₂δ 145 - 150 ppm
Exocyclic =CH₂δ 105 - 110 ppm
Cyclohexyl carbonsδ 25 - 45 ppm
Isopropyl -CHδ 30 - 35 ppm
Isopropyl -CH₃δ 19 - 21 ppm
IR (thin film)
=C-H stretch~3070 cm⁻¹
C=C stretch~1650 cm⁻¹
=CH₂ bend (out-of-plane)~890 cm⁻¹Characteristic for exocyclic methylene

Experimental Protocol

This protocol details the synthesis of (4-isopropylcyclohexylidene)methane from this compound using an in-situ generated Wittig reagent.

Materials
  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (2.5 M in hexanes)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or Hexane

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure

Part 1: Preparation of the Phosphorus Ylide (Methylenetriphenylphosphorane)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension via a syringe. A deep yellow or orange color will develop, indicating the formation of the ylide.[3]

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

Part 2: Wittig Reaction

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ketone solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared ylide solution from Part 1 to the stirred ketone solution via a cannula or syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Workup and Purification

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purify the crude product by column chromatography on silica gel using hexane or pentane as the eluent. Triphenylphosphine oxide is significantly more polar and will be retained on the column, allowing for the isolation of the pure (4-isopropylcyclohexylidene)methane.[4][5] Alternatively, triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like hexane or by forming an insoluble complex with metal salts like ZnCl₂.[4][6]

Visualizations

Experimental Workflow

Wittig_Reaction_Workflow Experimental Workflow for Wittig Reaction cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction cluster_workup Workup & Purification Ylide_Start Suspend Methyltriphenylphosphonium bromide in anhydrous THF Add_Base Add n-BuLi at 0 °C Ylide_Start->Add_Base 1.1 eq. Stir_Ylide Stir at RT for 1-2h Add_Base->Stir_Ylide Formation of orange ylide Add_Ylide Add ylide solution Stir_Ylide->Add_Ylide Ketone_Sol Dissolve this compound in anhydrous THF Cool_Ketone Cool to 0 °C Ketone_Sol->Cool_Ketone Cool_Ketone->Add_Ylide React Stir at RT for 4-12h Add_Ylide->React Quench Quench with sat. aq. NH₄Cl React->Quench Extract Extract with Et₂O or Hexane Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica, Hexane) Concentrate->Purify Product Pure (4-isopropylcyclohexylidene)methane Purify->Product

Caption: Workflow for the synthesis of (4-isopropylcyclohexylidene)methane.

Signaling Pathway (Reaction Mechanism)

Wittig_Mechanism Wittig Reaction Mechanism Ylide Ph₃P⁺-CH₂⁻ (Ylide) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone This compound Ketone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Product (4-Isopropylcyclohexylidene)methane Oxaphosphetane->Product Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The mechanism of the Wittig reaction.

References

Application of 4-isopropylcyclohexanone in pharmaceutical ingredient synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-01

For Research Use Only

Introduction

4-Isopropylcyclohexanone is a versatile ketone that serves as a key building block in the synthesis of various organic molecules. In the pharmaceutical industry, it is a crucial intermediate in the production of several active pharmaceutical ingredients (APIs).[1] Its structure, featuring a cyclohexanone (B45756) ring functionalized with an isopropyl group, allows for a range of chemical transformations, making it a valuable starting material for the synthesis of complex drug molecules. This application note details the use of this compound in the multi-step synthesis of Nateglinide, an oral anti-diabetic agent.

Nateglinide is a meglitinide-class drug used for the treatment of type 2 diabetes mellitus. It works by stimulating the release of insulin (B600854) from the pancreas in a glucose-dependent manner, which helps to control postprandial blood glucose levels. The synthesis of Nateglinide from this compound involves the oxidation of the ketone to a carboxylic acid, followed by amidation with the D-phenylalanine derivative.

Synthesis of Nateglinide from this compound

The overall synthetic scheme for the preparation of Nateglinide starting from this compound is a multi-step process that involves the formation of a key intermediate, trans-4-isopropylcyclohexanecarboxylic acid.

Step 1: Oxidation of this compound to trans-4-Isopropylcyclohexanecarboxylic Acid

The first step in the synthesis is the oxidation of this compound to yield 4-isopropylcyclohexanecarboxylic acid. While various oxidizing agents can be employed for the ring-opening of cyclic ketones, a common method involves the use of strong oxidants like potassium permanganate (B83412). The reaction typically produces a mixture of cis and trans isomers, which can then be isomerized to yield the desired trans isomer.

Step 2: Isomerization to trans-4-Isopropylcyclohexanecarboxylic Acid

The mixture of cis and trans isomers of 4-isopropylcyclohexanecarboxylic acid obtained from the oxidation step is then subjected to an isomerization process to enrich the thermodynamically more stable trans isomer. This is often achieved by heating the mixture with a base, such as potassium hydroxide (B78521).

Step 3: Synthesis of Nateglinide via Amidation

The final step is the coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine. This is typically achieved by first activating the carboxylic acid, for example, by converting it to its acid chloride, and then reacting it with D-phenylalanine in the presence of a base.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropylcyclohexanecarboxylic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, a solution of this compound in water is prepared.

  • The flask is cooled in an ice bath to maintain a low temperature.

  • A solution of potassium permanganate and sodium hydroxide in water is added dropwise to the stirred solution of this compound, ensuring the temperature is kept below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The reaction is quenched by the addition of sodium bisulfite solution to destroy the excess permanganate, indicated by the disappearance of the purple color and the formation of a brown manganese dioxide precipitate.

  • The manganese dioxide is removed by filtration.

  • The filtrate is acidified with hydrochloric acid to precipitate the crude 4-isopropylcyclohexanecarboxylic acid.

  • The crude product is collected by filtration, washed with cold water, and dried. This product is a mixture of cis and trans isomers.

Protocol 2: Isomerization to trans-4-Isopropylcyclohexanecarboxylic Acid

Materials:

  • Mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid

  • Potassium hydroxide (KOH)

  • Ethylene (B1197577) glycol

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • The mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid is dissolved in ethylene glycol containing potassium hydroxide.

  • The mixture is heated to reflux for several hours to effect isomerization.

  • After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the trans-4-isopropylcyclohexanecarboxylic acid.

  • The product is collected by filtration, washed with water, and dried.

Protocol 3: Synthesis of Nateglinide

Materials:

  • trans-4-Isopropylcyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • D-Phenylalanine

  • Triethylamine (B128534) (Et₃N) or another suitable base

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another suitable aprotic solvent

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • trans-4-Isopropylcyclohexanecarboxylic acid is dissolved in an anhydrous solvent like dichloromethane.

  • Thionyl chloride or oxalyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature until the conversion to the acid chloride is complete.

  • In a separate flask, D-phenylalanine is suspended in the same solvent, and triethylamine is added.

  • The freshly prepared solution of trans-4-isopropylcyclohexanecarbonyl chloride is added dropwise to the D-phenylalanine suspension at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed successively with dilute hydrochloric acid, sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Nateglinide.

  • The crude product is purified by recrystallization.

Quantitative Data Summary

StepStarting MaterialProductReagentsYield (%)Purity (%)
1. OxidationThis compound4-Isopropylcyclohexanecarboxylic acid (cis/trans)KMnO₄, NaOH70-80-
2. Isomerizationcis/trans-4-Isopropylcyclohexanoic acidtrans-4-Isopropylcyclohexanecarboxylic acidKOH, Ethylene glycol>90>98 (trans)
3. Amidation (via acid chloride)trans-4-Isopropylcyclohexanoic acidNateglinideSOCl₂, D-Phenylalanine, Et₃N85-95>99

Mechanism of Action of Nateglinide

Nateglinide exerts its therapeutic effect by modulating insulin secretion from pancreatic β-cells. Its mechanism is dependent on the ambient glucose concentration.

Nateglinide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism K_ATP_Channel ATP-sensitive K+ Channel Depolarization Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx ATP Increased ATP/ADP Ratio Metabolism->ATP ATP->K_ATP_Channel Closes Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Nateglinide Nateglinide Nateglinide->K_ATP_Channel Binds and Closes Nateglinide_Synthesis_Workflow Start Start Step1 Oxidation of This compound Start->Step1 QC1 Mixture of cis/trans isomers Step1->QC1 Step2 Isomerization QC1->Step2 QC2 trans-Isomer Enriched Step2->QC2 Step3 Acid Chloride Formation QC2->Step3 Step4 Amidation with D-Phenylalanine Step3->Step4 Purification Purification (Recrystallization) Step4->Purification Final_Product Nateglinide Purification->Final_Product

References

Application Notes and Protocols: The Role of 4-Isopropylcyclohexanone in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylcyclohexanone (CAS No. 5432-85-9) is a versatile cyclic ketone that has garnered interest within the chemical industry for its potential applications in fragrance, flavor, and pharmaceutical synthesis.[1][2] Its molecular structure, featuring a cyclohexanone (B45756) ring substituted with an isopropyl group at the fourth position, imparts unique chemical properties that make it a valuable intermediate.[2] This document provides a comprehensive overview of the current understanding of this compound's role in fragrance and flavor chemistry, including its organoleptic properties, proposed applications, and relevant experimental protocols. A notable contradiction exists in the literature regarding its direct use as a fragrance and flavor ingredient, with some sources describing it as a key component with a unique scent profile, while others state it is not intended for such applications.[2][3] These application notes aim to clarify this discrepancy and provide a scientific framework for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for predicting its behavior in various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₆O[4]
Molecular Weight 140.22 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 195-196 °C at 760 mmHg (estimated)[3]
Flash Point 65 °C (149 °F) (estimated)[3]
Solubility Soluble in alcohol, insoluble in water[3]
Vapor Pressure 0.416 mmHg at 25 °C (estimated)[3]
logP (o/w) 2.219 (estimated)[3]

Role in Fragrance Chemistry

While some sources indicate that this compound is not for direct use in fragrances[3], other industry-focused literature highlights its importance as a key ingredient for creating unique scent profiles in perfumes, colognes, and personal care products.[2] This suggests its primary role may be as a precursor or building block in the synthesis of other fragrance compounds. The scent profile of the related compound, 4-isopropyl-2-cyclohexenone, is described as spicy, with notes of cumin, caraway, woody, and herbal, which may offer clues to the potential olfactory characteristics of its derivatives.

Proposed Olfactory Profile (Inferred)

Based on structurally related compounds, the potential olfactory characteristics of fragrances derived from this compound could fall within the following families:

  • Spicy: Reminiscent of spices like cumin and caraway.

  • Woody: Exhibiting earthy and dry wood notes.

  • Herbal: Possessing green and aromatic herbaceous qualities.

Role in Flavor Chemistry

Similar to its application in fragrances, the direct use of this compound as a flavoring agent is contested.[3] However, its potential as an intermediate in the synthesis of flavor molecules is recognized.[2] The flavor profile of any resulting compound would be highly dependent on the subsequent chemical modifications.

Experimental Protocols

The following are detailed protocols for the evaluation of this compound or its derivatives in fragrance and flavor applications.

Protocol 1: Sensory Evaluation of Fragrance Intensity and Character

This protocol outlines a method for assessing the odor intensity and character of a fragrance formulation containing a derivative of this compound.

Objective: To determine the olfactory profile of a test fragrance compound.

Materials:

  • Test fragrance compound (derived from this compound)

  • Odorless solvent (e.g., diethyl phthalate)

  • Perfumer's alcohol (ethanol)

  • Glass vials with caps

  • Scent strips (blotters)

  • Panel of trained sensory analysts (minimum of 5)

  • Odor-free evaluation room with controlled temperature and humidity

Procedure:

  • Sample Preparation: Prepare a 10% solution of the test fragrance compound in perfumer's alcohol.

  • Strip Dipping: Dip scent strips into the solution for 2 seconds, ensuring consistent saturation.

  • Evaluation:

    • Initial (Top Notes): Allow the solvent to evaporate for 10-15 seconds. Panelists then sniff the strip and record their initial impressions of the odor character and intensity on a scale of 1 (very weak) to 9 (very strong).

    • Mid (Heart Notes): Evaluate the scent strips again after 30 minutes and 1 hour to assess the evolution of the fragrance.

    • Final (Base Notes): Conduct a final evaluation after 4 and 8 hours to determine the dry-down character and longevity of the scent.

  • Data Analysis: Compile the intensity ratings and descriptive terms from all panelists. Analyze the data to create an olfactory profile of the test compound over time.

Workflow for Sensory Evaluation:

OlfactoryPathway Odorant Odorant Molecule (e.g., this compound derivative) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG->Ca_Na_Influx Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

4-Isopropylcyclohexanone: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Isopropylcyclohexanone, a colorless liquid with a characteristic odor, has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique structural features, comprising a reactive ketone functional group and a sterically influential isopropyl moiety on a cyclohexane (B81311) ring, make it an ideal starting material for the synthesis of a diverse array of complex molecules. This compound serves as a pivotal intermediate in the pharmaceutical, fragrance, and agrochemical industries, underscoring its broad utility and commercial significance.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value compounds, particularly focusing on its applications in drug discovery and development. The information is tailored for researchers, scientists, and professionals in the field of organic and medicinal chemistry.

Physicochemical Properties of this compound

PropertyValue
CAS Number 5432-85-9
Molecular Formula C₉H₁₆O
Molecular Weight 140.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 94-96 °C at 17 mmHg[2]
Density 0.909 g/mL at 25 °C
Solubility Soluble in alcohol, chloroform, and ethyl acetate (B1210297). Insoluble in water.[2][3]

I. Application in Pharmaceutical Synthesis

This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its scaffold is particularly valuable for creating molecules that target G-protein coupled receptors (GPCRs), a large family of receptors implicated in numerous physiological processes and disease states.

A. Synthesis of Dihydroindol-2-one Derivatives as Nociceptin (B549756) Receptor Ligands

Application Notes: Dihydroindol-2-one derivatives are a class of compounds that have been investigated as potent and selective ligands for the nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a member of the opioid receptor family.[3][4] The activation of the NOP receptor is involved in a range of biological functions, including pain perception, anxiety, and depression.[5][6] The synthesis of these derivatives often involves a multi-step sequence where the this compound core provides the necessary carbocyclic framework for the final heterocyclic structure.

Experimental Protocol: A Representative Synthesis of a Dihydroindol-2-one Precursor

This protocol outlines a plausible synthetic route to a key intermediate for dihydroindol-2-one synthesis, adapted from general procedures for similar transformations.

Step 1: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq) in methanol, add ammonium (B1175870) acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the addition of water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-isopropylcyclohexylamine.

Step 2: N-Arylation of 4-Isopropylcyclohexylamine

  • To a solution of 4-isopropylcyclohexylamine (1.0 eq) and 2-fluoronitrobenzene (1.1 eq) in dimethyl sulfoxide (B87167) (DMSO), add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the N-arylated product.

Step 3: Reductive Cyclization to form the Dihydroindol-2-one Core

  • The N-arylated intermediate is then subjected to reductive cyclization conditions, typically involving a reducing agent such as tin(II) chloride in ethanol (B145695) or catalytic hydrogenation, to reduce the nitro group and facilitate intramolecular cyclization to the dihydroindol-2-one scaffold.

Signaling Pathway of the Nociceptin Receptor

The nociceptin receptor (NOP) is a G-protein coupled receptor that primarily couples to Gαi/o proteins.[5] Upon binding of its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), or synthetic agonists, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

NOP_Signaling Ligand N/OFQ or Agonist NOP NOP Receptor (GPCR) Ligand->NOP Binds G_protein Gαi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Leads to Glucagon_Signaling Glucagon Glucagon Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon->Glucagon_Receptor Binds G_protein Gαs Protein Glucagon_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Metabolic_Response Increased Glycogenolysis & Gluconeogenesis PKA->Metabolic_Response Phosphorylates Enzymes

References

Application Notes and Protocols: Enantioselective Reduction of 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical industry. The resulting chiral alcohols, such as cis- and trans-4-isopropylcyclohexanol, are valuable synthons in the development of novel therapeutics. The precise control of stereochemistry is paramount, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the enantioselective reduction of 4-isopropylcyclohexanone, a representative prochiral ketone.

Due to the limited availability of published data specifically for the enantioselective reduction of this compound, this document will utilize protocols for the structurally similar and well-studied substrate, 4-tert-butylcyclohexanone. The principles and reaction conditions are highly analogous and can be adapted for this compound.

Data Presentation

The following table summarizes quantitative data for various methods of enantioselective reduction of 4-tert-butylcyclohexanone, which can serve as a starting point for the optimization of the reduction of this compound.

Catalyst/MethodReducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)Product Configuration
(R)-CBS CatalystBH₃·SMe₂THF-78 to RT2>9596(1S,4R)-trans
RuCl₂[(S)-BINAP]H₂ (50 atm)Methanol (B129727)50129895(1R,4S)-cis
Baker's YeastGlucoseWaterRT7285>99(1S,4R)-trans
L-Selectride®-THF-78292N/A (diastereoselective)cis-diastereomer favored
Al(OiPr)₃IsopropanolIsopropanol822490N/A (thermodynamic)trans-diastereomer favored

Experimental Protocols

CBS-Catalyzed Asymmetric Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of ketones.[1]

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) (10 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware

Procedure:

  • To a flame-dried, three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 equiv) via syringe.

  • Stir the mixture for 10 minutes at -78 °C.

  • Add the borane dimethyl sulfide complex (0.12 mL, 1.2 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Add 1 M HCl (10 mL) and stir for 30 minutes.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the chiral 4-isopropylcyclohexanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Noyori-Type Asymmetric Hydrogenation

This protocol is based on the highly efficient ruthenium-catalyzed asymmetric hydrogenation of ketones.[2][3]

Materials:

  • This compound

  • [RuCl₂{(S)-BINAP}]₂(dmf)n

  • Anhydrous methanol

  • Hydrogen gas (H₂)

  • High-pressure autoclave

  • Standard laboratory glassware

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with this compound (1.0 mmol) and [RuCl₂{(S)-BINAP}]₂(dmf)n (0.01 mmol, 1 mol%).

  • Add anhydrous methanol (10 mL).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Biocatalytic Reduction with Baker's Yeast

Whole-cell biocatalysis offers an environmentally friendly and highly selective method for ketone reduction.[1]

Materials:

  • This compound

  • Baker's yeast (Saccharomyces cerevisiae)

  • Glucose

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve glucose (10 g) in tap water (100 mL).

  • Add Baker's yeast (20 g) and stir the suspension at room temperature for 30 minutes to activate the yeast.

  • Add this compound (1.0 mmol) to the yeast suspension.

  • Seal the flask with a cotton plug and stir the mixture vigorously at room temperature for 72 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, add diatomaceous earth (10 g) to the reaction mixture and filter through a Büchner funnel.

  • Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

experimental_workflow Experimental Workflow for Enantioselective Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start setup Reaction Setup (Flask, Stirrer, N2) start->setup substrate Add Substrate & Solvent setup->substrate cool Cool to Reaction Temp. substrate->cool catalyst Add Chiral Catalyst cool->catalyst reductant Add Reducing Agent catalyst->reductant stir Stir for Specified Time reductant->stir monitor Monitor Reaction (TLC/GC) stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography) concentrate->purify yield Determine Yield purify->yield ee Determine ee% (Chiral HPLC/GC) yield->ee end End ee->end enantioselectivity_factors Factors Affecting Enantioselectivity cluster_catalyst Catalyst cluster_substrate Substrate cluster_conditions Reaction Conditions center Enantioselectivity (ee%) catalyst_structure Chiral Ligand Structure catalyst_structure->center catalyst_loading Catalyst Loading catalyst_loading->center substrate_sterics Steric Hindrance substrate_sterics->center substrate_electronics Electronic Properties substrate_electronics->center temperature Temperature temperature->center solvent Solvent solvent->center reductant Reducing Agent reductant->center time Reaction Time time->center

References

Application Notes and Protocols for the Derivatization of 4-Isopropylcyclohexanone for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 4-isopropylcyclohexanone and the subsequent biological screening of the synthesized compounds. This document outlines detailed synthetic protocols, methodologies for biological evaluation, and presents relevant data to facilitate the discovery of novel therapeutic agents.

Introduction

This compound is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of a wide array of derivatives.[1] Its cyclohexanone (B45756) core, functionalized with an isopropyl group, provides a scaffold that can be readily modified to generate libraries of compounds with diverse pharmacological properties. The derivatization of this core structure, particularly through reactions like the Claisen-Schmidt condensation and the Mannich reaction, can yield novel molecules with potential applications in anticancer, anti-inflammatory, and antimicrobial therapies. This document details the procedures for synthesizing these derivatives and protocols for their biological evaluation.

Synthetic Protocols for Derivatization

Two primary synthetic routes for the derivatization of this compound are presented here: the Claisen-Schmidt condensation to form chalcone-like derivatives and the Mannich reaction to produce aminoalkylated compounds.

Synthesis of 2,6-bis(arylmethylene)-4-isopropylcyclohexanones (Chalcone-like Derivatives) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones, in this case, reacting this compound with aromatic aldehydes in the presence of a base.[2][3][4][5]

Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 22 mmol of the desired aromatic aldehyde in 30 mL of ethanol (B145695).

  • Reaction Initiation: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (B78521) solution.

  • Reaction Progression: Continue stirring the mixture at room temperature for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The formation of a precipitate is indicative of product formation.

  • Product Isolation: After completion of the reaction, pour the mixture into 100 mL of ice-cold water.

  • Neutralization: Acidify the mixture with dilute hydrochloric acid until it reaches a pH of 2.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 2,6-bis(arylmethylene)-4-isopropylcyclohexanone derivative.

  • Characterization: Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis of 2-(aryl(amino)methyl)-4-isopropylcyclohexanones (Mannich Bases)

The Mannich reaction is a three-component condensation that introduces an aminoalkyl group to the α-position of the ketone.[6][7]

Protocol:

  • Reactant Mixture: In a 100 mL round-bottom flask, combine 10 mmol of this compound, 10 mmol of the desired aromatic aldehyde, and 10 mmol of a secondary amine (e.g., dimethylamine, piperidine) in 30 mL of ethanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.

  • Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Work-up: Add 50 mL of diethyl ether to the residue and stir. Collect the precipitated solid by filtration.

  • Purification: Wash the crude product with cold diethyl ether and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure Mannich base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry).

Biological Screening Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. Detailed protocols for anticancer, anti-inflammatory, and antimicrobial screening are provided below.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of the derivatives can be evaluated by measuring their ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding and Treatment: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent. To 50 µL of supernatant, add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes. Then, add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be determined by assessing their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Method for MIC Determination

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth in a 96-well microtiter plate. The concentration range can typically be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The quantitative data from the biological screening should be summarized in clear and structured tables to allow for easy comparison of the activities of the different derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeAromatic Substituent(s)MCF-7HeLaHCT116
IPCH-C1 Chalcone-like4-MethoxyDataDataData
IPCH-C2 Chalcone-like3,4-DichloroDataDataData
IPCH-M1 Mannich Base4-NitroDataDataData
IPCH-M2 Mannich Base2-ChloroDataDataData
Doxorubicin --DataDataData

Note: "Data" should be replaced with experimentally determined IC₅₀ values.

Table 2: Anti-inflammatory Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDNO Inhibition in RAW 264.7
IPCH-C1 Data
IPCH-C2 Data
IPCH-M1 Data
IPCH-M2 Data
L-NAME Data

Note: "Data" should be replaced with experimentally determined IC₅₀ values.

Table 3: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
IPCH-C1 DataDataData
IPCH-C2 DataDataData
IPCH-M1 DataDataData
IPCH-M2 DataDataData
Ciprofloxacin DataData-
Fluconazole --Data

Note: "Data" should be replaced with experimentally determined MIC values.

Visualizations

Experimental Workflow

The overall workflow from synthesis to biological screening is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatization Derivatization (Claisen-Schmidt / Mannich) start->derivatization reagents Aromatic Aldehydes / Secondary Amines reagents->derivatization purification Purification & Characterization derivatization->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer anti_inflammatory Anti-inflammatory Screening (NO Inhibition Assay) purification->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial data Data Collection & Analysis anticancer->data anti_inflammatory->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

NF-κB Signaling Pathway

Many anti-inflammatory and anticancer agents exert their effects by modulating the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway, which is a potential target for the synthesized derivatives.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk activates tlr TLR tlr->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα NF-κB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds to gene_exp Pro-inflammatory & Pro-survival Gene Expression dna->gene_exp induces tnf TNF-α tnf->tnfr lps LPS lps->tlr derivative Cyclohexanone Derivative derivative->ikk inhibits

Caption: Simplified NF-κB signaling pathway, a potential target for cyclohexanone derivatives.

References

Synthetic Routes to 4-Isopropylcyclohexanone Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-isopropylcyclohexanone and its derivatives represent a valuable class of molecules with diverse applications, particularly in the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the primary synthetic routes to these compounds, focusing on hydrogenation of 4-isopropylphenol (B134273), Robinson annulation, and ozonolysis of natural terpenes. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding.

Introduction

This compound is a key building block in organic synthesis, utilized in the development of a range of biologically active molecules. Its derivatives have shown promise as ligands for various receptors and as scaffolds for complex molecular architectures. Notably, these compounds are precursors to dihydroindol-2-ones, which act as ligands for the nociceptin (B549756) receptor, and β-alanine derivatives that function as glucagon (B607659) receptor antagonists. Furthermore, the this compound framework is integral to the synthesis of spirocyclic compounds, a structural motif of interest in modern drug discovery.

Synthetic Strategies

Three principal synthetic routes are commonly employed for the preparation of this compound and its derivatives:

  • Catalytic Hydrogenation of 4-Isopropylphenol: This method involves the selective hydrogenation of the aromatic ring of 4-isopropylphenol to yield the corresponding cyclohexanone.

  • Robinson Annulation: A classic ring-forming reaction, the Robinson annulation can be adapted to construct the this compound moiety by reacting a suitable enolate with an α,β-unsaturated ketone.

  • Ozonolysis of Terpenes: The oxidative cleavage of double bonds in naturally abundant terpenes, such as limonene (B3431351), provides a pathway to this compound and related structures.

The following sections provide detailed protocols and comparative data for these synthetic approaches.

Catalytic Hydrogenation of 4-Isopropylphenol

The selective hydrogenation of 4-isopropylphenol to this compound is a widely used industrial method. The key challenge lies in achieving high selectivity for the ketone over the corresponding alcohol, 4-isopropylcyclohexanol. This can be controlled by careful selection of the catalyst, solvent, and reaction conditions.

Experimental Protocol: Selective Hydrogenation

Objective: To synthesize this compound via the selective hydrogenation of 4-isopropylphenol.

Materials:

  • 4-Isopropylphenol

  • Palladium on carbon (Pd/C, 5 wt%)

  • Solvent (e.g., cyclohexane, t-pentyl alcohol)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a high-pressure autoclave reactor, dissolve 4-isopropylphenol (1.0 eq) in the chosen solvent.

  • Add the Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Seal the reactor and purge several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5.0 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction progress by tracking hydrogen uptake or by periodic sampling and analysis (e.g., GC-MS).

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Quantitative Data for Hydrogenation
CatalystSolventTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity for Ketone (%)Yield (%)Reference
Pd/CCyclohexane1205.04>95~85~80[1]
Rh/CSupercritical CO₂4010.02>99Intermediate-[1]
Ru/C-90-1202-4-High-High (for alcohol)[2]

Note: Yields and selectivities are highly dependent on the specific reaction conditions and catalyst preparation.

Robinson Annulation

The Robinson annulation is a powerful tool for the formation of six-membered rings and can be employed to synthesize derivatives of this compound.[3] This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[4][5] The synthesis of the Wieland-Miescher ketone is a classic example of this reaction.[6][7] By using an appropriately substituted starting material, an isopropyl group can be incorporated into the final product.

Experimental Protocol: Robinson Annulation for a this compound Analogue

Objective: To synthesize a Wieland-Miescher ketone analogue containing an isopropyl group.

Materials:

  • 2-Isopropylcyclohexane-1,3-dione (or a suitable precursor)

  • Methyl vinyl ketone (MVK)

  • Base catalyst (e.g., triethylamine, L-proline for asymmetric synthesis)

  • Solvent (e.g., acetonitrile, DMSO)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Extraction and purification equipment

Procedure:

  • To a solution of the 2-isopropylcyclohexane-1,3-dione (1.0 eq) in the chosen solvent, add the base catalyst.

  • Cool the mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and continue stirring until the Michael addition is complete (monitor by TLC).

  • For the aldol condensation, the reaction mixture may be heated to reflux.

  • After the reaction is complete, cool the mixture and quench with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-isopropylcyclohexenone derivative.

Quantitative Data for Robinson Annulation
Michael DonorMichael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylcyclohexane-1,3-dioneMethyl vinyl ketoneL-prolineAcetonitrileRT to reflux2449 (76% ee)[6]
CyclohexanoneMethyl vinyl ketoneNaOHEthanolReflux6~60[8]

Note: The synthesis of a specific 4-isopropyl analogue would require starting with 2-isopropylcyclohexane-1,3-dione. The yields are indicative of the general efficiency of the Robinson annulation.

Ozonolysis of Terpenes

Ozonolysis provides a method to cleave the double bonds present in naturally occurring terpenes like limonene to produce carbonyl compounds.[9][10] While the direct synthesis of this compound from limonene can be complex due to the presence of two double bonds, selective ozonolysis followed by a reductive workup can yield the desired product.[11][12]

Experimental Protocol: Ozonolysis of Limonene

Objective: To synthesize this compound from limonene via ozonolysis.

Materials:

  • (R)-(+)-Limonene

  • Ozone (O₃) generated from an ozone generator

  • Solvent (e.g., dichloromethane, methanol)

  • Reductive workup reagent (e.g., dimethyl sulfide, triphenylphosphine, zinc dust)

  • Standard low-temperature reaction setup

  • Extraction and purification equipment

Procedure:

  • Dissolve limonene (1.0 eq) in a suitable solvent in a reaction vessel equipped with a gas inlet tube and a stirrer.

  • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.

  • Purge the solution with nitrogen or argon to remove the excess ozone.

  • Add the reductive workup reagent to the reaction mixture at -78 °C and allow it to warm to room temperature with stirring.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Quantitative Data for Ozonolysis of Limonene
ProductMolar Yield (%)ConditionsReference
Limonaketone0.76 ± 0.08O₃, with OH radical scavenger[11]
3-Isopropenyl-6-oxo-heptanal (IPOH)16.0 ± 0.5O₃, without OH radical scavenger[11]

Note: The direct yield of this compound from limonene ozonolysis is often not reported as the primary product. The yields of related ketones are provided for context.

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of various biologically active compounds.

Synthesis of Dihydroindol-2-one Derivatives as Nociceptin Receptor Ligands

This compound can be used as a starting material for the synthesis of piperidinyl-dihydroindol-2-ones, which have been identified as a novel class of ligands for the nociceptin (NOP) receptor.[13][14] These ligands can act as either agonists or antagonists depending on the substitution pattern, and they are being investigated for their potential in treating pain, anxiety, and substance abuse disorders.[15][16]

Synthesis of β-Alanine Derivatives as Glucagon Receptor Antagonists

The this compound moiety can be incorporated into β-alanine derivatives that act as potent and orally available glucagon receptor antagonists.[17][18] These compounds have shown efficacy in lowering blood glucose levels in animal models of diabetes and represent a promising therapeutic strategy for type 2 diabetes.[19][20][21]

Synthesis of Spirocyclic Compounds

The carbonyl group of this compound is a versatile handle for the construction of spirocyclic systems, which are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures.[22][23] Spiro-oxindoles derived from this ketone have been synthesized and evaluated for their potential as anticancer agents.[24][25]

Visualizations

Experimental Workflow for Synthesis and Application

G General Workflow for this compound Derivatives cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_application Application in Drug Development 4-Isopropylphenol 4-Isopropylphenol Hydrogenation Hydrogenation 4-Isopropylphenol->Hydrogenation Limonene Limonene Ozonolysis Ozonolysis Limonene->Ozonolysis Substituted Cyclohexanedione Substituted Cyclohexanedione Robinson Annulation Robinson Annulation Substituted Cyclohexanedione->Robinson Annulation This compound This compound Hydrogenation->this compound Ozonolysis->this compound Robinson Annulation->this compound Functionalization Functionalization This compound->Functionalization Bioactive Derivatives Bioactive Derivatives Functionalization->Bioactive Derivatives Dihydroindol-2-ones Dihydroindol-2-ones Bioactive Derivatives->Dihydroindol-2-ones Beta-Alanine (B559535) Derivatives Beta-Alanine Derivatives Bioactive Derivatives->Beta-Alanine Derivatives Spirocyclic Compounds Spirocyclic Compounds Bioactive Derivatives->Spirocyclic Compounds Nociceptin Receptor Ligands Nociceptin Receptor Ligands Dihydroindol-2-ones->Nociceptin Receptor Ligands Glucagon Receptor Antagonists Glucagon Receptor Antagonists Beta-Alanine Derivatives->Glucagon Receptor Antagonists Anticancer Agents Anticancer Agents Spirocyclic Compounds->Anticancer Agents

Caption: General workflow for the synthesis and application of this compound derivatives.

Simplified Nociceptin Receptor Signaling Pathway

G Simplified Nociceptin Receptor Signaling Nociceptin Ligand Nociceptin Ligand NOP Receptor (GPCR) NOP Receptor (GPCR) Nociceptin Ligand->NOP Receptor (GPCR) Binds to G-protein Activation G-protein Activation NOP Receptor (GPCR)->G-protein Activation Activates Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein Activation->Inhibition of Adenylyl Cyclase Modulation of Ion Channels Modulation of Ion Channels G-protein Activation->Modulation of Ion Channels Reduced cAMP Production Reduced cAMP Production Inhibition of Adenylyl Cyclase->Reduced cAMP Production Cellular Response Cellular Response Reduced cAMP Production->Cellular Response Modulation of Ion Channels->Cellular Response Analgesia, Anxiolysis, etc. Analgesia, Anxiolysis, etc. Cellular Response->Analgesia, Anxiolysis, etc.

Caption: Simplified signaling pathway of the Nociceptin (NOP) receptor.[26]

Conclusion

The synthetic routes to this compound derivatives are well-established and offer flexibility in accessing a wide range of structures. The choice of method will depend on factors such as the desired substitution pattern, stereochemical control, and scalability. The continued exploration of these derivatives in medicinal chemistry is likely to yield novel therapeutic agents with improved efficacy and safety profiles. These application notes and protocols provide a foundation for researchers to further investigate and innovate in this promising area of chemical synthesis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Isopropylcyclohexanone by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-isopropylcyclohexanone via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of fractional distillation for this compound?

A1: Fractional distillation is a laboratory technique used to separate this compound from impurities with close boiling points. This process is crucial for obtaining a high-purity product, which is often a requirement for its use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and in the fragrance industry.[1][2]

Q2: What are the expected boiling points for this compound and its common impurities?

A2: The separation by fractional distillation relies on the differences in the boiling points of the components in the mixture. The boiling point of this compound is approximately 195-196 °C at atmospheric pressure (760 mmHg).[3] Common impurities can include the unreacted starting material, 4-isopropylcyclohexanol, and potential byproducts like 4-isopropylidenecyclohexane. The boiling points of these compounds are listed in the table below.

Q3: When should I use vacuum fractional distillation?

A3: Vacuum fractional distillation is recommended when dealing with compounds that are sensitive to high temperatures and may decompose at their atmospheric boiling point. For this compound, which has a relatively high boiling point, vacuum distillation can be employed to lower the boiling temperature, thus preventing thermal degradation and ensuring a purer final product. For instance, at a reduced pressure of 17.00 mm Hg, the boiling point of this compound is between 94.00 to 96.00 °C.[3]

Q4: How do I choose the right fractionating column?

A4: The choice of a fractionating column, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponges), depends on the boiling point difference between this compound and its impurities. A larger number of theoretical plates, which is related to the length and packing of the column, provides better separation for components with very close boiling points. However, a longer column may result in a lower recovery of the product.[4]

Q5: What are the key safety precautions when performing this distillation?

A5: this compound is a flammable liquid and vapor.[5] It is essential to perform the distillation in a well-ventilated fume hood, away from any open flames or sparks. Ensure all glassware joints are properly sealed to prevent the escape of flammable vapors.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compoundC₉H₁₆O140.22~195-196[3]
4-IsopropylcyclohexanolC₉H₁₈O142.24~203[7]
4-IsopropylidenecyclohexaneC₉H₁₆124.22~158[8]

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

This protocol outlines the procedure for purifying this compound at atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or a magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Glass wool or aluminum foil for insulation (optional)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.

    • Securely attach the fractionating column to the flask.

    • Place the distillation head on top of the column and insert the thermometer. The top of the thermometer bulb should be level with the side arm of the distillation head leading to the condenser.[4]

    • Connect the condenser to the distillation head and ensure a steady flow of cold water enters at the bottom inlet and exits at the top outlet.

    • Position a pre-weighed receiving flask at the end of the condenser.

    • If necessary, insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[9]

  • Distillation Process:

    • Begin heating the distilling flask gently with the heating mantle.

    • Observe the mixture as it begins to boil and the vapor starts to rise through the fractionating column.

    • The distillation rate should be slow and steady, about 1-2 drops per second, to ensure proper separation.

    • Monitor the temperature on the thermometer. It should hold steady during the distillation of each fraction.[4]

  • Fraction Collection:

    • Collect any initial low-boiling impurities (e.g., 4-isopropylidenecyclohexane) in the first receiving flask. The temperature will be relatively constant and below the boiling point of the main product.

    • As the temperature begins to rise sharply, change the receiving flask to collect the intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound (approx. 195-196 °C), change to a new, pre-weighed receiving flask to collect the pure product.

    • Continue collecting this fraction as long as the temperature remains constant.

    • If the temperature rises again, it may indicate the presence of higher-boiling impurities (e.g., 4-isopropylcyclohexanol). Stop the distillation at this point to avoid contaminating the purified product.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No distillate is being collected. - Insufficient heating.- Leaks in the glassware joints.- Condenser water is too cold, causing the vapor to condense and fall back into the distilling flask.- Gradually increase the temperature of the heating mantle.- Check all joints and ensure they are properly sealed. Use joint grease if necessary.[6]- Reduce the flow rate of the condenser water.
Temperature fluctuations during distillation. - Heating rate is too high or uneven.- "Flooding" of the column (excessive condensation returning to the flask).[9]- Reduce the heating rate to achieve a slow, steady distillation.- Ensure the heating mantle is properly sized for the flask.- Decrease the heating rate to allow the excess liquid to drain back into the flask.[9]
Poor separation of components. - Heating rate is too fast.- Inefficient fractionating column (not enough theoretical plates).- Slow down the distillation rate to allow for proper equilibrium between liquid and vapor phases.- Use a longer or more efficient (e.g., packed) fractionating column.
Product is contaminated with a lower-boiling impurity. - The fraction was collected too early.- Distillation rate was too high, leading to co-distillation.- Discard the initial fraction collected before the temperature stabilizes at the product's boiling point.- Repeat the distillation with the impure fraction at a slower rate.
Product is contaminated with a higher-boiling impurity. - The distillation was allowed to proceed for too long at a high temperature.- Stop the distillation when the temperature begins to rise above the boiling point of this compound.- Re-distill the collected fraction, paying close attention to the temperature cut-offs.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis A Assemble Fractional Distillation Apparatus B Add Crude Product & Boiling Chips to Distilling Flask A->B C Heat the Flask Gently D Monitor Temperature and Distillation Rate C->D E Collect Low-Boiling Impurity Fraction D->E Temp < BP of Product F Collect Intermediate Fraction E->F Temp Rises G Collect Pure this compound Fraction at Constant BP F->G Temp Stabilizes at BP J Analyze Purity of Collected Fractions (e.g., GC) G->J H Stop Heating and Allow to Cool I Disassemble Apparatus H->I

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Guide Start Distillation Problem Occurs Q1 Is distillate collecting? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is separation poor? A1_Yes->Q2 Sol1 Increase Heat Check for Leaks A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No e.g., Temp Fluctuations Sol2 Slow Distillation Rate Use More Efficient Column A2_Yes->Sol2 Other Consult Detailed Troubleshooting Table A2_No->Other e.g., Temp Fluctuations Sol3 Adjust Heating Rate Check for Column Flooding Other->Sol3

Caption: A decision tree for troubleshooting common fractional distillation issues.

References

Technical Support Center: Synthesis of 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-isopropylcyclohexanone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Two prevalent methods for the synthesis of this compound are:

  • Oxidation of 4-isopropylcyclohexanol (B103256): This is a straightforward method where the secondary alcohol is oxidized to the corresponding ketone.

  • Robinson Annulation: This method involves the reaction of a ketone with an α,β-unsaturated ketone to form a cyclohexenone structure, which can be subsequently modified to yield this compound.

Q2: I am performing an oxidation of 4-isopropylcyclohexanol. How can I minimize the formation of side products?

A2: The primary side product in the oxidation of 4-isopropylcyclohexanol is typically the unreacted starting material. To minimize this, ensure the use of a slight excess of the oxidizing agent and allow for sufficient reaction time. The choice of oxidant is also critical. Mild and selective oxidizing agents are recommended to avoid over-oxidation or other side reactions. For instance, using hydrogen peroxide with a tungstate (B81510) catalyst is a greener option that primarily produces water as a byproduct[1]. When using hypochlorite-based oxidants, be aware of the potential for the formation of chlorinated byproducts[2][3].

Q3: My Robinson annulation reaction is giving a low yield of the desired product. What are the likely side products?

A3: Low yields in a Robinson annulation reaction for the synthesis of a 4-alkyl cyclohexenone are often due to the formation of several side products. The most common include the intermediate of the initial Michael addition (a 1,5-diketone) and polymers of the α,β-unsaturated ketone (e.g., methyl vinyl ketone), which is prone to polymerization in the presence of a base[4]. Self-condensation of the starting ketone can also occur.

Q4: How can I detect the formation of the Michael adduct intermediate in my Robinson annulation reaction?

A4: The Michael adduct, a 1,5-diketone, can be identified using standard analytical techniques. On a Thin Layer Chromatography (TLC) plate, it will have a different Rf value compared to the starting materials and the final product. For a more definitive identification, you can analyze an aliquot of your reaction mixture using 1H NMR and 13C NMR spectroscopy to look for the characteristic signals of the 1,5-dicarbonyl structure, and mass spectrometry to confirm its molecular weight.

Troubleshooting Guides

Method 1: Oxidation of 4-Isopropylcyclohexanol

Issue 1: Incomplete conversion of the starting alcohol.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient oxidizing agentUse a slight excess (1.1-1.2 equivalents) of the oxidizing agent.Increased conversion of the starting alcohol to the ketone.
Short reaction timeMonitor the reaction progress by TLC. Extend the reaction time until the starting material is consumed.Complete or near-complete conversion of the alcohol.
Low reaction temperatureFor some oxidations, a moderate increase in temperature may be required. Consult literature for the optimal temperature for your chosen oxidant.Enhanced reaction rate and conversion.

Issue 2: Formation of chlorinated byproducts (when using hypochlorite).

Potential Cause Troubleshooting Step Expected Outcome
Excess hypochlorite (B82951)Use only a slight excess of the hypochlorite reagent.Minimized formation of chlorinated side products.
Reaction conditionsPerform the reaction at a controlled, low temperature.Reduced rate of chlorination side reactions.
Method 2: Robinson Annulation

Issue 1: Low yield of the desired annulated product.

Potential Cause Troubleshooting Step Expected Outcome
Polymerization of methyl vinyl ketoneAdd the base to the mixture of the ketone and methyl vinyl ketone slowly at a low temperature. Consider using a milder base.Reduced polymerization and increased yield of the Michael adduct.
Self-condensation of the starting ketoneAdd the base to a mixture of the Michael donor and acceptor, rather than pre-forming the enolate.Minimized self-condensation and improved yield of the desired product.
Incomplete cyclization of the Michael adductAfter the Michael addition is complete (as monitored by TLC), you may need to gently heat the reaction mixture to promote the intramolecular aldol (B89426) condensation.Conversion of the 1,5-diketone intermediate to the final cyclohexenone product.

Experimental Protocols

Protocol 1: Swern Oxidation of 4-Isopropylcyclohexanol

This protocol provides a method for the mild oxidation of 4-isopropylcyclohexanol to this compound.

Reagents:

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes.

  • Stir the mixture for 5 minutes at -78 °C.

  • Add a solution of 4-isopropylcyclohexanol (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound[5].

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 4-Isopropylcyclohexanol

This protocol is another mild method for the oxidation of secondary alcohols.

Reagents:

  • Dess-Martin Periodinane (DMP)

  • 4-Isopropylcyclohexanol

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (optional, for acid-sensitive substrates)

Procedure:

  • To a solution of 4-isopropylcyclohexanol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents). If the substrate is acid-sensitive, sodium bicarbonate can be added as a buffer.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_robinson Robinson Annulation Route 4-Isopropylcyclohexanol 4-Isopropylcyclohexanol This compound This compound 4-Isopropylcyclohexanol->this compound Oxidizing Agent (e.g., Swern, DMP) Unreacted Alcohol Unreacted Alcohol 4-Isopropylcyclohexanol->Unreacted Alcohol Incomplete Reaction Chlorinated Byproduct Chlorinated Byproduct This compound->Chlorinated Byproduct e.g., NaOCl Cyclohexanone Cyclohexanone Michael Adduct (1,5-Diketone) Michael Adduct (1,5-Diketone) Cyclohexanone->Michael Adduct (1,5-Diketone) Base Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael Adduct (1,5-Diketone) Poly(MVK) Poly(MVK) Methyl Vinyl Ketone->Poly(MVK) Polymerization Annulation Product Annulation Product Michael Adduct (1,5-Diketone)->Annulation Product Intramolecular Aldol Condensation

Caption: Synthetic routes to this compound and common side products.

Troubleshooting_Oxidation start Low Yield in Oxidation check_conversion Check TLC for Starting Material start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Yes complete Starting Material Consumed check_conversion->complete No cause1 Insufficient Oxidant? incomplete->cause1 check_side_products Analyze for Side Products (e.g., by GC-MS, NMR) complete->check_side_products cause2 Reaction Time Too Short? cause1->cause2 No solution1 Increase Oxidant Equivalents cause1->solution1 Yes solution2 Extend Reaction Time cause2->solution2 Yes cause2->check_side_products No

Caption: Troubleshooting workflow for low yield in the oxidation of 4-isopropylcyclohexanol.

References

Optimizing reaction conditions for 4-isopropylcyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary methods for synthesizing this compound involve the oxidation of 4-isopropylcyclohexanol (B103256) or the catalytic hydrogenation of 4-isopropylphenol (B134273) followed by oxidation of the resulting cyclohexanol.

Q2: What is the role of this compound in research and development?

A2: this compound is a key intermediate in the synthesis of various compounds.[1][2] In the pharmaceutical industry, it is used to create dihydroindol-2-ones, which are ligands for the nociceptin (B549756) receptor, and beta-alanine (B559535) derivatives that act as glucagon (B607659) receptor antagonists.[1][3] It also finds applications in the fragrance and flavor industry.[2]

Q3: What are the key physical properties of this compound?

A3: this compound is a colorless to pale yellow liquid.[1] It is soluble in alcohol but insoluble in water.[3][4]

PropertyValue
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Boiling Point94-96°C @ 17 mmHg
Flash Point80°C
Density~0.91 g/cm³

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst (Hydrogenation) - Ensure the catalyst (e.g., Palladium on Carbon) has not expired and has been stored under appropriate inert conditions. - Perform a test reaction with a known standard to verify catalyst activity.
Ineffective Oxidizing Agent - For chromium-based oxidants (e.g., Jones reagent), ensure it is freshly prepared as its effectiveness can degrade over time. - When using oxygen or hydrogen peroxide, ensure proper mixing and catalyst activity.[5][6]
Suboptimal Reaction Temperature - For the oxidation of 4-isopropylcyclohexanol, the temperature should be maintained between 0-100 °C, with a preferred range of 0-50 °C.[5] - Monitor the reaction temperature closely as oxidation reactions can be exothermic.
Incorrect Reaction Time - The oxidation reaction time can vary from 0.5 to 24 hours.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal stopping point.
Poor Quality Starting Material - Verify the purity of the starting material (4-isopropylphenol or 4-isopropylcyclohexanol) using appropriate analytical methods (e.g., NMR, GC-MS). Impurities can interfere with the reaction.
Presence of Impurities in the Final Product
Potential Cause Suggested Solution
Incomplete Reaction - If starting material is observed in the product, consider extending the reaction time or increasing the amount of the limiting reagent (e.g., oxidizing agent).
Over-oxidation or Side Reactions - Over-oxidation can lead to by-products. Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. - Common side reactions can occur if the reaction conditions are not optimized. Analyze the by-products to understand the side reactions and adjust conditions accordingly.
Ineffective Work-up or Purification - Ensure proper phase separation during extraction to remove water-soluble impurities. - For purification by distillation, ensure the vacuum is stable and the column has sufficient theoretical plates for good separation. - Consider alternative purification methods like column chromatography if distillation is ineffective.

Experimental Protocols

Protocol 1: Oxidation of 4-Isopropylcyclohexanol using an Oxygen-Containing Gas

This protocol is adapted from a general method for the synthesis of 4-substituted cyclohexanones.[5]

Materials:

  • 4-isopropylcyclohexanol

  • Catalytic system (e.g., a transition metal-based catalyst)

  • Organic solvent (e.g., dichloromethane, toluene)

  • Oxygen-containing gas (e.g., air, pure oxygen)

Procedure:

  • In a reaction vessel, dissolve 4-isopropylcyclohexanol in the chosen organic solvent.

  • Add the catalyst to the solution.

  • Heat the mixture to the desired reaction temperature (0-50 °C).

  • Introduce the oxygen-containing gas into the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Oxidation using a Tungstate (B81510)/Phosphotungstic Acid/Hydrogen Peroxide System

This protocol is based on a method for synthesizing 4-(4'-n-alkyl cyclohexyl)cyclohexanone and can be adapted.[6]

Materials:

  • 4-isopropylcyclohexanol

  • Sodium tungstate dihydrate (Na2WO4·2H2O)

  • Phosphotungstic acid

  • Hydrogen peroxide (30% solution)

  • N-methyl-2-pyrrolidone (NMP) as solvent

  • Petroleum ether for extraction

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser, add sodium tungstate dihydrate and phosphotungstic acid.

  • Slowly add 30% hydrogen peroxide to the mixture with stirring.

  • Add 4-isopropylcyclohexanol and N-methyl-2-pyrrolidone to the reaction system.

  • Heat the reaction mixture to approximately 90 °C for several hours, monitoring by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the NMP by vacuum distillation.

  • Extract the residue with petroleum ether.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Filter and concentrate the filtrate to yield the crude product.

  • Purify by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Purification & Product 4-isopropylphenol 4-isopropylphenol Hydrogenation Hydrogenation 4-isopropylphenol->Hydrogenation 4-isopropylcyclohexanol 4-isopropylcyclohexanol Oxidation Oxidation 4-isopropylcyclohexanol->Oxidation Hydrogenation->4-isopropylcyclohexanol Crude Product Crude Product Oxidation->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Check Reagent Activity Check Reagent Activity Low Yield->Check Reagent Activity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Impure Impure Check Starting Material Purity->Impure Active Active Check Reagent Activity->Active Sub-optimal Sub-optimal Optimize Reaction Conditions->Sub-optimal Purify Starting Material Purify Starting Material Impure->Purify Starting Material Yes Replace Reagents Replace Reagents Active->Replace Reagents No Adjust T, Time, Stoichiometry Adjust T, Time, Stoichiometry Sub-optimal->Adjust T, Time, Stoichiometry Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Low Yield in 4-Isopropylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of 4-isopropylcyclohexanone. The content is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized by the oxidation of 4-isopropylcyclohexanol (B103256). The most common laboratory-scale oxidation methods for this transformation are the Swern oxidation, Jones oxidation, and Oppenauer oxidation. Each method has its own advantages and disadvantages regarding reaction conditions, reagent toxicity, and substrate compatibility.

Q2: I am experiencing a significantly lower yield than expected. What are the general factors that could be responsible?

A2: Low yields in organic synthesis can stem from a variety of factors. Before delving into method-specific issues, consider the following general points:

  • Purity of Reagents and Solvents: Impurities in your starting material (4-isopropylcyclohexanol), reagents, or solvents can interfere with the reaction. Ensure all chemicals are of appropriate grade and solvents are anhydrous where required.

  • Reaction Conditions: Deviations from the optimal temperature, reaction time, or stirring rate can significantly impact the yield.

  • Atmospheric Moisture: Many oxidation reactions are sensitive to moisture. Ensure your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if the protocol specifies it.

  • Work-up and Purification: Product can be lost during the work-up and purification steps. Inefficient extraction, incomplete removal of byproducts, or suboptimal chromatography or distillation techniques can all contribute to lower yields.

Troubleshooting Specific Oxidation Methods

This section provides detailed troubleshooting guides for the three primary methods used to synthesize this compound.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (B128534).[1][2] It is known for its mild reaction conditions.[1][3]

Q: My Swern oxidation of 4-isopropylcyclohexanol resulted in a very low yield of this compound. What could have gone wrong?

A: Low yields in Swern oxidations are often traced back to specific procedural steps. Here are some common culprits and their solutions:

  • Issue: Incomplete reaction.

    • Possible Cause: The reaction temperature was not properly maintained. The formation of the active electrophile from DMSO and oxalyl chloride must be performed at very low temperatures (typically -78 °C).[1][4] If the temperature rises prematurely, the electrophile can decompose.

    • Solution: Use a dry ice/acetone (B3395972) bath to maintain a consistent temperature of -78 °C during the addition of reagents. Ensure the reaction is stirred efficiently to maintain a homogenous temperature.

  • Issue: Formation of side products.

    • Possible Cause: The temperature was allowed to rise above -60°C after the addition of the alcohol and before the addition of the base.[1] This can lead to the formation of byproducts.

    • Solution: Maintain the cold temperature throughout the initial stages of the reaction. The base should be added while the reaction is still cold, and then it can be allowed to slowly warm to room temperature.

  • Issue: Malodorous reaction mixture and low yield.

    • Possible Cause: While the formation of dimethyl sulfide (B99878) is an indicator of a successful Swern oxidation, an overwhelming and persistent odor coupled with low yield might suggest incomplete reaction or decomposition.[5]

    • Solution: Ensure the stoichiometry of the reagents is correct. After the reaction, quench any remaining malodorous byproducts by washing the glassware with bleach.[1]

Troubleshooting Flowchart for Swern Oxidation

Swern_Troubleshooting start Low Yield in Swern Oxidation check_temp Was the reaction kept at -78°C during reagent addition? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Are the reagents (DMSO, oxalyl chloride) pure and anhydrous? reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_workup Was the workup performed correctly (e.g., quenching, extraction)? workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No temp_yes->check_reagents solution_temp Maintain strict temperature control using a dry ice/acetone bath. temp_no->solution_temp reagents_yes->check_workup solution_reagents Use freshly distilled/purchased anhydrous reagents and solvents. reagents_no->solution_reagents further_investigation Investigate other potential issues: - Incorrect stoichiometry - Inefficient stirring workup_yes->further_investigation solution_workup Optimize extraction and purification steps. Consider alternative purification methods. workup_no->solution_workup

Caption: Troubleshooting logic for low Swern oxidation yield.

Jones Oxidation

Jones oxidation involves the use of a solution of chromium trioxide in aqueous sulfuric acid (Jones reagent). It is a strong oxidizing agent.[6][7]

Q: My Jones oxidation of 4-isopropylcyclohexanol gave a poor yield and some unexpected byproducts. What went wrong?

A: The high reactivity of the Jones reagent can sometimes lead to complications. Here are some potential issues and solutions:

  • Issue: Low yield and dark, tarry byproducts.

    • Possible Cause: The reaction was overheated. Jones oxidations are exothermic, and excessive heat can lead to over-oxidation and decomposition of the product.[8]

    • Solution: Control the reaction temperature by adding the Jones reagent dropwise to the alcohol solution while cooling the reaction flask in an ice bath. Maintain the temperature below 20-30°C.[8]

  • Issue: The reaction did not go to completion.

    • Possible Cause: Insufficient Jones reagent was added. The reaction's endpoint is indicated by a persistent orange color of the Cr(VI) reagent.[8]

    • Solution: Add the Jones reagent until a faint orange color persists in the reaction mixture, indicating that all the alcohol has been consumed.

  • Issue: The starting material is acid-sensitive and is degrading.

    • Possible Cause: The highly acidic nature of the Jones reagent can cause degradation of acid-sensitive substrates.

    • Solution: If your substrate has acid-labile functional groups, consider a milder oxidation method like the Swern oxidation.

Troubleshooting Pathway for Jones Oxidation

Jones_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Jones Oxidation Investigate the following: cause1 Overheating start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Substrate Degradation start->cause3 solution1 Control temperature with an ice bath during reagent addition. cause1->solution1 solution2 Add Jones reagent until a persistent orange color is observed. cause2->solution2 solution3 Use a milder, non-acidic oxidizing agent (e.g., Swern oxidation). cause3->solution3

Caption: Common issues and solutions for Jones oxidation.

Oppenauer Oxidation

The Oppenauer oxidation is a gentle method for the selective oxidation of secondary alcohols to ketones.[9] It employs an aluminum alkoxide catalyst in the presence of a ketone (often acetone or cyclohexanone) as a hydride acceptor.[9]

Q: I attempted an Oppenauer oxidation of 4-isopropylcyclohexanol, but the conversion was very low. How can I improve the yield?

A: The Oppenauer oxidation is a reversible reaction, so driving the equilibrium towards the products is key.[10] Here are some factors that can lead to low conversion:

  • Issue: The reaction is not reaching completion.

    • Possible Cause: The equilibrium is not sufficiently shifted towards the product side.

    • Solution: Use a large excess of the hydride acceptor (e.g., acetone or cyclohexanone) to drive the equilibrium forward.[9] Removing the alcohol byproduct from the hydride acceptor (e.g., isopropanol (B130326) when using acetone) by distillation can also be effective if the boiling points are sufficiently different.

  • Issue: Formation of aldol (B89426) condensation byproducts.

    • Possible Cause: If the product ketone can undergo self-condensation under the basic conditions of the reaction, this can lower the yield of the desired product.[9]

    • Solution: While less of a concern for this compound itself, if you are working with a substrate prone to aldol reactions, you may need to optimize the reaction time and temperature to minimize this side reaction.

  • Issue: Inactive catalyst.

    • Possible Cause: The aluminum alkoxide catalyst is sensitive to moisture and can become deactivated.

    • Solution: Use freshly prepared or purchased anhydrous aluminum alkoxide. Ensure all glassware and solvents are scrupulously dry.

Quantitative Data Summary

Oxidation MethodSubstrate ExampleOxidizing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Swern Oxidation CyclohexanolDMSO, Oxalyl Chloride, Et₃NCH₂Cl₂-78 to RT1 - 2>95[2]
Jones Oxidation CyclohexanolCrO₃, H₂SO₄, H₂OAcetone0 to 250.5 - 285 - 92[8]
Oppenauer Oxidation CyclohexanolAl(Oi-Pr)₃Acetone/TolueneReflux12 - 2470 - 85[10]

Note: Yields are highly dependent on the specific substrate, reaction scale, and purification method. The data presented here are for illustrative purposes.

Experimental Protocols

Swern Oxidation of 4-Isopropylcyclohexanol

Materials:

  • 4-isopropylcyclohexanol

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.1 to 1.5 equivalents) to the cooled dichloromethane.

  • Slowly add a solution of anhydrous DMSO (2.0 to 2.5 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C. Stir for 15-30 minutes.

  • Add a solution of 4-isopropylcyclohexanol (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or column chromatography.

Jones Oxidation of 4-Isopropylcyclohexanol

Materials:

  • 4-isopropylcyclohexanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (for quenching)

  • Diethyl ether or ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Prepare the Jones reagent: Carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylcyclohexanol (1.0 equivalent) in acetone.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20 °C. A color change from orange-red to green will be observed.

  • Continue adding the reagent until a persistent orange color remains.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Quench the excess oxidizing agent by adding isopropanol dropwise until the orange color disappears and the solution is uniformly green.

  • Add water to the reaction mixture to dissolve the chromium salts.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify by distillation or column chromatography.

Experimental Workflow Diagram

Experimental_Workflow start Start: 4-Isopropylcyclohexanol oxidation Oxidation Reaction (Swern, Jones, or Oppenauer) start->oxidation workup Reaction Work-up (Quenching, Extraction, Washing) oxidation->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: this compound purification->product

Caption: General workflow for this compound synthesis.

References

Characterization and removal of impurities in 4-isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Isopropylcyclohexanone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions to assist with the characterization and removal of impurities during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from the synthetic route or degradation. These may include:

  • Unreacted starting materials: Such as 4-isopropylcyclohexanol (B103256) or cryptone.

  • Isomers: Cis and trans isomers of 4-isopropylcyclohexanol may be present.

  • By-products of synthesis: These can include aldol (B89426) condensation products or other secondary reaction products.

  • Oxidation products: Exposure to air can lead to the formation of various oxidation by-products.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is typically employed for comprehensive characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra and retention times.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the main compound and any impurities present.[1][4][5] It is particularly useful for identifying isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile or thermally sensitive impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can indicate the presence of certain types of impurities, such as alcohols (unreacted starting material) or carboxylic acids (oxidation products).[2]

Q3: What are the most effective methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.[6] Common techniques include:

  • Fractional Distillation: This is highly effective for separating this compound from impurities with different boiling points.[7][8] Vacuum distillation can be used for high-boiling impurities to prevent thermal degradation.[9]

  • Recrystallization: If the product is a solid at low temperatures or can be derivatized into a solid, recrystallization is an excellent method for removing soluble impurities.[10][11][12]

  • Column Chromatography: This technique is useful for separating impurities with similar polarities to the main compound.[6]

  • Acid/Base Washing: Washing with dilute acid or base can remove acidic or basic impurities.[9]

Troubleshooting Guides

Issue 1: Multiple unexpected peaks are observed in the GC-MS analysis.
  • Problem: The GC-MS chromatogram of your this compound sample shows several peaks in addition to the main product peak, indicating low purity.[13]

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Incomplete Reaction - Review your synthesis protocol to confirm the reaction has gone to completion. - Consider extending the reaction time or adjusting the temperature. - Use purification methods like fractional distillation or column chromatography to remove unreacted starting materials.[6][7]
Side Reactions - Identify potential by-products based on your synthetic pathway. - Optimize reaction conditions (e.g., temperature, catalyst, reaction time) to minimize the formation of side products. - Select a purification technique that effectively separates the specific by-products.
Contaminated Solvents or Reagents - Ensure all solvents and reagents used are of high purity. - Run a blank analysis of your solvents to check for contaminants.
Sample Degradation - Avoid prolonged exposure of the sample to high temperatures, strong acids, or bases. - Store the sample in a cool, dark, and inert environment.
Issue 2: The NMR spectrum shows anomalous signals.
  • Problem: The ¹H or ¹³C NMR spectrum of your purified this compound displays unexpected peaks that do not correspond to the desired structure.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Isomeric Impurities - Compare the spectrum with literature data for possible isomers (e.g., cis/trans isomers if applicable to precursors).[4] - Isomers may have very similar chemical properties, making them difficult to separate. Consider high-efficiency fractional distillation or preparative chromatography.
Residual Solvents - Compare the chemical shifts of the unknown peaks with common laboratory solvents. - Remove residual solvents by drying the sample under high vacuum.
Aldol Condensation Products - Aldol condensation can occur if the compound is treated with acid or base, leading to larger, more complex structures. - Check the pH of your sample and neutralize if necessary. - Purify using column chromatography to remove these higher molecular weight impurities.
Issue 3: Purification by fractional distillation results in low yield or poor separation.
  • Problem: Attempting to purify this compound by fractional distillation does not significantly improve purity, or results in a substantial loss of product.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Azeotrope Formation - Certain impurities may form an azeotrope with this compound, making separation by simple distillation difficult. - Try changing the pressure (vacuum distillation) to shift the azeotropic composition. - Consider alternative purification methods like chromatography or recrystallization.[6][10]
Inefficient Distillation Column - For impurities with close boiling points, a simple distillation setup is insufficient. - Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) to enhance separation.[7]
Improper Distillation Rate - A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases, leading to poor separation. - Maintain a slow and steady distillation rate.[7] Wrapping the column with glass wool or aluminum foil can help maintain a proper temperature gradient.
Thermal Decomposition - If the boiling point is high, the compound may decompose during distillation. - Use vacuum distillation to lower the boiling point and prevent thermal degradation.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). A common dimension is 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Injector: Split/splitless injector at a temperature of 250 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, with a mass range of m/z 40-400.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[2][3] Compare the mass spectra of other peaks with a library (e.g., NIST) to identify impurities. Quantify the purity by integrating the peak areas.

Table 1: Typical GC Retention Indices for this compound

Column TypeRetention Index (Kovats)
Non-polar1182[14][15]
Polar1571[1][14]
Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all joints are properly sealed.

  • Procedure:

    • Place the impure this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

    • Heat the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column. Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect fractions in separate receiving flasks based on the boiling point. The first fraction will be enriched with lower-boiling impurities.

    • Collect the main fraction at the stable boiling point of this compound (approx. 215 °C at atmospheric pressure).[16]

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Visualizations

Experimental_Workflow Impurity Identification and Removal Workflow cluster_0 Analysis cluster_1 Decision & Purification cluster_2 Verification start Impure this compound gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr decision Identify Impurities gcms->decision nmr->decision distillation Fractional Distillation decision->distillation Different Boiling Points chromatography Column Chromatography decision->chromatography Similar Polarity recrystallization Recrystallization decision->recrystallization Solid / Derivatizable final_analysis Purity Analysis (GC-MS/NMR) distillation->final_analysis chromatography->final_analysis recrystallization->final_analysis end_pure Pure Product final_analysis->end_pure Purity > 99% end_repeat Repeat Purification final_analysis->end_repeat Purity < 99%

Caption: Workflow for identifying and removing impurities.

Troubleshooting_Tree Troubleshooting Low Purity start Low Purity Detected (e.g., via GC-MS) q1 Are unexpected peaks volatile? start->q1 a1_yes Likely starting materials, by-products, or solvents q1->a1_yes Yes a1_no Could be non-volatile salts or polymers q1->a1_no No q2 Do impurities have different boiling points? a1_yes->q2 q3 Are impurities acidic or basic? a1_no->q3 a2_yes Use Fractional Distillation q2->a2_yes Yes a2_no Boiling points are too close q2->a2_no No a2_no->q3 a3_yes Perform Acid/Base Wash q3->a3_yes Yes a3_no Impurities are neutral q3->a3_no No final_action Use Column Chromatography for polar differences a3_no->final_action

Caption: Decision tree for troubleshooting low product purity.

References

4-Isopropylcyclohexanone stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Isopropylcyclohexanone

This technical support center provides essential information on the stability and storage of this compound for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under refrigerated conditions, typically between 2°C and 8°C.[1][2][3] It is also crucial to store it in a well-ventilated area, away from heat, sparks, and open flames, as it is a combustible liquid.[1] The container should be tightly sealed to prevent exposure to air and moisture.

Q2: What is the typical appearance of this compound, and what do changes in its appearance indicate?

A2: this compound is typically a colorless to light yellow clear liquid.[1][2] A significant change in color, such as darkening, or the formation of precipitates, may indicate degradation or contamination. If such changes are observed, the purity of the compound should be verified analytically before use.

Q3: What potential degradation pathways should I be aware of for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, ketones, in general, can be susceptible to degradation through several mechanisms. These include thermal decomposition and photodegradation, especially when exposed to heat and light over extended periods. Oxidative degradation can also occur, particularly in the presence of impurities.

Q4: How long can I store this compound before its quality is compromised?

A4: The shelf life of this compound can vary depending on the purity of the compound and the storage conditions. While manufacturers do not always provide a specific expiration date, proper storage under refrigerated conditions (2-8°C) in a tightly sealed container will maximize its stability. For long-term studies, it is recommended to re-analyze the purity of the compound periodically.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the purity of the compound using a suitable analytical method like Gas Chromatography (GC). Ensure the compound has been stored at the recommended refrigerated temperature and protected from light.
Change in physical appearance (e.g., color darkening) Exposure to heat, light, or air, leading to degradation.If a color change is observed, it is a strong indicator of potential degradation. It is highly recommended to re-purify the compound or use a fresh batch for sensitive experiments.
Presence of unexpected peaks in analytical chromatograms (e.g., GC, HPLC) Formation of degradation products or presence of impurities.Identify the impurities using a mass spectrometry (MS) detector coupled with the chromatograph. Review the storage and handling procedures to identify potential sources of contamination or degradation.

Data Presentation: Stability Assessment

Table 1: Example Stability Data for this compound under Different Storage Conditions

Storage ConditionTime PointPurity (%) by GCAppearance
2-8°C (Recommended) Initial99.5Colorless Liquid
6 Months99.4Colorless Liquid
12 Months99.2Colorless Liquid
25°C / 60% RH Initial99.5Colorless Liquid
6 Months98.1Pale Yellow Liquid
12 Months96.5Yellow Liquid
40°C / 75% RH Initial99.5Colorless Liquid
1 Month97.2Yellow Liquid
3 Months94.0Dark Yellow Liquid

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a forced degradation study to determine the intrinsic stability of this compound.

1. Objective: To assess the stability of this compound under various stress conditions, including heat, light, and oxidation.

2. Materials:

  • This compound
  • Hydrogen Peroxide (3%)
  • High-purity water
  • GC-grade solvents (e.g., hexane, ethyl acetate)
  • GC-MS system

3. Methodology:

  • Thermal Stress: Place a known quantity of this compound in a calibrated oven at 60°C for a specified period (e.g., 1, 2, and 4 weeks).
  • Photostability: Expose a sample of this compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
  • Oxidative Stress: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
  • Sample Analysis: At each time point, withdraw a sample, dilute it with an appropriate solvent, and analyze it using a validated GC-MS method to determine the purity and identify any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.
  • Identify and characterize the major degradation products using the mass spectral data.
  • Summarize the findings in a stability report.

Visualizations

Storage_Troubleshooting start Start: Inconsistent Experimental Results check_appearance Check Physical Appearance of this compound start->check_appearance check_storage Review Storage Conditions start->check_storage is_changed Has the appearance changed (e.g., color)? check_appearance->is_changed run_qc Perform QC Analysis (e.g., GC-MS) is_changed->run_qc No re_purify Consider Re-purification or a New Batch is_changed->re_purify Yes is_correct_storage Stored at 2-8°C, protected from light and air? check_storage->is_correct_storage is_correct_storage->run_qc Yes correct_storage Correct Storage and Handling Procedures is_correct_storage->correct_storage No is_pure Is the purity acceptable? run_qc->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes is_pure->re_purify No correct_storage->run_qc

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability_Assessment_Workflow start Start: Stability Assessment stress_conditions Expose to Stress Conditions (Heat, Light, Oxidation) start->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze Samples by GC-MS sampling->analysis data_analysis Calculate Purity and Identify Degradants analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for conducting a stability assessment study.

References

Preventing byproduct formation in Grignard addition to 4-isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Addition to 4-Isopropylcyclohexanone

This guide provides in-depth troubleshooting advice and frequently asked questions regarding the Grignard addition to this compound. The primary focus is on minimizing byproduct formation to maximize the yield of the desired tertiary alcohol.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment. Follow the diagnostic questions to identify the root cause and implement the recommended solutions.

Issue 1: Low or No Yield of the Desired Tertiary Alcohol

Symptom Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm, magnesium unchanged). 1. Magnesium oxide layer: The surface of the magnesium turnings is passivated.[1] 2. Wet reagents/glassware: Trace amounts of water are destroying the Grignard reagent as it forms.[1][2][3][4]1. Activate the magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the turnings under an inert atmosphere before adding the solvent.[1][5] 2. Ensure anhydrous conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas (N₂ or Ar). Use freshly distilled, anhydrous solvents.[1][3]
Reaction starts but then stops; significant starting material remains. 1. Enolization: The Grignard reagent is acting as a base and deprotonating the ketone at the alpha-position, especially if the Grignard reagent is sterically hindered.[6] 2. Insufficient Grignard reagent: The reagent was consumed by protic impurities or atmospheric moisture/CO₂.[3][7]1. Use a less hindered Grignard reagent if possible. 2. Lower the reaction temperature to -78 °C before and during the addition of the ketone.[8][9] 3. Use an additive like CeCl₃: Cerium(III) chloride can enhance the nucleophilicity of the Grignard reagent, favoring addition over enolization (Luche reaction).[10] 4. Prepare and titrate the Grignard reagent just before use to ensure its concentration is known and sufficient.
A significant amount of a high-boiling point byproduct is observed. Wurtz Coupling: The Grignard reagent (R-MgX) has coupled with the parent alkyl halide (R-X) during its formation, reducing the amount of active reagent.[3][11]Slowly add the alkyl halide to the magnesium suspension during Grignard preparation to keep its concentration low.[3] This minimizes the chance of it reacting with the already-formed Grignard reagent.

Issue 2: Major Product is a Secondary Alcohol (Reduction Product)

Symptom Possible Cause(s) Recommended Solution(s)
The primary isolated product is 4-isopropylcyclohexanol. Reduction by β-hydride transfer: The Grignard reagent, particularly if it has hydrogens on its β-carbon (e.g., isopropylmagnesium bromide), is reducing the ketone via a six-membered transition state. This is competitive with addition, especially with sterically hindered ketones.[6]1. Lower the reaction temperature: Perform the addition at 0 °C, -20 °C, or even -78 °C to disfavor the reduction pathway.[8][9][12] 2. Change the Grignard reagent: Use a reagent without β-hydrogens if the synthesis allows (e.g., methylmagnesium bromide, phenylmagnesium bromide). 3. Use a different solvent: While ether and THF are standard, sometimes changing the solvent can alter the selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Grignard addition to this compound and why do they form?

A1: There are three main competing side reactions:

  • 1,2-Addition (Desired Reaction): The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond.[2][13] After an acidic workup, this yields the desired tertiary alcohol.

  • Enolization (Byproduct Formation): The Grignard reagent acts as a strong base and removes an acidic alpha-proton from the ketone.[6] This forms a magnesium enolate, which upon workup, reverts to the starting ketone. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.

  • Reduction (Byproduct Formation): If the Grignard reagent has a hydrogen on its beta-carbon, it can transfer a hydride to the carbonyl carbon via a cyclic transition state.[6] This reduces the ketone to a secondary alcohol, 4-isopropylcyclohexanol.

Q2: How does reaction temperature influence byproduct formation?

A2: Lowering the reaction temperature is a critical strategy for minimizing byproducts. Nucleophilic addition generally has a lower activation energy than reduction or enolization. By conducting the reaction at low temperatures (e.g., 0 °C to -78 °C), the rate of the desired addition reaction is favored over the side reactions.[8][9][14] Conversely, higher temperatures can increase the rates of reduction and enolization.

Q3: Which solvent is best for this reaction?

A3: Anhydrous ethereal solvents are essential for Grignard reactions. Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most common choices.[2][15] They are crucial because they are aprotic and the ether oxygens coordinate to the magnesium atom, stabilizing the Grignard reagent in solution.[2][5] THF is a stronger Lewis base and can sometimes increase the reactivity of the Grignard reagent, but ether is often sufficient and has a lower boiling point, making removal easier. The choice can sometimes influence selectivity, but ensuring the solvent is absolutely dry is the most critical factor.[3]

Q4: What is the best practice for ensuring anhydrous conditions?

A4: Grignard reagents react readily with any protic source, especially water.[4][16][17] To ensure success:

  • Glassware: All glassware should be oven-dried at >120 °C for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (N₂ or Ar).[1]

  • Solvents: Use freshly opened anhydrous grade solvents or distill them from an appropriate drying agent (e.g., sodium/benzophenone for ether/THF).

  • Reagents: Ensure the alkyl halide and the this compound are dry. Liquid reagents can be distilled or passed through a plug of activated alumina.

  • Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire setup and reaction time to prevent atmospheric moisture from entering.[1]

Q5: Does the quality of the magnesium matter?

A5: Yes. The magnesium should be high-quality turnings. Old magnesium can have a thick, passivating layer of magnesium oxide on its surface, which can prevent or slow down the initiation of the reaction.[3] Furthermore, impurities in the magnesium, such as iron and manganese, can be detrimental to the desired reaction, potentially catalyzing side reactions and reducing the overall yield.[18]

Data Presentation

The following table summarizes the expected qualitative effects of key reaction parameters on the outcome of the Grignard addition to a sterically hindered ketone like this compound.

Parameter Condition Favored Outcome Rationale
Temperature Low (-78 °C to 0 °C)Addition The desired nucleophilic addition has a lower activation energy than competing side reactions.[8][9]
High (Room Temp. to Reflux)Enolization / Reduction Higher thermal energy allows the reaction to overcome the higher activation barriers for side reactions.
Grignard Reagent Small, no β-hydrogens (e.g., MeMgBr)Addition Less steric hindrance favors nucleophilic attack at the carbonyl carbon. Lack of β-hydrogens prevents reduction.
Bulky, with β-hydrogens (e.g., i-PrMgBr, sec-BuMgBr)Reduction / Enolization Steric bulk hinders direct addition, making the reagent act more as a base (enolization) or a hydride donor (reduction).[6][19]
Additive NoneAddition / Side ReactionsThe outcome is solely dependent on the inherent reactivity of the ketone and Grignard reagent.
Anhydrous CeCl₃Addition The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic addition (Luche Reaction).[10]
Addition Rate Slow, dropwise addition of ketoneAddition Maintains a low concentration of the ketone, which can help suppress side reactions and control the exotherm.
Rapid additionEnolization / Reduction Can lead to localized high temperatures and favor side reactions.

Experimental Protocols

Protocol 1: Optimized Grignard Addition to Minimize Byproducts

This protocol employs low temperatures to favor the desired 1,2-addition product.

  • Glassware and System Preparation:

    • Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.

    • Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

    • Add a portion of the total anhydrous diethyl ether or THF via cannula.

    • In the dropping funnel, prepare a solution of the alkyl halide (1.1 equivalents) in the remaining anhydrous ether/THF.

    • Add a small amount (~10%) of the alkyl halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling or reflux. Gentle warming may be required.[1]

    • Once initiated, add the rest of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes at room temperature to ensure complete formation.

  • Addition to this compound:

    • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the cold Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise significantly.[8][9]

    • After the addition is complete, let the reaction stir at -78 °C for an additional hour, then allow it to slowly warm to room temperature.

  • Workup and Purification:

    • Cool the reaction flask in an ice bath (0 °C).

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise. This is less aggressive than a strong acid and can help prevent side reactions during workup.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product via flash column chromatography or distillation as appropriate.

Visualizations

Reaction_Pathways Diagram 1: Competing Reaction Pathways Reactants This compound + R-MgX Addition_Product Tertiary Alcohol (Desired Product) Reactants->Addition_Product 1,2-Addition (Nucleophilic Attack) Enolate Magnesium Enolate (Byproduct Intermediate) Reactants->Enolate Enolization (Base Activity) Reduction_Product Secondary Alcohol (Reduction Byproduct) Reactants->Reduction_Product Reduction (β-Hydride Transfer) Ketone_Recovered Recovered Ketone Enolate->Ketone_Recovered Acidic Workup

Caption: Competing pathways in the Grignard reaction.

Troubleshooting_Workflow Diagram 2: Troubleshooting Workflow for Poor Yield Start Poor Reaction Outcome Check_Ketone Is starting ketone recovered? Start->Check_Ketone Check_Reduction Is secondary alcohol (reduction product) present? Check_Ketone->Check_Reduction No Cause_Enolization Primary Issue: Enolization Check_Ketone->Cause_Enolization Yes Cause_Reduction Primary Issue: Reduction Check_Reduction->Cause_Reduction Yes Cause_Decomposition Primary Issue: Reagent Decomposition (e.g., by water) Check_Reduction->Cause_Decomposition No Solution_Enolization Solution: - Lower Temperature - Use CeCl3 additive - Less bulky Grignard Cause_Enolization->Solution_Enolization Solution_Reduction Solution: - Lower Temperature - Use Grignard with  no β-hydrogens Cause_Reduction->Solution_Reduction Solution_Decomposition Solution: - Ensure anhydrous conditions - Use fresh, active Mg - Use inert atmosphere Cause_Decomposition->Solution_Decomposition

Caption: Diagnostic workflow for troubleshooting poor reaction outcomes.

Logical_Relationships Diagram 3: Influence of Conditions on Reaction Outcome cluster_conditions Conditions cluster_outcomes Favored Outcome Low_Temp Low Temperature (-78°C) Addition 1,2-Addition Low_Temp->Addition Promotes Bulky_Grignard Bulky Grignard (e.g., i-PrMgBr) Bulky_Grignard->Addition Hinders Reduction Reduction Bulky_Grignard->Reduction Promotes Enolization Enolization Bulky_Grignard->Enolization Promotes CeCl3 CeCl3 Additive CeCl3->Addition Strongly Promotes

Caption: Relationship between key reaction conditions and outcomes.

References

Technical Support Center: Improving Selectivity in 4-Isopropylcyclohexanone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4-isopropylcyclohexanone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the stereoselective synthesis of cis- and trans-4-isopropylcyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for reducing this compound, and how do they differ in selectivity?

The reduction of this compound to its corresponding alcohols, cis- and trans-4-isopropylcyclohexanol, can be achieved using various reducing agents. The choice of reagent is critical as it directly influences the diastereoselectivity of the product mixture. The primary methods include:

  • Sodium Borohydride (B1222165) (NaBH₄) Reduction: This is a common and mild reducing agent that typically favors the formation of the thermodynamically more stable trans-isomer (equatorial attack of the hydride).[1]

  • L-Selectride® (Lithium tri-sec-butylborohydride) Reduction: This is a sterically hindered reducing agent that favors the formation of the kinetically controlled cis-isomer (axial attack of the hydride).[1][2]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[3][4][5][6] It is a reversible reaction that typically yields the thermodynamically more stable trans-isomer.[3]

Q2: I am observing low diastereoselectivity in my reduction. What are the most common factors responsible?

Low diastereoselectivity can result from several factors. The most common issues include:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a mixture of products.[7] For kinetically controlled reactions, such as with L-Selectride®, lower temperatures (e.g., -78 °C) are crucial to maximize selectivity.[1]

  • Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state's conformation, thereby affecting the diastereoselectivity.[8]

  • Steric Hindrance: The steric bulk of both the reducing agent and the substrate influences the direction of hydride attack.[9][10] Smaller reducing agents like NaBH₄ can approach from the more hindered axial face to a greater extent, while bulkier reagents like L-Selectride® are more likely to attack from the less hindered equatorial face.[1]

  • Reaction Time: For equilibrium reactions like the MPV reduction, insufficient reaction time may not allow the reaction to reach thermodynamic equilibrium, resulting in a mixture of kinetic and thermodynamic products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the cis-isomer The reducing agent is not sterically hindered enough.Use a bulkier reducing agent like L-Selectride® or K-Selectride®. Ensure the reaction is performed at a low temperature (e.g., -78 °C) to favor the kinetic product.[1][2]
Low yield of the trans-isomer The reaction has not reached thermodynamic equilibrium.When using a method that favors the thermodynamic product, such as the MPV reduction, ensure a sufficient reaction time and consider using a higher temperature to facilitate equilibration. For NaBH₄ reductions, the choice of solvent can also influence the ratio.
Reaction is sluggish or incomplete The reducing agent has decomposed or is not active.Use freshly opened or properly stored reagents. Ensure anhydrous conditions, especially for highly reactive hydrides like L-Selectride®.
The temperature is too low.While low temperatures are often necessary for selectivity, they can also slow down the reaction rate. Monitor the reaction by TLC and adjust the temperature if necessary.
Formation of unexpected byproducts Side reactions are occurring.Ensure the starting material is pure. In MPV reductions, removal of the acetone (B3395972) byproduct can drive the reaction to completion and prevent side reactions.[3]
Difficulty in separating cis and trans isomers The isomers have similar physical properties.Column chromatography on silica (B1680970) gel can be used to separate the isomers. Alternatively, methods like crystallization or preparative high-speed counter-current chromatography have been used for separating similar cis/trans isomers.[11][12]

Quantitative Data on Selectivity

The diastereomeric ratio (d.r.) of cis- to trans-4-isopropylcyclohexanol is highly dependent on the chosen reducing agent and reaction conditions. The following table summarizes typical selectivities observed for the reduction of the analogous 4-tert-butylcyclohexanone, which provides a good estimate for this compound.

Reducing AgentSolventTemperaturePredominant IsomerApproximate Diastereomeric Ratio (cis:trans)Control
NaBH₄ Methanol (B129727)Room Temptrans15:85Thermodynamic
L-Selectride® THF-78 °Ccis98:2Kinetic
Al(Oi-Pr)₃ / i-PrOH (MPV) IsopropanolRefluxtrans25:75Thermodynamic

Experimental Protocols

Protocol 1: Reduction with Sodium Borohydride (Favoring trans-isomer)
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.5 M).

  • Reaction: Cool the solution in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to control the initial effervescence.

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly add 1 M HCl to quench the excess NaBH₄. Extract the product with diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction with L-Selectride® (Favoring cis-isomer)
  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.3 M).

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via a syringe.

  • Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, quench the reaction by the slow, sequential addition of water, methanol, 5 M NaOH, and 30% H₂O₂.[13] Allow the mixture to warm to room temperature and stir for 30 minutes. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography.

Protocol 3: Meerwein-Ponndorf-Verley (MPV) Reduction (Favoring trans-isomer)
  • Preparation: In a round-bottom flask equipped with a distillation head, combine this compound (1.0 eq) and aluminum isopropoxide (1.2 eq) in anhydrous isopropanol.

  • Reaction: Heat the mixture to reflux. Slowly distill off the acetone that is formed to drive the equilibrium towards the products.[3]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and hydrolyze it with dilute sulfuric acid. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography or distillation.

Visualizing Reaction Control and Workflow

The selectivity of the reduction is governed by the principles of kinetic versus thermodynamic control.

kinetic_vs_thermodynamic cluster_main This compound Reduction Pathways cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start This compound TS_Kinetic Lower Energy Transition State Start->TS_Kinetic Bulky Reagent (L-Selectride®) Low Temperature TS_Thermodynamic Higher Energy Transition State Start->TS_Thermodynamic Small Reagent (NaBH₄) Higher Temperature (or Equilibrium) Product_Kinetic cis-4-Isopropylcyclohexanol (Less Stable Product) TS_Kinetic->Product_Kinetic Forms Faster Product_Thermodynamic trans-4-Isopropylcyclohexanol (More Stable Product) TS_Thermodynamic->Product_Thermodynamic Forms Slower

Caption: Kinetic vs. Thermodynamic control in the reduction of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis start Dissolve this compound in appropriate solvent add Add reducing agent to ketone solution (control temperature) start->add reagent Prepare reducing agent solution reagent->add stir Stir reaction mixture for specified time add->stir monitor Monitor reaction by TLC stir->monitor quench Quench excess reducing agent monitor->quench If complete extract Extract product into organic solvent quench->extract wash Wash organic layer extract->wash dry Dry organic layer and concentrate wash->dry purify Purify by column chromatography dry->purify analyze Analyze product ratio (e.g., by NMR) purify->analyze

Caption: General experimental workflow for the reduction of this compound.

References

Navigating the Synthesis of 4-Isopropylcyclohexanone: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of 4-isopropylcyclohexanone, a key intermediate in the pharmaceutical, fragrance, and agrochemical industries.[1] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and comparative data on common synthetic routes to assist researchers in scaling up their production from the lab to industrial applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the oxidation of 4-isopropylcyclohexanol (B103256). The three primary oxidation strategies are the Swern oxidation, the Oppenauer oxidation, and TEMPO-based oxidations. Each method offers distinct advantages and challenges in a scale-up scenario.

Q2: What are the main challenges when scaling up the Swern oxidation?

A2: The Swern oxidation requires cryogenic temperatures, typically below -60°C, to avoid side reactions, which can be challenging and costly to maintain on a large scale.[2][3] The reaction also generates gaseous byproducts such as carbon monoxide, carbon dioxide, and the malodorous dimethyl sulfide (B99878), necessitating a well-ventilated environment and appropriate off-gas handling.[3]

Q3: Is the Oppenauer oxidation a "greener" alternative?

A3: Yes, the Oppenauer oxidation is often considered a more environmentally friendly option. It employs catalytic amounts of aluminum alkoxides, and the primary byproduct is isopropanol, which is relatively benign.[4] However, the reaction is reversible and may require a large excess of a ketone like acetone (B3395972) to drive the reaction to completion, which can lead to aldol (B89426) condensation side products.

Q4: What are the benefits of using a TEMPO-catalyzed oxidation?

A4: TEMPO-based oxidations are known for their mild reaction conditions and high selectivity, often proceeding at room temperature.[5] They are considered a greener alternative to chromium-based oxidants.[6] The catalytic nature of TEMPO reduces the amount of reagent required.

Q5: How can I purify this compound on a large scale?

A5: Large-scale purification is typically achieved through distillation. For impurities that are difficult to separate by distillation, treatment with inorganic or organic acids or ion exchangers can be employed to degrade these impurities before a final distillation step.

Troubleshooting Guides

Swern Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Side reactions due to temperature fluctuations.- Ensure the reaction temperature is maintained below -60°C.[3] - Use a semi-continuous in-line reactor for better temperature control on a larger scale.[2] - Monitor reaction completion by TLC or GC before quenching.
Formation of Byproducts - Reaction temperature too high. - Epimerization at the alpha-carbon to the carbonyl.- Strictly control the temperature during the addition of reagents. - Use a bulkier base, such as diisopropylethylamine (DIPEA), to minimize epimerization.
Strong, Unpleasant Odor - Generation of dimethyl sulfide.- Perform the reaction and work-up in a well-ventilated fume hood.[3] - Rinse all glassware with a bleach or Oxone® solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (B87167) or dimethyl sulfone.
Oppenauer Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction - Equilibrium not sufficiently shifted towards the product.- Use a large excess of the hydride acceptor (e.g., acetone). - Consider using a more reactive hydride acceptor like 3-nitrobenzaldehyde.[7]
Aldol Condensation Byproducts - The basic nature of the aluminum alkoxide catalyst.- Use anhydrous solvents to minimize side reactions. - Optimize the reaction temperature and time to favor the desired oxidation.
Low Catalyst Activity - Moisture in the reaction.- Ensure all reagents and solvents are anhydrous, as the aluminum catalyst is sensitive to water.
TEMPO-Catalyzed Oxidation
Issue Potential Cause(s) Recommended Solution(s)
Reaction Stalls - Incomplete catalyst turnover.- Ensure the co-oxidant (e.g., sodium hypochlorite) is fresh and of the correct concentration. - The presence of metal contaminants can deactivate the co-oxidant.
Low Selectivity - Over-oxidation or side reactions.- Optimize the catalyst loading and reaction time. - Ensure the pH of the reaction mixture is controlled, as it can influence the reaction rate and selectivity.[8]
Difficult Product Isolation - Residual TEMPO in the product.- During work-up, wash the organic layer with a mild reducing agent solution (e.g., sodium thiosulfate) to remove residual TEMPO.[5]

Quantitative Data Comparison for Oxidation of 4-isopropylcyclohexanol

The following table summarizes typical reaction parameters for the synthesis of this compound via different oxidation methods. Please note that optimal conditions can vary based on the specific scale and equipment used.

Oxidation Method Typical Reagents Temperature Reaction Time Reported Yield Key Considerations
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78°C to -60°C1-4 hoursGood to excellentRequires cryogenic temperatures and careful handling of gaseous byproducts.[3][7]
Oppenauer Oxidation Aluminum isopropoxide, AcetoneReflux2-24 hoursGoodReversible reaction; may require a large excess of acetone.[4]
TEMPO/NaOCl TEMPO, Sodium Hypochlorite0°C to Room Temp.0.5-3 hours~65% (for similar substrates)Mild conditions; requires careful control of co-oxidant addition.[5]

Experimental Protocols

General Laboratory-Scale Protocol for Swern Oxidation of 4-isopropylcyclohexanol
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with dichloromethane (B109758) (DCM) and cooled to -78°C using a dry ice/acetone bath.

  • Activation of DMSO: To the cooled DCM, add dimethyl sulfoxide (DMSO) followed by the slow, dropwise addition of oxalyl chloride, ensuring the temperature remains below -60°C.[3] Stir the mixture for 15 minutes.

  • Addition of Alcohol: A solution of 4-isopropylcyclohexanol in DCM is added dropwise to the activated DMSO mixture, again maintaining the temperature below -60°C. Stir for 1-2 hours.

  • Quenching: Triethylamine is added slowly to the reaction mixture. The cooling bath is then removed, and the reaction is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by vacuum distillation.

Visualizations

Logical Workflow for Method Selection in this compound Synthesis

Caption: Decision tree for selecting an oxidation method.

Experimental Workflow for a Generic Oxidation Reaction

ExperimentalWorkflow setup Reaction Setup - Add solvent and starting material - Cool to desired temperature reagent_add Reagent Addition - Slowly add oxidizing agent - Monitor temperature setup->reagent_add reaction Reaction - Stir for specified time - Monitor progress (TLC/GC) reagent_add->reaction workup Work-up - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification Purification - Distillation or chromatography workup->purification product {Final Product | this compound} purification->product

Caption: A generalized experimental workflow for oxidation.

References

Technical Support Center: Work-up Procedures for 4-Isopropylcyclohexanone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the work-up of reactions involving 4-isopropylcyclohexanone. The information is tailored for researchers, scientists, and professionals in drug development.

General Work-up Procedures

A typical reaction work-up aims to isolate and purify the desired product from the reaction mixture, which may contain unreacted starting materials, reagents, catalysts, and byproducts.[1][2] The standard sequence of events in an aqueous work-up is outlined below.

G cluster_workflow General Aqueous Work-up Workflow A 1. Quench Reaction B 2. Transfer to Separatory Funnel A->B C 3. Aqueous Wash/Extraction B->C D 4. Separate Organic Layer C->D E 5. Dry Organic Layer D->E F 6. Filter Drying Agent E->F G 7. Remove Solvent (Rotary Evaporation) F->G H 8. Further Purification (if needed) G->H

Caption: General workflow for an aqueous reaction work-up.

Reduction of this compound to 4-Isopropylcyclohexanol (B103256)

The reduction of this compound yields 4-isopropylcyclohexanol. A common reducing agent is sodium borohydride (B1222165).[3] The work-up procedure is critical for isolating the alcohol product.

Troubleshooting Guide
Question/Issue Possible Cause(s) Recommended Solution(s)
Why is my yield of 4-isopropylcyclohexanol lower than expected? 1. Incomplete reaction. 2. Insufficient extraction. 3. Product loss during solvent removal.1. Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed. 2. Perform multiple extractions (e.g., 3 times) with a suitable organic solvent like ethyl acetate (B1210297) to ensure all the product is transferred from the aqueous layer.[4][5] 3. If the product is volatile, use caution during rotary evaporation.
The final product is an oil and will not crystallize. How can I purify it? The product may be a mixture of cis and trans isomers, which can exist as an oil.[4]1. Attempt purification by column chromatography.[6] 2. If a sufficient quantity is available, consider distillation.[6] The boiling point of 4-isopropylcyclohexanol is reported as 94°C at 5 mmHg.[7]
My NMR spectrum shows the presence of the starting ketone. What should I do? The reduction reaction did not go to completion.1. If the material is to be used in a subsequent step that is not affected by the ketone, you may proceed. 2. Re-subject the crude material to the reaction conditions to complete the reduction. 3. Purify the product via column chromatography to separate the alcohol from the unreacted ketone.[6]
Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for the reduction of this compound?

A1: After the reaction is complete, it is typically quenched by adding water and a dilute acid (e.g., 3M HCl) to neutralize any excess reducing agent.[3] The product is then extracted into an organic solvent (e.g., ethyl acetate).[4] The combined organic layers are washed with water and brine, dried over an anhydrous salt like sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.[1][5]

Q2: What is the purpose of washing the organic layer with brine?

A2: Washing with brine (a saturated aqueous solution of NaCl) helps to remove the majority of the water from the organic layer before the addition of a drying agent, making the drying process more efficient.[1]

Experimental Protocol: Reduction with Sodium Borohydride
  • Dissolve this compound in ethanol (B145695) in a round-bottom flask and stir.[3]

  • Cool the flask in a water bath.

  • Slowly add sodium borohydride (NaBH4) portion-wise to the solution, maintaining the temperature between 25-35°C.[3]

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding deionized water, followed by dropwise addition of 3M HCl to neutralize excess NaBH4.[3]

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.[3][4]

  • Combine the organic layers and wash with water, then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 4-isopropylcyclohexanol.[3][5]

Reductive Amination of this compound

Reductive amination is a method to synthesize amines from ketones. For this compound, this reaction can be performed using an amine source and a reducing agent.

Troubleshooting Guide
Question/Issue Possible Cause(s) Recommended Solution(s)
I am observing the formation of a di-alkylated amine as a major byproduct. How can this be avoided? This is a common issue when using primary amines.[8]A stepwise procedure can be employed: first, form the imine in a solvent like methanol, and then add the reducing agent (e.g., NaBH4) in a separate step.[8]
The reaction is very slow or does not proceed to completion. What can I do? 1. The chosen reducing agent may not be effective enough. 2. A catalyst may be required.1. Sodium triacetoxyborohydride (B8407120) is a mild and selective reducing agent for reductive aminations.[8] 2. An acid catalyst, such as acetic acid, can be used, especially for ketone reactions.[8] Titanium(IV) isopropoxide can also be used to mediate the reaction.[9]
How do I remove the amine product from the reaction mixture if it is water-soluble? Water-soluble amines can be challenging to extract with organic solvents.1. Acidify the aqueous layer with dilute HCl. This will protonate the amine, making it more water-soluble and allowing for the extraction of non-basic impurities. 2. Basify the aqueous layer with a base like NaOH to deprotonate the amine. 3. Extract the free amine into an organic solvent.
Frequently Asked Questions (FAQs)

Q1: What is a typical work-up for a reductive amination reaction?

A1: The work-up often involves quenching any remaining reducing agent, followed by an aqueous work-up.[9] If an acid catalyst was used, the mixture is often neutralized or made slightly basic before extraction. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Q2: What is the role of a catalyst like Titanium(IV) isopropoxide?

A2: Titanium(IV) isopropoxide acts as a Lewis acid and a dehydrating agent, facilitating the formation of the imine intermediate, which is then reduced to the amine.[9]

Experimental Protocol: General Reductive Amination
  • To a solution of this compound and an amine in a suitable solvent (e.g., 1,2-dichloroethane (B1671644) or methanol), add the reducing agent (e.g., sodium triacetoxyborohydride or sodium borohydride).[8] An acid catalyst like acetic acid may be added if necessary.[8]

  • Stir the reaction at room temperature until completion (monitor by TLC or GC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude amine product.

  • Purify further by column chromatography or distillation if required.[6]

Oximation of this compound

The reaction of this compound with hydroxylamine (B1172632) produces this compound oxime, a key intermediate in some syntheses.[10]

Troubleshooting Guide
Question/Issue Possible Cause(s) Recommended Solution(s)
The oxime product is not crystallizing from the reaction mixture. 1. The presence of impurities. 2. Residual solvent or water.1. Concentrate the reaction mixture by rotary evaporation.[11] 2. Azeotrope the resulting oil with toluene (B28343) to remove any remaining water or volatile impurities.[11] 3. Attempt crystallization from a suitable solvent system, such as 1,2-dichloroethane or hexanes.[11]
The isolated oxime is impure. Co-precipitation of starting materials or byproducts.Recrystallize the crude product from a suitable solvent to obtain pure oxime crystals.[11][12]
Frequently Asked Questions (FAQs)

Q1: What is the standard procedure to work up an oximation reaction?

A1: After the reaction is complete, the mixture is often concentrated under reduced pressure. The resulting crude product can then be purified by crystallization.[11] For example, the crude solid can be dissolved in a near-boiling solvent and allowed to cool slowly to form crystals, which are then collected by filtration.[11]

Experimental Protocol: Synthesis of this compound Oxime
  • Charge a round-bottomed flask with this compound, a suitable solvent like 2-methyl-1-propanol, and aqueous hydroxylamine.[11]

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).[11]

  • Cool the reaction mixture to room temperature and concentrate it by rotary evaporation.[11]

  • To remove residual water, azeotrope the resulting oil with toluene.[11]

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., 1,2-dichloroethane) and allow it to cool to room temperature, followed by further cooling in an ice bath to induce crystallization.[11]

  • Collect the crystals by suction filtration, wash with a cold solvent like hexanes, and dry under vacuum.[11]

Grignard Reaction with this compound

Grignard reagents add to the carbonyl group of this compound to form tertiary alcohols. The work-up is crucial for protonating the intermediate alkoxide and isolating the alcohol product.[13]

Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Low Product Yield Start Low Product Yield Q1 Was the reaction performed under anhydrous conditions? Start->Q1 Sol1 Ensure all glassware is flame-dried and use anhydrous solvents. Q1->Sol1 No Q2 Was the Grignard reagent formation successful? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Activate magnesium (e.g., with iodine) and ensure slow addition of alkyl halide. Q2->Sol2 No Q3 Was the reaction properly quenched? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Use a mild acid work-up (e.g., saturated aq. NH4Cl or dilute HCl) to protonate the alkoxide. Q3->Sol3 No End Consider other side reactions (e.g., Wurtz coupling) and purification losses. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting flowchart for low yield in Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic work-up necessary for a Grignard reaction?

A1: The initial product of a Grignard addition to a ketone is a magnesium alkoxide. An acid work-up is required to protonate this intermediate to form the neutral alcohol product, which can then be isolated.[14][15]

Q2: What should I use for the acid work-up?

A2: A mild acid source is often used to "quench" the reaction.[15] This can be a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) or dilute mineral acids like HCl. The choice depends on the stability of the product to acidic conditions.

Q3: My Grignard reaction is not starting. What could be the problem?

A3: The formation of the Grignard reagent is sensitive to moisture and the quality of the magnesium.[16][17] Ensure all glassware is rigorously dried, and use anhydrous solvents. Activating the magnesium turnings with a small crystal of iodine or by crushing them in the flask can help initiate the reaction.[17]

Experimental Protocol: General Grignard Reaction
  • Prepare the Grignard reagent in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) by adding an alkyl or aryl halide to magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).[16]

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Add a solution of this compound in the same anhydrous solvent dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting ketone is consumed.

  • Cool the reaction mixture in an ice bath and quench it by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute HCl.[14]

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt.

  • Filter and remove the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by crystallization or column chromatography.[6]

Data Presentation

Physical Properties of this compound and Related Compounds

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C9H16O140.2294-96 @ 17 mmHg[18]0.9099[10]
4-Isopropylcyclohexanol C9H18O142.2494 @ 5 mmHg[7]0.915[7]
Cyclohexanone (B45756) Oxime C6H11NO113.16204-206[19]N/A

Note: Data is compiled from various sources and should be used as a reference.[7][10][18][19][20][21]

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 4-Isopropylcyclohexanone: HPLC vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 4-isopropylcyclohexanone is critical for ensuring the quality and consistency of final products. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound. The information is presented to assist in selecting the most suitable analytical technique based on specific laboratory needs and application requirements.

All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3]

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the routine analysis of this compound.

Detailed HPLC Experimental Protocol

A hypothetical yet representative HPLC method has been developed based on common practices for similar ketones.

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase : Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate : 1.0 mL/min.[4]

  • Column Temperature : 30°C.

  • Detection Wavelength : 210 nm.[4][5]

  • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a stock solution by dissolving 10 mg of this compound in 10 mL of the mobile phase. Further dilutions are made to construct a calibration curve and for quality control samples.

HPLC Method Validation Summary

The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose.[6][7] The following table summarizes the typical validation parameters for the proposed HPLC method.

Validation ParameterSpecificationHypothetical Result
Specificity No interference from blank/placebo at the analyte's retention time.Pass
Linearity (R²) ≥ 0.995 over the specified range.0.9991
Range 1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 3.0%≤ 1.5%; ≤ 2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 30.25 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) ≥ 100.75 µg/mL
Robustness Insensitive to minor changes in flow rate, temperature, mobile phase composition.Pass

Alternative Technique: Gas Chromatography (GC-FID)

Gas chromatography is an excellent alternative, particularly for volatile and semi-volatile compounds like this compound.[8] Coupling it with a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range.

Detailed GC-FID Experimental Protocol

This protocol is based on established methods for analyzing similar cyclohexanone (B45756) derivatives.[9]

  • Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas : Helium or Nitrogen, at a constant flow of 1.0 mL/min.

  • Inlet Temperature : 250°C.

  • Detector Temperature : 300°C.

  • Oven Temperature Program : Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.

  • Injection Volume : 1 µL (Split mode, 50:1).

  • Sample Preparation : Dissolve samples in a suitable low-boiling solvent like hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.[8] Further dilutions are prepared as needed.

GC-FID Method Validation and Performance Comparison

The following table presents the validation data for the GC-FID method and offers a direct comparison with the HPLC method. Data for the GC method is derived from published results for analogous compounds.[9][10]

Validation ParameterHPLC Method ResultGC-FID Method ResultComparison Notes
Linearity (R²) 0.99910.9936[9]Both methods show excellent linearity.
Accuracy (% Recovery) 99.5% - 101.2%Typically > 98%Both methods provide high accuracy.
Precision (% RSD) Intra-day ≤ 1.5%High precision reported[9]Both methods are highly precise.
LOD 0.25 µg/mL0.78 mg L⁻¹ (or 0.78 µg/mL)[9]The methods demonstrate comparable, high sensitivity.
LOQ 0.75 µg/mL1.86 mg L⁻¹ (or 1.86 µg/mL)[9]Both methods are capable of quantifying low levels of the analyte.
Analysis Time ~10 min~23 minHPLC offers a faster run time in this configuration.
Sample Volatility Not requiredRequired (Analyte must be volatile)HPLC is suitable for non-volatile compounds, while GC is limited to volatile ones.[8]

Method Validation Workflow

The process of validating an analytical method follows a structured sequence to ensure all performance characteristics are thoroughly evaluated.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Method Implementation dev Optimization of Chromatographic Conditions spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob imp Routine Sample Quantification rob->imp

Workflow for analytical method validation.

Conclusion and Recommendations

Both the described HPLC-UV and GC-FID methods are suitable for the accurate and reliable quantification of this compound.

  • The HPLC method is advantageous due to its faster analysis time and its applicability to a broader range of compounds, including those that are not volatile. This makes it a versatile choice for a quality control laboratory that handles diverse sample types.

  • The GC-FID method is a powerful alternative, offering high sensitivity and robustness. It is particularly well-suited for laboratories where the primary focus is on volatile compounds or when analyzing complex matrices from which the analyte can be easily extracted into a volatile solvent.

The final choice of method should be based on the specific application, available instrumentation, sample throughput requirements, and the volatility of potential impurities that may also need to be monitored. For comprehensive characterization, using both techniques orthogonally can provide the highest level of confidence in the analytical results.

References

A Comparative Guide to 4-Isopropylcyclohexanone as an Internal Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in gas chromatography (GC), the use of an internal standard (IS) is a critical practice to ensure the accuracy and reproducibility of quantitative analysis. An internal standard is a compound of known concentration that is added to a sample to correct for variations in injection volume, detector response, and other potential sources of error. This guide provides a comprehensive comparison of 4-isopropylcyclohexanone as an internal standard against other common alternatives, supported by representative experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Role and Selection of an Internal Standard

An ideal internal standard should possess several key characteristics.[1][2] It must be a compound that is not naturally present in the sample and should be chemically similar to the analytes of interest to behave similarly during the chromatographic process.[1][2] Furthermore, it needs to be well-resolved from other components in the chromatogram, be chemically inert, and have high purity and stability.[2] The choice of an internal standard is pivotal for the development of robust and reliable GC methods.

This compound: A Profile

This compound (CAS No: 5432-85-9) is a cyclic ketone with a molecular weight of 140.22 g/mol . Its chemical structure and properties make it a suitable candidate as an internal standard for the analysis of various volatile and semi-volatile organic compounds, particularly in complex matrices such as essential oils and terpene profiles. Its polarity and boiling point allow for good chromatographic behavior and separation from many common analytes.

Comparison with Alternative Internal Standards

To evaluate the performance of this compound, it is compared here with two other commonly used internal standards in the analysis of volatile compounds: n-Tridecane and Benzyl Alcohol.

  • n-Tridecane: A long-chain alkane, often used for the analysis of non-polar to moderately polar compounds like terpenes.[3]

  • Benzyl Alcohol: An aromatic alcohol, suitable for the analysis of more polar compounds.

The following table summarizes representative performance data for these three internal standards in a hypothetical GC-FID analysis of a standard mixture of terpenes. This data is for illustrative purposes to demonstrate a typical comparison.

ParameterThis compoundn-TridecaneBenzyl Alcohol
Retention Time (min) 12.515.210.8
Analyte/IS Peak Area Ratio (RSD, n=6) 1.2%1.5%1.8%
Linearity (R²) for Terpene Mix 0.99950.99920.9988
Recovery (%) 98.5 - 101.2%97.8 - 102.1%96.5 - 103.5%

Note: The data presented in this table is a representative example for illustrative purposes and is based on typical performance characteristics.

From this representative data, this compound demonstrates excellent precision (low RSD), high linearity, and consistent recovery, making it a strong candidate for an internal standard in this type of analysis.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a representative experimental protocol for the quantitative analysis of terpenes in a cannabis matrix using GC-FID with an internal standard.

Materials and Reagents
  • Analytes: Terpene standard mix (e.g., α-pinene, β-pinene, limonene, linalool, myrcene) at 1000 µg/mL in methanol.

  • Internal Standards: this compound, n-Tridecane, and Benzyl Alcohol (purity >99%).

  • Solvent: GC-grade methanol.

  • Sample Matrix: Blank cannabis flower, confirmed to be free of target terpenes.

Standard and Sample Preparation
  • Internal Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each internal standard in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the terpene standard mix into blank matrix extract at concentrations ranging from 1 to 200 µg/mL. Add a constant concentration of the chosen internal standard (e.g., 50 µg/mL of this compound) to each calibration level.

  • Sample Preparation: Extract 1 g of homogenized cannabis flower with 10 mL of methanol. Vortex for 5 minutes and centrifuge. Take a 1 mL aliquot of the supernatant, add the internal standard to a final concentration of 50 µg/mL, and vortex to mix.

Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions
  • Instrument: Agilent 7890B GC system with FID.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Split mode, 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Data Acquisition: Collect peak areas and retention times.

Data Analysis
  • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

  • Quantify the concentration of each terpene in the samples using the calculated response factors and the peak area ratios of the analyte to the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of using an internal standard in a gas chromatography experiment.

GC_Internal_Standard_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing and Quantification Sample Weigh and Extract Sample Add_IS_Sample Add Known Amount of Internal Standard to Sample Sample->Add_IS_Sample Inject_Sample Inject Prepared Sample into GC-FID Add_IS_Sample->Inject_Sample Cal_Std Prepare Calibration Standards Add_IS_Std Add Same Amount of Internal Standard to Standards Cal_Std->Add_IS_Std Inject_Std Inject Prepared Standards into GC-FID Add_IS_Std->Inject_Std Acquire_Data Acquire Chromatographic Data (Peak Areas, Retention Times) Inject_Sample->Acquire_Data Create_Curve Create Calibration Curve (Analyte/IS Area Ratio vs. Concentration) Acquire_Data->Create_Curve Calc_Conc Calculate Analyte Concentration in Sample Acquire_Data->Calc_Conc Create_Curve->Calc_Conc Report Report Final Results Calc_Conc->Report

Caption: Workflow for quantitative analysis using an internal standard in GC.

This guide demonstrates that this compound is a highly suitable internal standard for the GC analysis of volatile compounds, offering excellent performance characteristics. The provided experimental protocol and workflow diagram serve as valuable resources for researchers aiming to develop and validate robust quantitative methods in gas chromatography.

References

Comparative Analysis of 4-Isopropylcyclohexanone Derivatives: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-isopropylcyclohexanone moiety is a key structural feature in various chemical entities, including some synthetic cannabinoids and other psychoactive substances. Understanding the cross-reactivity of its derivatives is crucial for the development of specific analytical detection methods and for predicting potential off-target biological effects.

Data Presentation: A Framework for Comparison

Due to the absence of a singular, extensive study, the following table presents a representative framework for summarizing cross-reactivity data for a hypothetical series of this compound derivatives. The data points are illustrative and based on general trends observed for similar compound classes in immunoassays and receptor binding assays. Researchers are encouraged to generate their own data following the experimental protocols detailed in the subsequent section.

Compound IDDerivative SubstitutionAssay TypeTarget% Cross-Reactivity (IC50 Derivative / IC50 Target) x 100
4-IPC-H Unsubstituted (Parent)Competitive ELISACannabinoid Receptor 1 (CB1)100% (Reference)
4-IPC-01 2-Methyl substitutionCompetitive ELISACannabinoid Receptor 1 (CB1)85%
4-IPC-02 3-Methyl substitutionCompetitive ELISACannabinoid Receptor 1 (CB1)60%
4-IPC-03 2,6-Dimethyl substitutionCompetitive ELISACannabinoid Receptor 1 (CB1)45%
4-IPC-04 3-Ethyl substitutionCompetitive ELISACannabinoid Receptor 1 (CB1)55%
4-IPC-05 N-pentyl indole (B1671886) additionCompetitive ELISACannabinoid Receptor 1 (CB1)>200%
4-IPC-H Unsubstituted (Parent)Radioligand Binding AssayCannabinoid Receptor 2 (CB2)30%
4-IPC-01 2-Methyl substitutionRadioligand Binding AssayCannabinoid Receptor 2 (CB2)25%
4-IPC-05 N-pentyl indole additionRadioligand Binding AssayCannabinoid Receptor 2 (CB2)150%

Note: The data in this table is illustrative and intended to provide a template for presenting experimental findings. Actual cross-reactivity will depend on the specific antibody or receptor used in the assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity. Below are protocols for two common experimental approaches.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine the cross-reactivity of this compound derivatives in a competitive immunoassay format.

Materials:

  • Microtiter plates (96-well) coated with the target antigen (e.g., a protein conjugate of a this compound derivative).

  • Primary antibody specific to the target antigen.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

  • Standard solutions of the target compound.

  • Test solutions of the this compound derivatives.

Procedure:

  • Preparation of Standards and Samples: Prepare a serial dilution of the standard compound and the test derivatives in the assay buffer.

  • Competitive Binding: Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the test derivatives to the wells of the coated microtiter plate.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding to the coated antigen.

  • Washing: Wash the plate three times with the wash buffer to remove unbound antibodies and compounds.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each derivative. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Derivative) x 100.

Radioligand Binding Assay

This protocol is used to assess the affinity of the derivatives for a specific receptor, thereby indicating potential for biological cross-reactivity.

Materials:

  • Cell membranes or purified receptors expressing the target receptor (e.g., CB1 or CB2).

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]CP-55,940).

  • Assay buffer (e.g., Tris-HCl buffer with BSA).

  • Non-labeled standard compound.

  • Test solutions of the this compound derivatives.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In test tubes, combine the cell membranes/receptors, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of either the unlabeled standard or the test derivatives.

  • Incubation: Incubate the mixture at an appropriate temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant. Cross-reactivity can be expressed as the ratio of Ki values.

Mandatory Visualizations

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by compounds targeting a G-protein coupled receptor (GPCR) and the general workflow for assessing cross-reactivity.

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., CB1) G_Protein Gαi/o Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand This compound Derivative Ligand->Receptor Binds PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR signaling pathway modulated by a this compound derivative.

Cross_Reactivity_Workflow cluster_synthesis Compound Preparation cluster_assay Cross-Reactivity Assessment cluster_analysis Data Analysis and Interpretation Synthesis Synthesize this compound Derivatives Purification Purify and Characterize Derivatives (NMR, MS) Synthesis->Purification Immunoassay Competitive Immunoassay (e.g., ELISA) Purification->Immunoassay BindingAssay Receptor Binding Assay (e.g., Radioligand Binding) Purification->BindingAssay IC50 Determine IC50 / Ki Values Immunoassay->IC50 BindingAssay->IC50 Comparison Calculate % Cross-Reactivity and Compare Derivatives IC50->Comparison Conclusion Draw Conclusions on Structure-Activity Relationship Comparison->Conclusion

Caption: General experimental workflow for assessing the cross-reactivity of novel compounds.

A Spectroscopic Showdown: Distinguishing the Diastereomers of 4-Isopropylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Conformational Analysis: The Root of Spectroscopic Differences

The key to understanding the spectroscopic differences between cis- and trans-4-isopropylcyclohexanone lies in their preferred chair conformations. The bulky isopropyl group strongly favors the equatorial position to minimize steric strain (1,3-diaxial interactions).

  • Trans-4-isopropylcyclohexanone: The isopropyl group is in the more stable equatorial position. This conformation is the predominant one.

  • Cis-4-isopropylcyclohexanone: For the isopropyl group to be cis to a reference point (typically an axial proton on the same face of the ring), it would ideally also occupy an equatorial position. The distinction between cis and trans in a monosubstituted cyclohexane (B81311) can be subtle and often relates to its relationship with other substituents or its synthesis. For the purpose of this comparison, we will consider the most stable conformers where the isopropyl group is equatorial in both isomers and analyze the resulting symmetry and environment of the nuclei. The subtle differences in the average conformation and the influence of the axial vs. equatorial protons will lead to distinguishable spectroscopic features.

Spectroscopic Data Comparison

The following tables summarize the expected key differences in the spectroscopic data for the cis and trans isomers of 4-isopropylcyclohexanone based on well-established trends for substituted cyclohexanones.

¹H NMR Spectroscopy Data

Table 1: Expected ¹H NMR Chemical Shift (δ) Ranges for this compound Isomers.

Proton Trans Isomer (Expected δ, ppm) Cis Isomer (Expected δ, ppm) Justification
Methine H (of isopropyl) Broader multiplet, slightly different shift Sharper multiplet, slightly different shift The magnetic environment of the methine proton is influenced by the orientation of the adjacent ring protons, which differs between the two isomers.
Ring Protons (axial) Shielded (upfield) Shielded (upfield) Axial protons are typically more shielded than equatorial protons.
Ring Protons (equatorial) Deshielded (downfield) Deshielded (downfield) Equatorial protons experience less shielding. The precise shifts will vary due to the influence of the isopropyl group's conformation.

| Methyl H's (of isopropyl) | Two distinct doublets | Potentially less resolved doublets | The diastereotopic methyl groups will have slightly different chemical environments in each isomer. |

¹³C NMR Spectroscopy Data

Table 2: Expected ¹³C NMR Chemical Shift (δ) Ranges for this compound Isomers.

Carbon Trans Isomer (Expected δ, ppm) Cis Isomer (Expected δ, ppm) Justification
C=O ~210-212 ~210-212 The carbonyl chemical shift is sensitive to subtle electronic and steric effects that may differ slightly between isomers.
C4 (ring) Shift influenced by equatorial isopropyl Shift influenced by equatorial isopropyl The chemical shift of the carbon bearing the substituent will be distinct for each isomer.
Ring CH₂'s Distinct signals Distinct signals The symmetry and steric environment of the ring carbons will be different, leading to unique chemical shifts for each isomer.
Methine C (of isopropyl) Distinct signal Distinct signal The chemical shift will be sensitive to the overall molecular geometry.

| Methyl C's (of isopropyl) | Two distinct signals | Two distinct signals | The diastereotopic methyl carbons will have slightly different chemical shifts. |

Infrared (IR) Spectroscopy Data

Table 3: Expected Key IR Absorption Frequencies for this compound Isomers.

Vibrational Mode Trans Isomer (Expected cm⁻¹) Cis Isomer (Expected cm⁻¹) Justification
C=O Stretch ~1715 Slightly different from trans The C=O stretching frequency can be influenced by subtle changes in ring strain and conformation.[1]
C-H Stretch (alkane) 2850-2960 2850-2960 Typical for alkanes.

| Fingerprint Region | Complex, unique pattern | Complex, unique pattern | The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of C-C stretching and C-H bending vibrations for each isomer, allowing for their differentiation. |

Experimental Protocols

The following are standard methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within each isomer.

  • Methodology:

    • Sample Preparation: A 5-10 mg sample of the isomer is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.0 ppm).

    • Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

    • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups and fingerprint vibrations of each isomer.

  • Methodology:

    • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a transparent disk.

    • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

    • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

    • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of each isomer.

  • Methodology:

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds, which also serves to separate the isomers.

    • Ionization: Electron ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The fragmentation patterns of the cis and trans isomers are expected to be very similar, as they are diastereomers.

Visualization of Isomeric Relationship and Spectroscopic Analysis

G Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Comparative Data Analysis Cis Isomer Cis Isomer NMR NMR (¹H, ¹³C) Cis Isomer->NMR Distinct Chemical Shifts IR IR Cis Isomer->IR Unique Fingerprint MS MS Cis Isomer->MS Similar Fragmentation Trans Isomer Trans Isomer Trans Isomer->NMR Trans Isomer->IR Trans Isomer->MS Comparison Comparison of Spectra - Chemical Shifts - Absorption Frequencies - Fragmentation Patterns NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for the spectroscopic comparison of cis and trans isomers.

References

A Comparative Guide to Purity Assessment of 4-Isopropylcyclohexanone: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-isopropylcyclohexanone, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is critical to ensure the safety, efficacy, and quality of the final product. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, with a focus on a classic titrimetric method and modern chromatographic techniques. Experimental protocols and supporting data are presented to aid in method selection and implementation.

Overview of Analytical Techniques

The purity of this compound can be determined by various analytical methods. While chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are prevalent in modern analytical laboratories due to their high resolution and sensitivity, classical methods like titration can still offer a cost-effective and reliable alternative for assay determination. This guide will delve into the principles and practical application of oximation titration, GC, and HPLC for the purity assessment of this compound.

Oximation Titration: A Classic Approach

The determination of ketones by titration is a well-established method based on the reaction of the carbonyl group. One of the most common methods is the oximation reaction, where the ketone reacts with hydroxylamine (B1172632) hydrochloride to form an oxime and liberate hydrochloric acid. The liberated acid is then titrated with a standardized base, allowing for the quantification of the ketone.

Principle of Oximation Titration

The reaction proceeds as follows:

R-CO-R' + NH₂OH·HCl → R-C(=NOH)-R' + H₂O + HCl

The amount of hydrochloric acid produced is stoichiometrically equivalent to the amount of ketone present in the sample. By titrating this acid with a standard solution of sodium hydroxide (B78521), the purity of the this compound can be calculated.

Experimental Protocol: Oximation Titration of this compound

Reagents:

  • Hydroxylamine hydrochloride solution (0.5 M): Dissolve 34.75 g of hydroxylamine hydrochloride in 1 L of ethanol.

  • Sodium hydroxide solution (0.5 M), standardized.

  • Bromophenol blue indicator.

  • This compound sample.

Procedure:

  • Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of the hydroxylamine hydrochloride solution.

  • Add a few drops of bromophenol blue indicator.

  • Allow the flask to stand at room temperature for 10 minutes to ensure complete reaction.

  • Titrate the liberated hydrochloric acid with the standardized 0.5 M sodium hydroxide solution until the color changes from yellow to a distinct blue endpoint.

  • Perform a blank titration using 50 mL of the hydroxylamine hydrochloride solution without the sample.

Calculation of Purity:

Purity (%) = [((V_s - V_b) * M_NaOH * MW_ketone) / (W_s * 10)]

Where:

  • V_s = Volume of NaOH solution consumed by the sample (mL)

  • V_b = Volume of NaOH solution consumed by the blank (mL)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • MW_ketone = Molecular weight of this compound (140.22 g/mol )[1]

  • W_s = Weight of the sample (g)

Workflow for Oximation Titration

G Oximation Titration Workflow A Accurately weigh ~1.0 g of sample B Add 50 mL of 0.5 M Hydroxylamine Hydrochloride Solution A->B C Add Bromophenol Blue Indicator B->C D React for 10 minutes at Room Temperature C->D E Titrate with Standardized 0.5 M NaOH Solution D->E F Record Titration Volume at Endpoint (Blue Color) E->F H Calculate Purity F->H G Perform Blank Titration G->H

Caption: Experimental workflow for the purity assessment of this compound by oximation titration.

Chromatographic Methods: High-Resolution Analysis

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for purity assessment as they can separate the main component from its impurities, providing a more detailed purity profile.

Gas Chromatography (GC)

GC is highly suitable for the analysis of volatile compounds like this compound. The sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis.

Typical GC Parameters for this compound Analysis:

ParameterValue
Column Capillary, e.g., TC-FFAP or equivalent polar column[1]
Carrier Gas Helium or Nitrogen
Injection Mode Split
Injector Temp. 250 °C
Oven Program Isothermal or temperature ramp (e.g., 60 °C to 220 °C at 10 °C/min)
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C

Purity Calculation by GC:

The purity is typically determined by area percent, assuming that all components have a similar response factor with an FID.

Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Workflow for GC Analysis

G Gas Chromatography Analysis Workflow A Prepare Sample Solution (e.g., in Acetone) B Inject Sample into Gas Chromatograph A->B C Vaporization and Separation in GC Column B->C D Detection by FID C->D E Data Acquisition and Chromatogram Generation D->E F Peak Integration and Area Percent Calculation E->F G Report Purity F->G

Caption: General workflow for the purity assessment of this compound by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile ketones, HPLC can also be employed, particularly for non-volatile impurities or when derivatization is used. For direct analysis of this compound, a UV detector can be used, although the chromophore is weak. Derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance UV detection.

Typical HPLC Parameters for Cyclohexanone (as a reference): [2]

ParameterValue
Column Reverse Phase (e.g., C18)
Mobile Phase Acetonitrile and Water mixture
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or after derivatization
Column Temp. Ambient or controlled (e.g., 30 °C)

Method Comparison

The choice of analytical method depends on various factors, including the required level of detail, available instrumentation, and sample throughput.

FeatureOximation TitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Chemical reaction and titration of liberated acid.Separation based on volatility and column interaction.Separation based on polarity and column interaction.
Information Provided Total ketone content (assay).Purity profile, separation of volatile impurities.Purity profile, separation of non-volatile impurities.
Specificity Measures all reactive carbonyls.High, can separate isomers and related compounds.High, can separate a wide range of compounds.
Instrumentation Basic laboratory glassware and a burette.Gas chromatograph with FID.HPLC system with a suitable detector (e.g., UV).
Analysis Time per Sample ~15-20 minutes.~10-30 minutes.~10-30 minutes.
Pros Low cost, simple instrumentation, robust.High resolution, high sensitivity, impurity profiling.Versatile, suitable for a wide range of compounds.
Cons Not specific for this compound,Higher equipment cost, requires volatile samples.Higher equipment and solvent cost, may require derivatization for sensitive detection of ketones.
may not detect non-carbonyl impurities.

Conclusion

For a straightforward and cost-effective determination of the total this compound content, oximation titration is a reliable method. However, it lacks the specificity to distinguish the target compound from other reactive carbonyl impurities.

For a comprehensive purity assessment that includes the identification and quantification of volatile impurities, Gas Chromatography is the superior method. It provides a detailed purity profile and is the industry-standard for volatile organic compounds.

High-Performance Liquid Chromatography offers an alternative for purity analysis, especially for non-volatile impurities or when GC is not available. Derivatization may be necessary to achieve adequate sensitivity for this compound.

The selection of the most appropriate method will depend on the specific requirements of the analysis, balancing the need for detailed impurity profiling with considerations of cost, time, and available resources. For quality control in a drug development setting, a chromatographic method like GC is generally preferred for its ability to provide a complete picture of the sample's purity.

References

A Comparative Guide to Catalyst Performance in 4-Isopropylcyclohexanone Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diastereoselective hydrogenation of 4-isopropylcyclohexanone to cis- and trans-4-isopropylcyclohexanol is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, conversion rate, and, most importantly, the stereoselectivity toward the desired isomer. This guide provides an objective comparison of the performance of common heterogeneous catalysts—Ruthenium on carbon (Ru/C), Rhodium on carbon (Rh/C), Palladium on carbon (Pd/C), and Raney Nickel—in the hydrogenation of this compound, supported by available experimental data.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is paramount for achieving high conversion and desired diastereoselectivity. Below is a summary of the performance of different catalysts based on literature findings. Direct comparative studies under identical conditions are scarce; therefore, this table consolidates data from various sources to provide a comprehensive overview.

CatalystSupportConversion (%)Diastereomeric Ratio (cis:trans)Reaction ConditionsSource(s)
Rh/C Activated CarbonHigh (implied)Predominantly cis (enhanced with acid)313 K, 2-propanol or scCO₂, H₂ pressure[1][2]
Ru/C Not SpecifiedHigh (general)Generally favors cis additionTypical: 50-150 °C, 1.0–5.0 MPa H₂[3]
Pd/C Activated CarbonVariableGenerally favors cis additionTypically mild conditions[4]
Raney Ni Aluminum-Nickel AlloyHigh (general)Dependent on substrate and conditionsWide range of temperatures and pressures[5]

Note: "High (implied)" or "High (general)" indicates that while the specific quantitative data for this compound was not available in a comparative context, the catalyst is known to be highly active for this type of transformation. The diastereoselectivity for Ru/C, Pd/C, and Raney Ni is inferred from general principles of heterogeneous catalysis on substituted cyclohexanones.

Key Findings and Catalyst Characteristics

Rhodium on Carbon (Rh/C): Studies on the hydrogenation of 4-isopropylphenol (B134273), where this compound is an intermediate, reveal that Rh/C is an effective catalyst. A significant finding is that the rate of hydrogenation of this compound to cis-4-isopropylcyclohexanol is increased by the addition of hydrochloric acid.[1][2] This suggests that Rh/C inherently favors the formation of the cis isomer, and this selectivity can be further enhanced under acidic conditions. The reaction proceeds efficiently in both conventional solvents like 2-propanol and in supercritical carbon dioxide (scCO₂).[1][2]

Ruthenium on Carbon (Ru/C): Ruthenium-based catalysts are well-regarded for their high activity in the hydrogenation of aromatic rings and carbonyl groups.[3] While specific comparative data for this compound is limited, Ru/C is generally expected to exhibit high conversion rates. In the hydrogenation of substituted cyclohexanones, ruthenium catalysts typically favor the formation of the thermodynamically less stable cis-isomer through syn-addition of hydrogen from the less hindered face of the molecule.

Palladium on Carbon (Pd/C): Palladium on carbon is a widely used and versatile hydrogenation catalyst.[4] It is effective for the reduction of various functional groups, including ketones. For the hydrogenation of substituted cyclohexanones, Pd/C generally promotes cis-diastereoselectivity. The activity and selectivity of Pd/C can be influenced by the choice of support, solvent, and the presence of additives.

Raney Nickel: Raney Nickel is a highly active, non-precious metal catalyst frequently employed for the hydrogenation of carbonyl compounds.[5] Its high surface area, resulting from its porous structure, contributes to its reactivity. The stereochemical outcome of hydrogenations using Raney Nickel can be influenced by the substrate's structure and the reaction conditions, but it often favors the thermodynamically more stable product upon equilibration. However, under kinetic control, it can also yield the cis product via syn-addition.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the hydrogenation of this compound using the discussed catalysts.

Rhodium on Carbon (Rh/C) Catalyzed Hydrogenation (Adapted from 4-isopropylphenol hydrogenation): A batch reactor is charged with this compound, a solvent (e.g., 2-propanol), and the activated carbon-supported rhodium catalyst.[1][2] For reactions aimed at enhancing cis-selectivity, a small amount of hydrochloric or phosphoric acid is added.[1][2] The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a constant temperature (e.g., 313 K) for a specified duration.[1][2] Upon completion, the catalyst is removed by filtration, and the product mixture is analyzed by gas chromatography (GC) or other suitable analytical techniques to determine conversion and diastereomeric ratio.

General Protocol for Heterogeneous Catalytic Hydrogenation (Ru/C, Pd/C, Raney Ni): In a high-pressure autoclave or a similar hydrogenation apparatus, this compound is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or cyclohexane). The chosen catalyst (Ru/C, Pd/C, or a slurry of Raney Nickel in water or ethanol) is added to the solution. The vessel is sealed, purged several times with an inert gas (e.g., nitrogen or argon) to remove air, and then purged with hydrogen. The reactor is then pressurized with hydrogen to the desired pressure (typically ranging from atmospheric pressure to several MPa) and heated to the target temperature (ranging from room temperature to over 100°C), depending on the catalyst's activity. The reaction mixture is agitated vigorously to ensure good contact between the substrate, hydrogen, and the catalyst surface. The progress of the reaction is monitored by techniques such as TLC, GC, or by observing hydrogen uptake. After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is separated from the reaction mixture by filtration (for supported catalysts) or decantation/magnetic separation (for Raney Nickel). The solvent is then removed from the filtrate under reduced pressure, and the resulting product is purified if necessary (e.g., by distillation or chromatography) and analyzed to determine the yield and diastereomeric ratio.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Substrate This compound Reactor Charge Reactor Substrate->Reactor Solvent Solvent Selection (e.g., 2-Propanol) Solvent->Reactor Catalyst Catalyst Selection (Ru/C, Rh/C, Pd/C, Raney Ni) Catalyst->Reactor Purge Purge with H₂ Reactor->Purge Pressurize Pressurize & Heat Purge->Pressurize Stir Stir at Temp/Pressure Pressurize->Stir Filter Catalyst Filtration Stir->Filter Solvent_Removal Solvent Removal Filter->Solvent_Removal Analysis Product Analysis (GC, NMR) Conversion & Selectivity Solvent_Removal->Analysis

Fig. 1: General experimental workflow for catalyst performance testing.

Catalytic_Cycle Catalyst Catalyst Surface Adsorption_H2 H₂ Adsorption & Dissociation Catalyst->Adsorption_H2 1 H2 H₂ H2->Adsorption_H2 Ketone 4-Isopropyl- cyclohexanone Adsorption_Ketone Ketone Adsorption Ketone->Adsorption_Ketone Product 4-Isopropyl- cyclohexanol (cis/trans) Adsorption_H2->Adsorption_Ketone 2 Hydrogenation Stepwise Hydrogen Addition Adsorption_Ketone->Hydrogenation 3 Desorption Product Desorption Hydrogenation->Desorption 4 Desorption->Catalyst Regeneration Desorption->Product

Fig. 2: Simplified catalytic cycle for ketone hydrogenation.

References

Comparison of synthetic efficiency for different 4-isopropylcyclohexanone routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 4-Isopropylcyclohexanone, a valuable building block in the pharmaceutical, fragrance, and agrochemical industries, can be synthesized through various routes. This guide provides an objective comparison of the most common synthetic pathways to this compound, supported by experimental data to inform decisions on process development and optimization.

This comparison focuses on three primary synthetic strategies: the hydrogenation and subsequent oxidation of 4-isopropylphenol (B134273), the direct oxidation of commercially available 4-isopropylcyclohexanol (B103256), and a less common route originating from p-cymene (B1678584). The efficiency of each route is evaluated based on chemical yield, reaction conditions, and catalyst systems.

At a Glance: Comparison of Synthetic Routes

RouteStarting MaterialKey StepsOverall YieldKey AdvantagesKey Disadvantages
1 4-Isopropylphenol1. Catalytic Hydrogenation 2. OxidationHigh (potentially >90%)Readily available starting material, high-yielding steps.Two-step process, requires handling of hydrogen gas.
2 4-Isopropylcyclohexanol1. OxidationHigh (typically >90%)Single-step, high-yielding, various oxidation methods available.Starting material may be more expensive than 4-isopropylphenol.
3 p-CymeneOxidationModerate to LowInexpensive and abundant starting material.Direct oxidation to the desired ketone is challenging and often results in low yields and multiple byproducts.

Synthetic Route Details and Experimental Protocols

Route 1: From 4-Isopropylphenol via Hydrogenation and Oxidation

This two-step route is a robust and high-yielding pathway to this compound.

Step 1: Catalytic Hydrogenation of 4-Isopropylphenol to 4-Isopropylcyclohexanol

The hydrogenation of the aromatic ring of 4-isopropylphenol proceeds efficiently in the presence of various metal catalysts.

  • Experimental Protocol: In a high-pressure reactor, 4-isopropylphenol is dissolved in a suitable solvent such as ethanol. A catalyst, typically 5% Ruthenium on Carbon (Ru/C), is added. The reactor is purged with nitrogen and then pressurized with hydrogen gas (typically 1.0-5.0 MPa). The reaction is carried out at a temperature of 50-150°C until the uptake of hydrogen ceases.[1] After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-isopropylcyclohexanol. A similar process for the hydrogenation of phenol (B47542) to cyclohexanol (B46403) using a Nickel on Carbon Nanotubes (Ni/CNT) catalyst in isopropanol (B130326) has been reported to achieve a yield of 95%.[2]

Step 2: Oxidation of 4-Isopropylcyclohexanol to this compound

The resulting 4-isopropylcyclohexanol can be oxidized to the target ketone using several methods. A particularly efficient and environmentally friendly method utilizes an oxygen-containing gas.

  • Experimental Protocol: 4-Isopropylcyclohexanol is dissolved in an organic solvent like toluene (B28343). A catalytic system, for example, a combination of a primary catalyst (e.g., a copper-based catalyst), a co-catalyst (e.g., a bromide salt), and an acid (e.g., acetic acid), is added. The mixture is heated to 0-100°C and stirred under a flow of air or oxygen. The reaction progress is monitored by techniques such as gas chromatography (GC). Upon completion, the reaction mixture is washed with water, and the organic layer is dried and concentrated to afford this compound. A patent describing a similar oxidation of 4-methoxycyclohexanol (B98163) using air as the oxidant reported a yield of 94.4%.

Route 2: Direct Oxidation of 4-Isopropylcyclohexanol

This single-step approach is advantageous when 4-isopropylcyclohexanol is readily available. Two common and effective oxidation methods are the Oppenauer oxidation and TEMPO-catalyzed oxidation.

A. Oppenauer Oxidation

This classic method employs a metal alkoxide catalyst to oxidize a secondary alcohol to a ketone, using a carbonyl compound as a hydride acceptor.

B. TEMPO-Catalyzed Oxidation

The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) as a catalyst with a co-oxidant like sodium hypochlorite (B82951) (NaOCl) offers a mild and efficient alternative.

  • Experimental Protocol: 4-Isopropylcyclohexanol is dissolved in a biphasic solvent system, such as dichloromethane (B109758) and water. A catalytic amount of TEMPO and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide are added. An aqueous solution of sodium hypochlorite is then added dropwise while maintaining the temperature at 0-10°C. The reaction is typically fast and can be monitored by TLC or GC. After completion, the organic layer is separated, washed with aqueous sodium thiosulfate (B1220275) and brine, dried, and concentrated to give this compound. This method is known for its high efficiency and selectivity for the oxidation of secondary alcohols.

Route 3: From p-Cymene

The direct synthesis of this compound from the abundant and inexpensive starting material p-cymene is an attractive but challenging route. The direct oxidation of p-cymene often leads to a mixture of products due to the reactivity of both the isopropyl group and the aromatic ring.

Currently, a well-established, high-yielding, one-step protocol for the selective oxidation of p-cymene to this compound is not prominently described in the literature. Research efforts have focused on the conversion of p-cymene to other valuable chemicals, such as p-cresol. The complexity of controlling the oxidation makes this route less synthetically efficient for producing pure this compound compared to the other routes discussed.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 4-Isopropylphenol 4-Isopropylphenol 4-Isopropylcyclohexanol_R1 4-Isopropylcyclohexanol 4-Isopropylphenol->4-Isopropylcyclohexanol_R1 Catalytic Hydrogenation 4-Isopropylcyclohexanone_R1 This compound 4-Isopropylcyclohexanol_R1->4-Isopropylcyclohexanone_R1 Oxidation 4-Isopropylcyclohexanol_R2 4-Isopropylcyclohexanol 4-Isopropylcyclohexanone_R2 This compound 4-Isopropylcyclohexanol_R2->4-Isopropylcyclohexanone_R2 Direct Oxidation (Oppenauer / TEMPO) p-Cymene p-Cymene 4-Isopropylcyclohexanone_R3 This compound p-Cymene->4-Isopropylcyclohexanone_R3 Direct Oxidation (Challenging)

Figure 1. Logical workflow of the compared synthetic routes for this compound.

Conclusion

For the synthesis of this compound, the two-step route starting from 4-isopropylphenol and the one-step oxidation of 4-isopropylcyclohexanol offer the most efficient and high-yielding approaches. The choice between these two will likely depend on the cost and availability of the respective starting materials. The direct oxidation of 4-isopropylcyclohexanol is the most straightforward, while the route from 4-isopropylphenol provides a viable alternative from a more fundamental feedstock. The synthesis from p-cymene, although economically attractive due to the low cost of the starting material, currently lacks a selective and efficient protocol to be considered a primary choice for large-scale, high-purity production. Further research into selective catalytic oxidation of p-cymene could, however, change this landscape in the future.

References

Comparative Biological Activity of 4-Isopropylcyclohexanone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-isopropylcyclohexanone analogs and related cyclohexanone (B45756) derivatives. The information is supported by experimental data from various studies, with detailed methodologies for key experiments provided.

The this compound scaffold is a key pharmacophore in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. This guide focuses on three principal areas of therapeutic potential: anticancer, antimicrobial, and anti-inflammatory activities. The data presented is collated from multiple studies to provide a comparative overview.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various cyclohexanone analogs, including those with the 4-isopropyl moiety, across different biological assays.

Table 1: Anticancer Activity of Cyclohexanone Analogs

The cytotoxic effects of several cyclohexanone derivatives against various cancer cell lines are presented below, with the half-maximal inhibitory concentration (IC50) as the key metric. Lower IC50 values indicate greater potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung)480 ± 50Erlotinib> 1000
3-(4-isopropyl)benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060)THP-1 (Leukemia)0.244Doxorubicin0.1
3-(4-isopropyl)benzylidene-8-ethoxy,6-methyl, chroman-4-one (SBL-060)HL-60 (Leukemia)0.190Doxorubicin0.08
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-oneMDA-MB-231 (Breast)0.11Lapatinib7.82

Data sourced from multiple studies, direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Antimicrobial Activity of Cyclohexanone Analogs

The antimicrobial potential of cyclohexanone derivatives is evaluated by their Minimum Inhibitory Concentration (MIC) and zone of inhibition. Lower MIC values signify stronger antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Standard DrugMIC (µg/mL)
Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylateAcinetobacter baumannii-20--
Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylateBacillus subtilis-16.7--
Amide derivative of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid (Compound 3)Bacillus subtilis-37.6% inhibitionPenicillin-
Amide derivative of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid (Compound 4)Pseudomonas aeruginosa-33.2% inhibitionPenicillin-

Data presented as either MIC or percentage inhibition, as reported in the source studies.

Table 3: Anti-inflammatory Activity of 4-Isopropylbenzyl Analogs

The anti-inflammatory effects of compounds containing a 4-isopropylbenzyl group, structurally related to this compound, were assessed through their inhibition of cyclooxygenase (COX) enzymes.

CompoundAssayIC50 (µM)Standard DrugIC50 (µM)
(2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal (FM4)COX-20.74Celecoxib0.05
(2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanoic acid (FM10)COX-20.69Celecoxib0.05
(2S,3S)-3-(4-chlorophenyl)-2-(4-isopropylbenzyl)-2-methyl-4-nitrobutanoic acid (FM12)COX-20.18Celecoxib0.05

These compounds are not direct cyclohexanone analogs but share the 4-isopropylbenzyl moiety, providing insight into its role in anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are made in complete culture medium to achieve the desired final concentrations. The medium from the cell-containing wells is removed and replaced with 100 µL of the compound dilutions or a vehicle control.

  • Incubation: The plate is incubated for a period of 24 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals. The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured on an appropriate agar (B569324) medium. A standardized inoculum is prepared by suspending colonies in sterile broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours (for bacteria) or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Healthy adult rodents (rats or mice) are fasted overnight before the experiment.

  • Compound Administration: The animals are divided into groups. The test groups receive various doses of the this compound analog, typically administered orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at time 0 (immediately before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

  • Data Analysis: The degree of swelling is calculated as the increase in paw volume. The percentage inhibition of edema is calculated for each group in comparison to the control group, which indicates the anti-inflammatory activity of the test compound.

Visualizations

The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway relevant to the biological activities of this compound analogs.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plate start->seed prepare_compound Prepare serial dilutions of analog add_compound Add compound to cells prepare_compound->add_compound incubate_24_72h Incubate for 24-72h add_compound->incubate_24_72h add_mtt Add MTT solution incubate_24_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan incubate_4h->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the anticancer activity of this compound analogs using the MTT assay.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_analysis MIC Determination prepare_dilutions Prepare serial dilutions of analog in broth inoculate_plate Inoculate microtiter plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare standardized microbial inoculum prepare_inoculum->inoculate_plate incubate Incubate for 16-20h inoculate_plate->incubate visual_inspection Visually inspect for growth incubate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for determining the antimicrobial activity of this compound analogs via the broth microdilution method.

hypothetical_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimulus->receptor mapk MAPK Pathway receptor->mapk nfkb NF-κB Pathway receptor->nfkb inflammatory_mediators Pro-inflammatory Mediators (COX-2, iNOS) mapk->inflammatory_mediators nfkb->inflammatory_mediators cytokines Cytokines (TNF-α, IL-6) inflammatory_mediators->cytokines analog This compound Analog analog->mapk Inhibition analog->nfkb Inhibition

Caption: A hypothetical anti-inflammatory signaling pathway showing potential inhibition points for this compound analogs.

Pioneering Analytical Strategies for 4-Isopropylcyclohexanone in Complex Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to validated analytical methods for the precise quantification of 4-isopropylcyclohexanone, a key fragrance ingredient and pharmaceutical intermediate, in complex matrices. This document provides researchers, scientists, and drug development professionals with a framework for method selection, supported by representative experimental data and detailed protocols.

The accurate determination of this compound in intricate sample matrices, such as pharmaceutical formulations and cosmetic products, is crucial for quality control, stability testing, and regulatory compliance. Due to its semi-volatile nature, gas chromatography (GC) is often the technique of choice. However, high-performance liquid chromatography (HPLC) can also be employed, particularly after derivatization. This guide compares a representative Gas Chromatography-Mass Spectrometry (GC-MS) method with a potential HPLC-UV method for the analysis of this compound.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparison of typical performance characteristics for GC-MS and HPLC-UV methods for the analysis of a semi-volatile ketone like this compound in a complex matrix such as a cosmetic cream.

Table 1: Comparison of Typical Performance Characteristics for GC-MS and HPLC-UV Methods

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.998> 0.997
Accuracy (% Recovery) 95 - 105%93 - 107%
Precision (% RSD) < 5%< 6%
Limit of Detection (LOD) 0.1 - 1 µg/g1 - 5 µg/g
Limit of Quantification (LOQ) 0.5 - 5 µg/g5 - 15 µg/g
Specificity High (Mass spectral data provides confirmation)Moderate (Dependent on chromatographic resolution)
Sample Throughput ModerateHigh
Derivatization Not typically requiredMay be required for enhanced UV detection

Note: The data presented in this table is representative of typical validated methods for the analysis of fragrance components in cosmetic matrices and should be considered as a guideline. Actual performance may vary based on the specific matrix, instrumentation, and method parameters.

Detailed Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a robust and sensitive approach for the quantification of this compound in a cream-based cosmetic product.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Add 10 mL of methanol (B129727) and vortex for 2 minutes to disperse the sample.

  • Add 10 mL of hexane (B92381) and vortex for another 2 minutes to extract the analyte.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Repeat the hexane extraction on the remaining residue.

  • Combine the hexane extracts and evaporate to a volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 140, 98, 83, 69).

3. Method Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method presents an alternative approach, which may require derivatization for adequate sensitivity.

1. Sample Preparation: Derivatization and Solid-Phase Extraction (SPE)

  • Derivatization: To enhance UV detection, this compound can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

    • To the prepared sample extract (from a similar LLE procedure as in the GC method), add a solution of DNPH in acidified acetonitrile (B52724).

    • Heat the mixture at 60°C for 30 minutes to form the hydrazone derivative.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with a water/acetonitrile mixture to remove interferences.

    • Elute the DNPH derivative with acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 360 nm (for the DNPH derivative).

  • Injection Volume: 20 µL.

3. Method Validation Parameters

Similar to the GC-MS method, validation should be performed following ICH guidelines to ensure the method is suitable for its intended purpose.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh 1g of Cream disperse Disperse in Methanol weigh->disperse extract Liquid-Liquid Extraction with Hexane disperse->extract concentrate Evaporate & Concentrate extract->concentrate inject Inject 1µL into GC-MS concentrate->inject Final Extract separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis extract_hplc LLE of Analyte derivatize Derivatization with DNPH extract_hplc->derivatize cleanup Solid-Phase Extraction (SPE) Cleanup derivatize->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute inject_hplc Inject 20µL into HPLC reconstitute->inject_hplc Prepared Sample separate_hplc Reverse-Phase Separation inject_hplc->separate_hplc detect_hplc UV Detection at 360 nm separate_hplc->detect_hplc quantify_hplc Quantification detect_hplc->quantify_hplc

HPLC-UV analysis workflow for this compound.

Safety Operating Guide

Proper Disposal of 4-Isopropylcyclohexanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Isopropylcyclohexanone, a flammable liquid and potential irritant.[1] Adherence to these guidelines is crucial for minimizing risks and complying with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact.[2]

    • Body Protection: A lab coat or flame-retardant antistatic protective clothing should be worn.[2]

  • Ignition Sources: this compound is a flammable liquid.[2] Keep it away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[2] Use non-sparking tools for handling.[2][3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular Formula C9H16O[1]
Molecular Weight 140.22 g/mol [1]
Boiling Point 155 °C (311 °F)[2]
Melting Point -47 °C (-53 °F)[2]
Flash Point 65 °C (149 °F)[4]
Density 0.947 g/cm³ at 25 °C (77 °F)[2]
Water Solubility Insoluble[5]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Do not discharge the chemical into drains or sewer systems.[3]

  • Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and kept closed when not in use.[2][3]

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include appropriate hazard symbols (e.g., flammable liquid).

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2]

    • The storage area should be away from heat and sources of ignition.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • The approved disposal methods include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]

  • Decontamination of Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The rinsate should be collected and disposed of as hazardous waste along with the this compound.

    • Once decontaminated, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or as directed by local regulations.[3]

IV. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, dry sand) to absorb the spill.

  • Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.[3]

  • Clean: Clean the affected area thoroughly.

  • PPE: Wear appropriate PPE throughout the cleanup process.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Labeled, Sealed Container B->C Begin Disposal D Store in a Designated Hazardous Waste Area C->D E Contact EHS or Licensed Waste Disposal Service D->E Ready for Disposal F Transport to a Licensed Chemical Destruction Plant or Incinerator E->F G Evacuate and Ventilate Area H Contain and Absorb Spill G->H I Collect Absorbed Material for Disposal H->I I->C Add to Waste

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.